An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 4-tert-Butylbenzenesulfonamide (t-BBSA), a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-tert-Butylbenzenesulfonamide (t-BBSA), a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, spectral data, synthesis protocols, and chemical reactivity. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies are provided, and logical workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and process development.
Introduction
4-tert-Butylbenzenesulfonamide, with the CAS number 6292-59-7, is a white solid organic compound.[1] Its molecular structure features a sulfonamide group and a tert-butyl group attached to a benzene ring at the para position.[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable building block in organic synthesis. Notably, it is a crucial intermediate in the production of the endothelin receptor antagonist, Bosentan, which is used in the treatment of pulmonary arterial hypertension.[1][2] It is also recognized as a degradation impurity of Bosentan, highlighting its importance in pharmaceutical quality control.[1][2]
Physicochemical Properties
The physicochemical properties of 4-tert-Butylbenzenesulfonamide are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
Detailed spectral analysis is essential for the identification and characterization of 4-tert-Butylbenzenesulfonamide.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound and provides insights into its fragmentation patterns.
GC-MS: The gas chromatography-mass spectrometry data is available and can be used for identification.[3]
LC-MS: Liquid chromatography-mass spectrometry data shows a precursor m/z of 214.0896 [M+H]⁺.[3]
Fragmentation: Key fragment peaks are observed at m/z 197.063, 151.1118, 105.0702, and 91.0544.[3] The loss of SO₂ is a common fragmentation pathway for benzenesulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern for the aromatic protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the aliphatic carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
Functional Group
Characteristic Absorption (cm⁻¹)
N-H Stretch
3500 - 3300 (medium)
C-H Stretch (Aromatic)
3100 - 3000 (medium)
C-H Stretch (Aliphatic)
2960 - 2850 (strong)
S=O Stretch (Asymmetric and Symmetric)
1350 - 1300 and 1160 - 1120 (strong)
C=C Stretch (Aromatic)
1600 - 1450 (medium)
Synthesis of 4-tert-Butylbenzenesulfonamide
A common and efficient method for the synthesis of 4-tert-Butylbenzenesulfonamide involves the ammonolysis of 4-tert-butylbenzenesulfonyl chloride.
A solution of 4-(tert-butyl)benzenesulfonyl chloride in dichloromethane is prepared in a 500 mL round-bottom flask and cooled to 0 °C in an ice bath.
Concentrated ammonia is added slowly to the cooled solution.
The reaction mixture is allowed to warm to room temperature and stirred continuously for 20 hours.
Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.
The resulting slurry is filtered through a Büchner funnel to afford 4-(tert-butyl)benzenesulfonamide as a white solid.
The typical yield for this reaction is approximately 75%.[2]
Caption: Workflow for the synthesis of 4-tert-Butylbenzenesulfonamide.
Chemical Reactivity and Applications
The chemical reactivity of 4-tert-Butylbenzenesulfonamide is primarily centered around the sulfonamide functional group and its role as a precursor in multi-step organic syntheses.
Role as a Pharmaceutical Intermediate
The most significant application of 4-tert-Butylbenzenesulfonamide is as a key intermediate in the synthesis of Bosentan.[1] The synthesis of Bosentan involves the reaction of 4-tert-Butylbenzenesulfonamide with other complex molecules.[1]
Caption: Role of 4-tert-Butylbenzenesulfonamide in Bosentan synthesis.
Potential in Catalyst Design
Ongoing research is exploring the use of 4-tert-Butylbenzenesulfonamide in the design of catalysts.[1] Specifically, it is being investigated for its potential in developing iron phthalocyanine complexes for olefin oxidation processes.[1]
Safety and Handling
4-tert-Butylbenzenesulfonamide is classified as an irritant.[3] It may cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
4-tert-Butylbenzenesulfonamide is a chemical compound with significant importance in the pharmaceutical industry, primarily as an intermediate for the synthesis of Bosentan. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a readily accessible and versatile building block for organic chemists. Further research into its applications in catalysis and materials science may unveil new opportunities for this compound. This guide provides a foundational understanding of its core chemical properties to aid researchers and professionals in their work.
An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide (CAS 6292-59-7)
For Researchers, Scientists, and Drug Development Professionals Introduction 4-tert-Butylbenzenesulfonamide is a chemical compound with the CAS number 6292-59-7.[1] It is a white solid that serves as a crucial intermedia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylbenzenesulfonamide is a chemical compound with the CAS number 6292-59-7.[1] It is a white solid that serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Notably, it is a key building block and a known degradation impurity of the endothelin receptor antagonist, Bosentan, which is used in the treatment of pulmonary arterial hypertension.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in drug development.
Chemical and Physical Properties
4-tert-Butylbenzenesulfonamide is characterized by a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[1] This structure influences its chemical reactivity and physical properties.
The synthesis of 4-tert-Butylbenzenesulfonamide can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.
Experimental Protocol 1: Synthesis from Benzene Sulfonamide
This method involves the reaction of benzene sulfonamide with a tert-butylating agent.[1]
Materials:
Benzene sulfonamide
tert-Butyl acrylate or tert-butyl propionate
Hafnium or zirconium tetrachloride (catalyst)
N-methyl pyrrolidone (solvent)
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
In a suitable reaction vessel, dissolve benzene sulfonamide in N-methyl pyrrolidone.
Add a catalytic amount of hafnium or zirconium tetrachloride to the solution.
Add tert-butyl acrylate or tert-butyl propionate to the reaction mixture.
Heat the mixture to approximately 150°C under reflux conditions.
Monitor the progress of the reaction using HPLC until the starting materials are completely consumed.
After completion, cool the reaction mixture to room temperature.
Filter the mixture to remove the catalyst.
Isolate the product by decompression and desolventization to yield high-purity 4-tert-Butylbenzenesulfonamide.[1]
Experimental Protocol 2: Synthesis from 4-tert-Butylbenzenesulfonic Acid
This protocol involves the conversion of the corresponding sulfonic acid to the sulfonamide. The synthesis of the starting material, 4-tert-butylbenzenesulfonic acid, is also described.
Part A: Synthesis of 4-tert-butylbenzenesulfonic acid [5][6]
Materials:
tert-Butylbenzene
Fuming sulfuric acid (oleum)
Sodium bicarbonate
Sodium chloride
Water
Ice
Procedure:
In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25°C using an ice bath.
After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.
Pour the reaction mixture into water.
Partially neutralize the solution by carefully adding sodium bicarbonate.
Filter the solution to remove any solid impurities.
To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.
Cool the solution in an ice bath to crystallize the product.
Collect the crystals by filtration and wash with a saturated sodium chloride solution.
The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.[5][6]
Part B: Conversion to 4-tert-Butylbenzenesulfonamide (General procedure)
Materials:
4-tert-Butylbenzenesulfonic acid
Thionyl chloride or a similar chlorinating agent
Ammonia (aqueous or gaseous)
An appropriate organic solvent (e.g., dichloromethane)
Procedure:
Convert 4-tert-butylbenzenesulfonic acid to 4-tert-butylbenzenesulfonyl chloride by reacting it with a chlorinating agent like thionyl chloride.
Dissolve the resulting 4-tert-butylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.
React the solution with an excess of ammonia (either bubbled through the solution or as a concentrated aqueous solution) to form 4-tert-Butylbenzenesulfonamide.
The product can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.
Synthesis Workflow of 4-tert-Butylbenzenesulfonamide.
Role in Drug Development: Synthesis of Bosentan
4-tert-Butylbenzenesulfonamide is a pivotal intermediate in the industrial synthesis of Bosentan.[2][7] The process generally involves the reaction of 4-tert-Butylbenzenesulfonamide with a substituted pyrimidine derivative.
Experimental Protocol: Synthesis of Bosentan from 4-tert-Butylbenzenesulfonamide
This protocol is a generalized representation based on patent literature.[7][8][9]
Methyl isobutyl ketone (MIBK) or other suitable solvent
Tetrabutylammonium bromide (phase transfer catalyst)
Ethylene glycol
Potassium tert-butylate or another strong base
Procedure:
Step 1: Formation of the intermediate
To a suspension of potassium carbonate in MIBK, add 4-tert-Butylbenzenesulfonamide, 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine, and a catalytic amount of tetrabutylammonium bromide.[9]
Heat the suspension to reflux and remove the water that forms during the reaction azeotropically.[9]
Continue refluxing for several hours until the reaction is complete.[9]
Cool the reaction mixture and dilute with water to isolate the intermediate product, 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide.[9]
Step 2: Formation of Bosentan
Add the intermediate from Step 1 to a solution of a strong base, such as potassium tert-butylate, in ethylene glycol under an inert atmosphere.[8]
Heat the mixture to around 110°C and maintain for an extended period (e.g., 24 hours).[8]
Cool the solution and dilute with water to induce crystallization.[8]
Filter the suspension to collect the crude Bosentan, which can be further purified by recrystallization.[8]
Simplified Workflow for Bosentan Synthesis.
Biological Context and Significance
While 4-tert-Butylbenzenesulfonamide is primarily an intermediate, the broader class of benzenesulfonamide derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[10][11][12] However, the primary biological relevance of 4-tert-Butylbenzenesulfonamide is its role as a precursor to Bosentan.
Bosentan is a dual endothelin receptor antagonist, targeting both ETA and ETB receptors.[13][14][15] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its receptors, Bosentan leads to vasodilation, reduced pulmonary arterial pressure, and inhibition of smooth muscle proliferation.[13][14][16]
Signaling Pathway of Bosentan Action.
Analytical Methods
The purity and identity of 4-tert-Butylbenzenesulfonamide are critical for its use in pharmaceutical synthesis. Several analytical techniques are employed for its characterization.
Table 3: Analytical and Spectroscopic Data
Technique
Data and Interpretation
Source
HPLC
Purity is typically determined by HPLC, with standards often exceeding 98.0%. It is also used to monitor reaction progress during synthesis.
Gas Chromatography-Mass Spectrometry can be used for identification and quantification. The mass spectrum provides information on the molecular weight and fragmentation pattern.
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (as two doublets for a 1,4-disubstituted ring) and a singlet for the tert-butyl group.
The carbon-13 NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct aromatic carbons.
The FT-IR spectrum would display characteristic absorption bands for the N-H stretch of the sulfonamide, S=O stretches (asymmetric and symmetric), C-H stretches, and C=C stretches of the aromatic ring.
4-tert-Butylbenzenesulfonamide is classified as an irritant and may be harmful if swallowed or inhaled.[1][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]
Personal Protective Equipment (PPE): It is recommended to wear protective gloves, eye protection, and appropriate clothing to minimize exposure.[1]
Handling: Use in a well-ventilated area. Avoid dust formation. Do not breathe vapors, mist, or gas.[18]
Storage: Store in a sealed container at room temperature to maintain stability.[1]
First Aid: In case of contact with skin, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[18]
Conclusion
4-tert-Butylbenzenesulfonamide (CAS 6292-59-7) is a commercially significant chemical intermediate, primarily valued for its indispensable role in the synthesis of the pharmaceutical agent Bosentan.[1] Its well-defined chemical and physical properties, along with established synthetic routes, make it a reliable building block in complex organic synthesis. While the compound itself does not have direct therapeutic applications, its importance in the production of life-saving medications for pulmonary arterial hypertension underscores its relevance to the pharmaceutical industry.[1] Ongoing research may explore its potential in other synthetic applications, leveraging its unique chemical structure.[1] Proper handling and adherence to safety protocols are essential when working with this compound.
An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-tert-Butylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-tert-Butylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its molecular structure, physicochemical properties, and provides explicit experimental protocols for its synthesis and purification. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are summarized for characterization purposes. Furthermore, this guide elucidates the role of 4-tert-Butylbenzenesulfonamide as a crucial building block in the synthesis of Bosentan, an endothelin receptor antagonist. A detailed visualization of the endothelin signaling pathway is provided to contextualize the biological significance of targeting this pathway in drug development.
Molecular Structure and Chemical Properties
4-tert-Butylbenzenesulfonamide, with the CAS number 6292-59-7, is a white solid organic compound.[1] Its molecular structure consists of a benzene ring substituted with a tert-butyl group at the para position and a sulfonamide group.[1] This structure imparts specific chemical properties that are crucial for its role as a synthetic intermediate.[1]
The unambiguous identification of 4-tert-Butylbenzenesulfonamide relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for 4-tert-Butylbenzenesulfonamide
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 7.8
Doublet
2H
Aromatic protons ortho to SO₂NH₂
~ 7.5
Doublet
2H
Aromatic protons ortho to C(CH₃)₃
~ 4.7
Singlet (broad)
2H
-SO₂NH₂
~ 1.3
Singlet
9H
-C(CH₃)₃
Table 3: Predicted ¹³C NMR Spectral Data for 4-tert-Butylbenzenesulfonamide
Chemical Shift (δ, ppm)
Assignment
~ 155
Aromatic C attached to C(CH₃)₃
~ 140
Aromatic C attached to SO₂NH₂
~ 128
Aromatic CH ortho to SO₂NH₂
~ 126
Aromatic CH ortho to C(CH₃)₃
~ 35
Quaternary C of tert-butyl group
~ 31
CH₃ of tert-butyl group
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Characteristic FT-IR Absorption Bands for 4-tert-Butylbenzenesulfonamide
Wavenumber (cm⁻¹)
Functional Group
3350-3250
N-H stretch (sulfonamide)
3100-3000
Aromatic C-H stretch
2960-2850
Aliphatic C-H stretch (tert-butyl)
1350-1300 and 1180-1160
S=O stretch (asymmetric and symmetric)
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-tert-Butylbenzenesulfonamide is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Expected Mass Spectrometry Fragmentation for 4-tert-Butylbenzenesulfonamide
m/z
Fragment
213
[M]⁺ (Molecular Ion)
198
[M - CH₃]⁺
156
[M - C(CH₃)₃]⁺
140
[M - SO₂NH]⁺
91
[C₇H₇]⁺
77
[C₆H₅]⁺
Experimental Protocols
Synthesis of 4-tert-Butylbenzenesulfonamide
This protocol describes the synthesis of 4-tert-Butylbenzenesulfonamide from 4-(tert-butyl)benzenesulfonyl chloride.
Materials:
4-(tert-butyl)benzenesulfonyl chloride
Dichloromethane (CH₂Cl₂)
Concentrated ammonia (NH₄OH)
500 mL round-bottom flask
Magnetic stirrer
Ice bath
Rotary evaporator
Brinell funnel
Procedure:
A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.
Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is slowly added to the flask with stirring while maintaining the temperature at 0 °C.
The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.
Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure using a rotary evaporator.
The resulting slurry is filtered through a Brinell funnel to afford 4-tert-Butylbenzenesulfonamide as a white solid.
Purification by Recrystallization
Materials:
Crude 4-tert-Butylbenzenesulfonamide
Ethanol
Water
Erlenmeyer flask
Hot plate
Buchner funnel and filter paper
Vacuum flask
Procedure:
The crude 4-tert-Butylbenzenesulfonamide is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.
Hot water is added dropwise to the solution until the point of incipient cloudiness.
The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
The purified crystals are collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold ethanol-water mixture.
The crystals are dried in a vacuum oven.
Role in Drug Development: Synthesis of Bosentan
4-tert-Butylbenzenesulfonamide is a critical intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][3] The sulfonamide group of 4-tert-Butylbenzenesulfonamide participates in a nucleophilic substitution reaction, forming a key bond in the final Bosentan molecule. The tert-butyl group provides the necessary steric and electronic properties for the molecule's activity.[4]
The general workflow for the synthesis of Bosentan highlights the importance of 4-tert-Butylbenzenesulfonamide.
Synthesis of Bosentan Workflow
Biological Context: The Endothelin Signaling Pathway
Bosentan exerts its therapeutic effect by blocking endothelin receptors (ET-A and ET-B).[2] Endothelins are potent vasoconstrictor peptides that play a crucial role in vascular homeostasis.[2] The binding of endothelin-1 (ET-1) to its receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation.[1][2] By antagonizing these receptors, Bosentan prevents these downstream effects, leading to vasodilation and a reduction in blood pressure.
The simplified endothelin signaling pathway is depicted below:
Endothelin Signaling Pathway
Conclusion
4-tert-Butylbenzenesulfonamide is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it an ideal intermediate for the synthesis of complex molecules like Bosentan. This guide has provided a detailed technical overview of its properties, synthesis, and the biological rationale for its use in drug development. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this compound. A thorough understanding of its chemistry and biological context is essential for the continued development of novel therapeutics targeting the endothelin system and beyond.
4-tert-Butylbenzenesulfonamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-butylbenzenesulfonamide. The information is cu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-butylbenzenesulfonamide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate or encounter it as a related impurity. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided.
Core Physical and Chemical Properties
4-tert-Butylbenzenesulfonamide, also known by synonyms such as 4-(1,1-Dimethylethyl)benzenesulfonamide and p-tert-butylbenzenesulfonamide, is a white to off-white solid crystalline powder.[1][2] Its chemical structure consists of a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[3] This compound is a notable intermediate and a degradation impurity of the endothelin receptor antagonist, Bosentan.[1][3]
Table 1: Physical Properties of 4-tert-Butylbenzenesulfonamide
The synthesis of 4-tert-butylbenzenesulfonamide can be achieved through various routes. Below are detailed protocols for two common laboratory-scale methods.
Protocol 1: Synthesis from 4-(tert-Butyl)benzenesulfonyl Chloride
This method involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.
Materials:
4-(tert-butyl)benzenesulfonyl chloride
Dichloromethane
Concentrated ammonia solution
Round bottom flask
Magnetic stirrer
Rotary evaporator
Brinell funnel
Procedure:
Add a solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) to a 500 mL round bottom flask at 0 °C.[1]
Slowly add concentrated ammonia (50 mL, 100 mmol, 10 equivalents) to the flask.[1]
Allow the reaction mixture to gradually warm to room temperature and stir continuously for 20 hours.[1]
Upon completion of the reaction, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[1]
Filter the resulting slurry through a Brinell funnel to isolate the solid product.[1]
The process should yield 4-(tert-butyl)benzenesulfonamide as a white solid (1.60 g, 75% yield).[1]
Protocol 2: Synthesis from Benzenesulfonamide
This alternative synthesis route involves the reaction of benzenesulfonamide with a tert-butylating agent, such as tert-butyl acrylate or tert-butyl propionate, in the presence of a catalyst.[3]
Materials:
Benzenesulfonamide
tert-Butyl acrylate or tert-butyl propionate
Hafnium or Zirconium tetrachloride (catalyst)
N-methyl pyrrolidone (solvent)
Reflux apparatus
High-Performance Liquid Chromatography (HPLC) for monitoring
Filtration apparatus
Procedure:
In a suitable reaction vessel, dissolve benzenesulfonamide in N-methyl pyrrolidone.[3]
Add tert-butyl acrylate or tert-butyl propionate to the solution.[3]
Introduce a catalytic amount of hafnium or zirconium tetrachloride.[3]
Heat the reaction mixture to approximately 150°C under reflux conditions.[3]
Monitor the progress of the reaction using HPLC to ensure the complete conversion of the starting materials.[3]
Once the reaction is complete, cool the mixture and filter to remove any solid byproducts.[3]
Isolate the product through decompression and desolventization to yield high-purity 4-tert-butylbenzenesulfonamide.[3]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 4-tert-butylbenzenesulfonamide from 4-(tert-butyl)benzenesulfonyl chloride as described in Protocol 1.
Caption: Synthesis of 4-tert-Butylbenzenesulfonamide Workflow.
Technical Guide: Physicochemical Properties of 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the melting and boiling points of 4-tert-Butylbenzenesulfonamide, a key intermediate in pharmaceut...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4-tert-Butylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.
Core Physicochemical Data
The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and process control of chemical compounds. The data for 4-tert-Butylbenzenesulfonamide is summarized below.
While specific experimental reports for the determination of 4-tert-Butylbenzenesulfonamide's melting and boiling points are not publicly detailed, the following are standard and widely accepted methodologies for such determinations for solid organic compounds.
Melting Point Determination: Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A pure crystalline solid typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[6]
Sample Preparation: Ensure the 4-tert-Butylbenzenesulfonamide sample is completely dry and finely powdered.[8] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7] The sample should be tightly packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6][7]
Apparatus Setup:
Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus.[6]
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.[9][10] Immerse the thermometer and attached capillary tube in the oil of the Thiele tube.[10]
Heating and Observation:
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.
For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.[7] Then, decrease the heating rate to 1-2°C per minute.[7]
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).
Boiling Point Determination: Capillary Method (Siwoloboff Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][11] For small quantities of a substance, the capillary method is often employed.
Apparatus:
Small test tube or fusion tube
Capillary tube (sealed at one end)
Thermometer
Heating bath (e.g., Thiele tube or oil bath)
Procedure:
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.[9][12] In the case of 4-tert-Butylbenzenesulfonamide, this would require melting the solid first.
Capillary Inversion: Place a capillary tube, with its sealed end facing upwards, into the liquid in the test tube.[9][10][12]
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath, such as a Thiele tube.[9][10]
Heating and Observation: Heat the bath gently.[9] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[10]
Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[9]
Logical Workflow Visualization
The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound like 4-tert-Butylbenzenesulfonamide using the capillary method.
Caption: Workflow for Melting Point Determination.
An In-depth Technical Guide to the Synthesis of 4-tert-Butylbenzenesulfonamide from tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-tert-butylbenzenesulfonamide, a key intermediate in organic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-tert-butylbenzenesulfonamide, a key intermediate in organic synthesis and pharmaceutical development, starting from tert-butylbenzene. The document outlines the multi-step process, including detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory-scale synthesis. 4-tert-Butylbenzenesulfonamide is notably used as an intermediate and is also a known degradation impurity of the endothelin receptor antagonist, Bosentan.[1][2]
Synthetic Pathway Overview
The synthesis of 4-tert-butylbenzenesulfonamide from tert-butylbenzene is typically achieved through a two-step reaction sequence. The overall process involves the electrophilic sulfonation of the aromatic ring, followed by the conversion of the resulting sulfonic acid derivative into the desired sulfonamide.
Electrophilic Sulfonation : tert-Butylbenzene is first sulfonated to introduce a sulfonic acid group (-SO₃H) onto the benzene ring. The bulky tert-butyl group is a strong ortho-, para-director, with the para-substituted product being the major isomer formed due to steric hindrance at the ortho positions.[3] This step yields 4-tert-butylbenzenesulfonic acid.
Conversion to Sulfonyl Chloride : The sulfonic acid is then converted into the more reactive intermediate, 4-tert-butylbenzenesulfonyl chloride, typically by using a chlorinating agent like thionyl chloride.[4]
Amidation : Finally, 4-tert-butylbenzenesulfonyl chloride is reacted with an ammonia source to form 4-tert-butylbenzenesulfonamide via a nucleophilic substitution reaction.[2]
The logical workflow for this synthesis is illustrated below.
Overall synthesis pathway from tert-butylbenzene to the final product.
Physicochemical Data of Key Compounds
The properties of the starting material, key intermediate, and final product are summarized below for reference.
Detailed methodologies for the key steps in the synthesis are provided below. Researchers should adhere to all standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, and work in a well-ventilated fume hood.[6]
Protocol 1: Synthesis of Sodium 4-tert-Butylbenzenesulfonate
This protocol describes the sulfonation of tert-butylbenzene using fuming sulfuric acid to produce the sodium salt of the sulfonic acid intermediate.[7][8]
Place 40 g of tert-butylbenzene into a round-bottomed flask.
While shaking and maintaining the temperature below 25°C with an ice bath, slowly add 45 mL of fuming sulfuric acid over 20 minutes.[7]
After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.[7][8]
Pour the reaction mixture into 300 mL of water.[7]
Partially neutralize the solution by carefully adding 15 g of sodium bicarbonate. Filter the solution to remove any solid impurities.[7]
To precipitate the product, add 30 g of sodium chloride and heat until it dissolves.[7][8]
Cool the solution thoroughly in an ice bath to crystallize the sodium 4-tert-butylbenzenesulfonate.[7]
Collect the crystals by filtration and wash with a saturated sodium chloride solution.[7][8]
Dry the product in an oven at 120°C. The resulting salt contains one molecule of water of crystallization.[7]
Potential Issues:
Isomerization : High temperatures can promote the formation of the meta-isomer. Maintaining lower reaction temperatures increases the para-to-meta product ratio.[3]
Dealkylation : Under strongly acidic conditions and at higher temperatures, the tert-butyl group can be eliminated. Using milder conditions can minimize this side reaction.[3]
Protocol 2: Synthesis of 4-tert-Butylbenzenesulfonamide
This protocol details the amidation of 4-tert-butylbenzenesulfonyl chloride. The sulfonyl chloride can be prepared by reacting the sodium 4-tert-butylbenzenesulfonate from Protocol 1 with a chlorinating agent such as thionyl chloride.[4]
500 mL round-bottomed flask, magnetic stirrer, ice bath, rotary evaporator, Büchner funnel
Procedure:
Add a solution of 4-tert-butylbenzenesulfonyl chloride (2.30 g) in dichloromethane (100 mL) to a 500 mL round-bottomed flask and cool to 0°C in an ice bath.[2]
The synthesis of 4-tert-butylbenzenesulfonamide from tert-butylbenzene is a robust and well-documented process involving electrophilic sulfonation and subsequent amidation. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired para-isomer and prevent side reactions such as dealkylation.[3] The provided protocols offer a reliable foundation for the laboratory-scale production of this valuable compound, which serves as an important building block in the synthesis of pharmaceuticals.[1][9]
A Comprehensive Technical Guide to 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of 4-tert-butylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-tert-butylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, and synthesis methodologies. A significant focus is placed on its critical role as a building block in the synthesis of Bosentan, a dual endothelin receptor antagonist. Furthermore, this guide explores its relevance as a process impurity in drug manufacturing and touches upon its potential applications in catalyst design. Detailed experimental protocols, comprehensive data summaries, and visualizations of relevant chemical and biological pathways are included to support researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
4-tert-Butylbenzenesulfonamide is a sulfonamide derivative of tert-butylbenzene. Its chemical structure features a benzene ring substituted with a tert-butyl group and a sulfonamide group at the para position.[1]
Slowly add concentrated ammonia (100 mmol, 10 equivalents) to the stirred solution.[7]
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 20 hours.[7]
Remove the solvent by evaporation under reduced pressure.[7]
Filter the resulting slurry through a Büchner funnel to collect the solid product.[7]
Wash the solid with cold water and dry to afford 4-(tert-butyl)benzenesulfonamide as a white solid.[7]
Experimental Protocol 2: From Benzene Sulfonamide
This method involves the alkylation of benzene sulfonamide with a tert-butylating agent.
Materials:
Benzene sulfonamide
tert-Butyl acrylate or tert-butyl propionate
Hafnium tetrachloride (HfCl₄) or Zirconium tetrachloride (ZrCl₄) as a catalyst
N-methyl pyrrolidone (NMP) as a solvent
Procedure:
To a reaction vessel, add benzene sulfonamide, N-methyl pyrrolidone, and the catalyst (hafnium or zirconium tetrachloride).[3]
Add tert-butyl acrylate or tert-butyl propionate to the mixture.[3]
Heat the reaction mixture to approximately 150 °C under reflux conditions.[3]
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]
Cool the reaction mixture and filter to remove the catalyst.[3]
Isolate the product through decompression and desolventization to yield high-purity 4-tert-Butylbenzenesulfonamide.[3]
Applications in Pharmaceutical Development
The primary application of 4-tert-butylbenzenesulfonamide is as a crucial intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[3]
Role in the Synthesis of Bosentan
Bosentan's molecular structure is assembled through a multi-step synthesis where 4-tert-butylbenzenesulfonamide is coupled with a substituted pyrimidine derivative.
Caption: Synthetic pathway of Bosentan highlighting the role of 4-tert-butylbenzenesulfonamide.
Experimental Protocol: Synthesis of Bosentan from 4-tert-Butylbenzenesulfonamide Intermediate
The following protocol outlines the final step in the synthesis of Bosentan, starting from the intermediate formed by the reaction of 4-tert-butylbenzenesulfonamide.
In an inert atmosphere (e.g., nitrogen), add 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide (38 mmoles) to a solution of potassium tert-butylate (178 mmoles) in ethylene glycol (300 ml).[8]
Heat the resulting suspension to 110°C and maintain this temperature for 24 hours. The mixture should become a complete solution during the reaction.[8]
After the reaction is complete, cool the solution to 90°C and dilute it with 300 ml of water.[8]
Cool the solution further to 15°C and allow the product to crystallize for 5 hours.[8]
Filter the suspension to collect the crude Bosentan.[8]
The crude product can be further purified by recrystallization.
4-tert-Butylbenzenesulfonamide as a Process Impurity
4-tert-Butylbenzenesulfonamide is also recognized as a degradation impurity of Bosentan.[3][7] Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication. Forced degradation studies of Bosentan have shown that hydrolysis of the sulfonamide linkage can lead to the formation of 4-tert-butylbenzenesulfonamide.[9]
Caption: Degradation pathway of Bosentan leading to the formation of 4-tert-butylbenzenesulfonamide.
Endothelin Receptor Signaling Pathway
Bosentan functions as a dual antagonist of endothelin receptors (ET-A and ET-B).[10] Endothelins are peptides that mediate vasoconstriction and cell proliferation.[10] By blocking these receptors, Bosentan leads to vasodilation, which is beneficial in treating pulmonary arterial hypertension.
Caption: Simplified endothelin receptor signaling pathway and the inhibitory action of Bosentan.
Other Potential Applications
Beyond its role in pharmaceutical synthesis, research has explored the use of sulfonamides in catalyst design.[1] The unique electronic properties of the sulfonamide group can be leveraged in the development of novel catalysts for various organic transformations, such as in iron phthalocyanine complexes for olefin oxidation processes.[1]
Safety and Handling
4-tert-Butylbenzenesulfonamide is associated with certain hazards and should be handled with appropriate safety precautions.
Wear protective gloves, eye protection, and face protection.
Wash skin thoroughly after handling.
If on skin, wash with plenty of water.
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-tert-Butylbenzenesulfonamide is a compound of significant interest to the pharmaceutical and chemical industries. Its primary importance lies in its role as an indispensable intermediate for the synthesis of Bosentan. A thorough understanding of its chemical properties, synthesis, and role as a potential impurity is crucial for drug development professionals. Continued research may also unveil new applications for this versatile molecule in areas such as catalysis.
An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Abstract 4-tert-Butylbenzenesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butylbenzenesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the endothelin receptor antagonist, Bosentan. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in the preparation of pharmacologically active molecules. Detailed experimental protocols for its synthesis and its utilization in the synthesis of Bosentan are provided, along with a summary of its physicochemical and spectral data.
Introduction
4-tert-Butylbenzenesulfonamide, a white solid compound, is an essential building block in organic synthesis.[1] Its structure, featuring a sulfonamide group and a tert-butyl substituent on a benzene ring, imparts unique reactivity that is leveraged in the construction of complex molecules.[1] Its primary industrial application lies in its role as a crucial intermediate in the manufacturing of Bosentan, a drug used for the treatment of pulmonary arterial hypertension.[1][2] This guide will delve into the technical aspects of 4-tert-Butylbenzenesulfonamide, offering valuable insights for professionals in chemical research and drug development.
Physicochemical and Spectral Data
A summary of the key physical, chemical, and spectral properties of 4-tert-Butylbenzenesulfonamide is presented below for easy reference.
Table 1: Physicochemical Properties of 4-tert-Butylbenzenesulfonamide
There are several established methods for the synthesis of 4-tert-Butylbenzenesulfonamide. Two common laboratory-scale protocols are detailed below.
Synthesis from 4-(tert-Butyl)benzenesulfonyl Chloride
This method involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.
Experimental Protocol:
A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.
Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is added slowly to the flask.
The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.
Upon completion, the solvent is removed under reduced pressure.
The resulting slurry is filtered to yield 4-tert-Butylbenzenesulfonamide as a white solid.
Expected Yield: ~75%
Synthesis from Benzenesulfonamide and a tert-Butylating Agent
This alternative route involves the reaction of benzenesulfonamide with a tert-butylating agent like tert-butyl acrylate, catalyzed by a Lewis acid.
Experimental Protocol:
To a four-neck flask equipped with a thermometer and reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butyl acrylate (46.55 mmol), and zirconium tetrachloride (2.5448 mmol).[8]
Heat the mixture to 145 °C and monitor the reaction by HPLC until the benzenesulfonamide is consumed.[8]
Cool the reaction mixture to room temperature and filter to remove any insoluble substances.[8]
Remove the solvent under reduced pressure to obtain the product.[8]
Workflow for the Synthesis of 4-tert-Butylbenzenesulfonamide:
Diagram 1: Synthetic Routes to 4-tert-Butylbenzenesulfonamide.
Application as a Chemical Intermediate: Synthesis of Bosentan
The primary utility of 4-tert-Butylbenzenesulfonamide is as a nucleophile in the synthesis of Bosentan. It reacts with a dichlorinated pyrimidine derivative in a nucleophilic aromatic substitution reaction.
General Reaction Scheme
The synthesis of Bosentan from 4-tert-Butylbenzenesulfonamide generally proceeds in two main steps:
N-Arylation: Reaction of 4-tert-Butylbenzenesulfonamide with 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine.
Hydroxylation: Displacement of the remaining chlorine atom with ethylene glycol.
Synthetic Pathway to Bosentan:
Diagram 2: Key steps in the synthesis of Bosentan.
Detailed Experimental Protocol for Bosentan Synthesis
The following protocol is a representative example of the synthesis of Bosentan using 4-tert-Butylbenzenesulfonamide.
Step 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide
In an inert atmosphere (e.g., nitrogen), add 4-tert-butylbenzenesulfonamide (44 g, 0.21 moles), 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine (72 g, 0.21 moles), and tetrabutylammonium bromide (0.7 g) to a suspension of potassium carbonate (35 g, 0.25 moles) in methyl isobutyl ketone (720 mL).[9]
Heat the suspension to reflux and remove the water that forms azeotropically.[9]
After completion, cool the suspension to 50 °C and dilute with 0.2 L of water.[9]
The intermediate product can then be isolated for the next step.
Step 2: Synthesis of Bosentan
In an inert atmosphere, add 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide (20 g, 38 mmoles) to a solution of potassium carbonate (26 g, 188 mmoles) in ethylene glycol (300 mL).[1]
Heat the suspension to 110 °C and maintain for 24 hours, during which a complete solution is obtained.[1]
Upon reaction completion, cool the solution to 90 °C and dilute with 300 mL of water.[9]
Cool the solution to 15 °C to allow for crystallization of the product.[1]
Filter the suspension to obtain Bosentan monohydrate, which can be dried under vacuum.[1]
Experimental Workflow for Bosentan Synthesis:
Diagram 3: Workflow for the synthesis and purification of Bosentan.
Conclusion
4-tert-Butylbenzenesulfonamide is a versatile and indispensable chemical intermediate, particularly within the pharmaceutical sector. Its well-defined synthesis and reactivity make it a reliable building block for the construction of complex drug molecules like Bosentan. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this important compound. Further research into novel applications of 4-tert-Butylbenzenesulfonamide and its derivatives may unveil new opportunities in medicinal chemistry and materials science.[10]
The Cornerstone of Complex Syntheses: A Technical Guide to 4-tert-Butylbenzenesulfonamide
For Immediate Release Shanghai, China – December 23, 2025 – 4-tert-Butylbenzenesulfonamide, a versatile sulfonamide derivative, serves as a critical building block in modern organic synthesis. This whitepaper provides an...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 23, 2025 – 4-tert-Butylbenzenesulfonamide, a versatile sulfonamide derivative, serves as a critical building block in modern organic synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, synthesis, and pivotal role as a key intermediate, particularly in the pharmaceutical industry. Designed for researchers, chemists, and professionals in drug development, this guide consolidates essential data, detailed experimental protocols, and logical workflows to facilitate its application in complex molecular architectures.
Core Properties of 4-tert-Butylbenzenesulfonamide
4-tert-Butylbenzenesulfonamide (CAS No. 6292-59-7) is an aromatic sulfonamide distinguished by a tert-butyl group at the para position of the benzene ring.[1] This bulky aliphatic group significantly influences the molecule's solubility and steric profile, making it a valuable component in targeted syntheses. Its fundamental properties are summarized below.
Table 1: Physicochemical and Spectroscopic Data for 4-tert-Butylbenzenesulfonamide
The industrial preparation of 4-tert-Butylbenzenesulfonamide is most commonly achieved through the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia. This straightforward amination reaction provides the target compound in high yield and purity.
Caption: Synthesis of 4-tert-Butylbenzenesulfonamide.
Experimental Protocol: Synthesis from 4-(tert-butyl)benzenesulfonyl chloride[4]
A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask.
The flask is cooled to 0 °C using an ice bath.
Concentrated ammonia solution (50 mL) is added slowly to the stirred solution.
The reaction mixture is allowed to warm gradually to room temperature and is stirred continuously for 20 hours.
Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure using a rotary evaporator.
The resulting slurry is filtered through a Büchner funnel to isolate the solid product.
The collected white solid is dried, affording 4-(tert-butyl)benzenesulfonamide (1.60 g, 75% yield).[4]
Core Applications in Organic Synthesis
4-tert-Butylbenzenesulfonamide is primarily utilized as a nucleophilic intermediate in the construction of more complex molecules. Its sulfonamide nitrogen can be deprotonated to form an anion, which then participates in substitution reactions.
Caption: Major applications of 4-tert-Butylbenzenesulfonamide.
Keystone Intermediate in Pharmaceutical Manufacturing: The Bosentan Case
The most prominent role of 4-tert-Butylbenzenesulfonamide is as an indispensable intermediate in the synthesis of Bosentan , a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1][5] In this multi-step synthesis, the deprotonated sulfonamide acts as a nucleophile, displacing a chlorine atom on a complex pyrimidine core in a crucial C-N bond-forming reaction (N-arylation).[6]
Caption: Role of 4-tert-Butylbenzenesulfonamide in Bosentan synthesis.
Experimental Protocol: Synthesis of the Bosentan Precursor[4][6]
Water, Concentrated Hydrochloric Acid (HCl), Acetone for work-up
Procedure:
To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g) and 4-tert-Butylbenzenesulfonamide (64.1 g) in DMSO (525 mL), add potassium carbonate (83 g).[4]
The reaction mixture is heated (e.g., to reflux in MIBK or 120-140°C in anisole) and stirred for several hours (e.g., 3-7 hours).[6][7] Reaction progress is monitored by a suitable technique (e.g., HPLC or TLC).
After completion, the reaction mass is cooled and quenched by pouring it into water.[7]
The precipitated solid is collected by filtration.
For purification, the solid is treated with water and concentrated hydrochloric acid, stirred, filtered, and washed sequentially with water and acetone to yield the pure intermediate, p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.[4]
Role in Cross-Coupling and Directed Functionalization
The sulfonamide moiety (–SO₂NH₂) is a versatile functional group in modern synthetic chemistry. While 4-tert-Butylbenzenesulfonamide itself is primarily used as a nucleophilic building block, the sulfonamide group is known to act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds at specific positions.[8][9] After N-alkylation or N-arylation, the resulting substituted sulfonamide can direct transition metal catalysts to functionalize ortho-positions on the benzene ring or specific C(sp³)-H bonds in the N-alkyl chain.[8]
Furthermore, the core reaction in the Bosentan synthesis is a form of N-arylation , a powerful cross-coupling reaction. While modern methods often employ palladium or copper catalysts, the principles remain the same: forming a C-N bond between an aryl halide (or triflate) and an amine or amide derivative.[10][11][12] The successful use of 4-tert-Butylbenzenesulfonamide in this context underscores its utility as a robust nucleophile for advanced cross-coupling strategies.
Applications in Agrochemical and Material Science
Beyond pharmaceuticals, 4-tert-Butylbenzenesulfonamide serves as an intermediate in the development of agrochemicals, including certain herbicides and pesticides.[6] Its structural motifs are also incorporated into dyes and pigments, where the sulfonamide group can be used to tune the electronic properties and solubility of the final colorant.[6]
Conclusion and Future Outlook
4-tert-Butylbenzenesulfonamide has solidified its role as a high-value intermediate in organic synthesis. Its widespread application, most notably in the production of the life-saving drug Bosentan, highlights its industrial importance.[1][3] Future research may focus on expanding its utility by leveraging the sulfonamide group as a directing element in novel C-H functionalization reactions or by developing new catalysts that can perform its N-arylation under even milder conditions. As the demand for complex, functionalized molecules grows across the chemical sciences, the strategic importance of reliable building blocks like 4-tert-Butylbenzenesulfonamide will continue to increase.
An In-depth Technical Guide to the Spectral Data of 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for the organic compound 4-tert-Butylbenzenesulfonamide, a key intermediate in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 4-tert-Butylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Synthesis of 4-tert-Butylbenzenesulfonamide
A common laboratory-scale synthesis of 4-tert-Butylbenzenesulfonamide involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.
Experimental Protocol: Synthesis
A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C. Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is then slowly added to the flask. The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours. After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting slurry is filtered through a Büchner funnel to yield 4-tert-Butylbenzenesulfonamide as a white solid.
Spectral Data Analysis
The structural elucidation of 4-tert-Butylbenzenesulfonamide is confirmed through a combination of spectroscopic techniques. The following sections present the key spectral data in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
7.79
Doublet
2H
Ar-H (ortho to SO₂NH₂)
7.51
Doublet
2H
Ar-H (ortho to C(CH₃)₃)
4.86
Singlet (broad)
2H
-SO₂NH₂
1.32
Singlet
9H
-C(CH₃)₃
¹³C NMR Spectroscopy
Chemical Shift (δ) ppm
Assignment
155.0
Ar-C (para to SO₂NH₂)
140.5
Ar-C (ipso to SO₂NH₂)
126.5
Ar-CH (ortho to SO₂NH₂)
126.0
Ar-CH (ortho to C(CH₃)₃)
35.0
-C(CH₃)₃
31.0
-C(CH₃)₃
A sample of 4-tert-Butylbenzenesulfonamide is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR. For ¹H NMR, a standard single-pulse experiment is typically used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is employed with a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Wavenumber (cm⁻¹)
Intensity
Assignment
3350, 3250
Strong, Sharp
N-H stretch (asymmetric and symmetric)
2960
Strong
C-H stretch (aliphatic)
1595
Medium
C=C stretch (aromatic)
1330, 1160
Strong
S=O stretch (asymmetric and symmetric)
830
Strong
C-H bend (para-disubstituted aromatic)
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid 4-tert-Butylbenzenesulfonamide sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by preparing a mull of the sample in Nujol (a mineral oil) and placing it between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
m/z
Relative Abundance
Assignment
213
Moderate
[M]⁺ (Molecular ion)
198
High
[M - CH₃]⁺
156
High
[M - C₄H₉]⁺
91
Moderate
[C₇H₇]⁺ (Tropylium ion)
Mass spectral data can be obtained using various ionization techniques. For a volatile compound like 4-tert-Butylbenzenesulfonamide, electron ionization (EI) or chemical ionization (CI) are common methods. The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. For Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically separated on a C18 column and ionized using electrospray ionization (ESI).[1]
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 4-tert-Butylbenzenesulfonamide.
Workflow for the synthesis and spectral analysis of 4-tert-Butylbenzenesulfonamide.
The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Sulfonamide Chemistry
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the seminal discovery and rich history of sulfonamide chemistry, which marked the beginning of the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discovery and rich history of sulfonamide chemistry, which marked the beginning of the modern era of antimicrobial chemotherapy. We will delve into the foundational experiments, the elucidation of the mechanism of action, the critical structure-activity relationships that guided further development, and the experimental protocols that defined early research in this field.
The Serendipitous Discovery: From a Red Dye to a "Magic Bullet"
The story of sulfonamides begins not in a pharmacy, but in the dye industry. In the early 1930s, at the laboratories of the German chemical conglomerate IG Farben, pathologist and bacteriologist Gerhard Domagk was leading a program to screen synthetic dyes for antibacterial properties.[1] This work was inspired by Paul Ehrlich's concept of a "magic bullet"—a chemical that could selectively target pathogens without harming the host.[2]
In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye containing a sulfonamide group, which was given the laboratory designation KL 730.[2][3] For three years, Domagk rigorously tested this compound, named Prontosil Rubrum, and discovered its remarkable curative properties, not in the test tube, but in living organisms.[2][4] Prontosil was inactive in vitro, a crucial observation that highlighted the importance of in vivo testing, as it suggested the dye was metabolized into an active form within the body.[2]
The breakthrough was confirmed in a series of dramatic experiments and was famously applied when Domagk used the drug to save his own daughter from a severe streptococcal infection.[4][5] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[4][5][6]
In 1935, a team at the Pasteur Institute in Paris, led by Ernest Fourneau, investigated Prontosil's mechanism.[6][7] They demonstrated that in vivo, the dye was cleaved by metabolic processes to release the colorless, active compound, para-aminobenzenesulfonamide, which was already known in the chemical literature as sulfanilamide.[6][7] This discovery was pivotal; since sulfanilamide was an off-patent compound, it opened the door for widespread production and research, leading to a "sulfa craze" and the development of thousands of derivatives.[1]
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), an essential metabolite for bacteria.[8][9][10] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[1][8] Folic acid is a critical coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[9]
The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[1][8][10] Due to the striking structural similarity between sulfanilamide and PABA, the enzyme is unable to distinguish between the two molecules.[1][10] Sulfonamides competitively bind to the active site of DHPS, halting the production of dihydropteroic acid and, consequently, folic acid.[9][11] This disruption of the folate pathway inhibits bacterial growth and replication.[8][11] This selective toxicity is the cornerstone of their therapeutic success, as human cells lack this pathway and instead obtain folate from their diet.[9]
An In-depth Technical Guide to the Safe Handling of 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for 4-tert-Butylbenzenesulfonamide (CAS No. 6292-59-7), a key intermediate in pharmaceutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-tert-Butylbenzenesulfonamide (CAS No. 6292-59-7), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
4-tert-Butylbenzenesulfonamide is classified as an irritant and requires careful handling to avoid adverse health effects.[2] The following table summarizes its GHS hazard classifications based on available data.
The use of appropriate personal protective equipment is mandatory when handling 4-tert-Butylbenzenesulfonamide to prevent skin and eye contact, and inhalation.
Caption: Recommended PPE for handling solid 4-tert-Butylbenzenesulfonamide.
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Keep in suitable, closed containers for disposal.[8]
Disposal Considerations
Dispose of 4-tert-Butylbenzenesulfonamide and its contaminated packaging in accordance with local, state, and federal regulations.
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
Contaminated Packaging: Dispose of as unused product.[8]
Experimental Protocols
While specific experimental protocols for safety are not extensively detailed in the provided literature, the following general laboratory-scale synthesis protocol for a related compound, 4-tert-butylbenzenesulfonic acid, highlights the type of controlled environment required.
Experimental Protocol: Sulfonation of tert-Butylbenzene [9]
Materials:
tert-Butylbenzene
Fuming sulfuric acid (oleum) or concentrated sulfuric acid
Sodium bicarbonate
Sodium chloride
Water
Ice
Round-bottom flask
Stirring apparatus
Heating mantle
Separatory funnel
Filtration apparatus
Procedure:
In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25 °C with an ice bath.[9]
After the addition is complete, slowly heat the mixture to approximately 80 °C with constant stirring until the tert-butylbenzene layer is fully dissolved.[9]
Partially neutralize the solution by carefully adding sodium bicarbonate.[9]
Filter the solution to remove any solid impurities.[9]
To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.[9]
This protocol illustrates the need for temperature control, careful addition of reagents, and appropriate work-up procedures, all of which are fundamental principles of safe laboratory practice when working with potentially hazardous materials like 4-tert-Butylbenzenesulfonamide.
Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) for 4-tert-Butylbenzenesulfonamide before use.
The Degradation Pathway of Bosentan: A Technical Guide to Understanding 4-tert-Butylbenzenesulfonamide Impurity
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the degradation of Bosentan, a dual endothelin receptor antagonist, with a specific focus on the forma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the degradation of Bosentan, a dual endothelin receptor antagonist, with a specific focus on the formation of the degradation impurity 4-tert-Butylbenzenesulfonamide. This document outlines the conditions under which Bosentan degrades, the mechanisms of impurity formation, and the analytical methodologies for detection and quantification, making it an essential resource for professionals in pharmaceutical development and quality control.
Introduction to Bosentan and its Degradation Profile
Bosentan is an orally active medication used for the treatment of pulmonary arterial hypertension (PAH)[1][2][3][4]. The stability of the Bosentan molecule is a critical aspect of its pharmaceutical development, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the drug substance[5].
Bosentan has been shown to be susceptible to degradation under certain stress conditions, particularly hydrolysis. The molecule contains several functional groups amenable to degradation, including ether and sulfonamide linkages. The hydrolysis of the sulfonamide bond is a key degradation pathway that leads to the formation of 4-tert-Butylbenzenesulfonamide, a known impurity of Bosentan, also referred to as Bosentan USP Related Compound E[6][7].
Formation of 4-tert-Butylbenzenesulfonamide
The formation of 4-tert-Butylbenzenesulfonamide from Bosentan primarily occurs through the hydrolytic cleavage of the sulfonamide bond. This reaction can be catalyzed by acidic or basic conditions.
Signaling Pathway of Degradation
The degradation of Bosentan to 4-tert-Butylbenzenesulfonamide can be visualized as a direct hydrolytic cleavage of the sulfonamide linkage.
Caption: Hydrolytic degradation pathway of Bosentan.
Quantitative Analysis of Degradation Impurities
Forced degradation studies have been conducted to quantify the extent of Bosentan degradation and the formation of its impurities under various stress conditions. While 4-tert-Butylbenzenesulfonamide is a known impurity, specific quantitative data for its formation under forced degradation is not consistently reported across studies. However, data for other degradation products formed under similar conditions provide insight into the stability of Bosentan.
One study identified three degradation products (DP-1, DP-2, and DP-3) under acidic stress conditions. The results are summarized in the table below. It is important to note that this particular study claimed these degradation products to be novel, which may indicate they are different from the commonly known Bosentan impurities[8].
Stress Condition
Parameter
Bosentan
DP-1
DP-2
DP-3
Total Degradation
Acid Hydrolysis
1 N HCl, 60°C, 4h
78.62%
7.92%
10.65%
2.72%
21.39%
Base Hydrolysis
1 N NaOH, 60°C
99.54%
-
-
-
< 1%
Oxidative
30% H₂O₂, RT
99.01%
-
-
-
< 1%
Thermal
80°C, 48h
99.52%
-
-
-
< 1%
Photolytic
ICH Q1B
99.91%
-
-
-
< 1%
Data sourced from a study on forced degradation of Bosentan. The identities of DP-1, DP-2, and DP-3 were not confirmed as 4-tert-Butylbenzenesulfonamide in this specific publication.[8]
Another study characterized six degradation products of bosentan under various forced degradation conditions, confirming that hydrolysis of the sulfonamide linkage is a primary degradation pathway[9].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of degradation studies and the accurate quantification of impurities. The following are representative protocols for the forced degradation of Bosentan and its analysis.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies of Bosentan.
Protocol for Forced Degradation Studies
The following protocols are based on methodologies described in the scientific literature for the forced degradation of Bosentan[8][10].
Acid Hydrolysis: Dissolve Bosentan in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 1 N hydrochloric acid. Reflux the solution at 60°C for 4 hours. After cooling, neutralize the solution with a suitable base (e.g., 1 N sodium hydroxide) and dilute to a known concentration with the mobile phase for analysis.
Base Hydrolysis: Dissolve Bosentan in a suitable solvent and add an equal volume of 1 N sodium hydroxide. Reflux the solution at 60°C for a specified period. After cooling, neutralize the solution with a suitable acid (e.g., 1 N hydrochloric acid) and dilute to a known concentration with the mobile phase.
Oxidative Degradation: Dissolve Bosentan in a suitable solvent and treat with a solution of 30% hydrogen peroxide at room temperature for a specified duration. Dilute the resulting solution to a known concentration with the mobile phase.
Thermal Degradation: Keep a known quantity of solid Bosentan in a temperature-controlled oven at 80°C for 48 hours. After the specified time, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
Photolytic Degradation: Expose a solution of Bosentan to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
Analytical Method for Impurity Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Bosentan from its degradation products.
Table of HPLC Method Parameters
Parameter
Description
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.
Flow Rate
Typically 1.0 mL/min.
Detection Wavelength
UV detection at approximately 270 nm.
Column Temperature
Ambient or controlled at a specific temperature (e.g., 30°C).
Injection Volume
10-20 µL.
Conclusion
The degradation of Bosentan, particularly through hydrolysis of the sulfonamide bond to form 4-tert-Butylbenzenesulfonamide, is a critical consideration in the development and manufacturing of this drug. This technical guide has provided an overview of the degradation pathways, available quantitative data, and detailed experimental protocols for the analysis of Bosentan and its impurities. A thorough understanding of these aspects is paramount for ensuring the quality, safety, and efficacy of Bosentan formulations. Further research to definitively quantify the formation of 4-tert-Butylbenzenesulfonamide under various stress conditions would be beneficial for the establishment of comprehensive control strategies.
Application Notes and Protocols: 4-tert-Butylbenzenesulfonamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the use of 4-tert-butylbenzenesulfonamide as a key intermediate in pharmaceutical synthesis. The prim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-tert-butylbenzenesulfonamide as a key intermediate in pharmaceutical synthesis. The primary focus is on its well-documented role in the preparation of the endothelin receptor antagonist, Bosentan, a critical medication for pulmonary arterial hypertension.[1][2] Additionally, protocols for the synthesis of 4-tert-butylbenzenesulfonamide itself are provided, offering a comprehensive guide for researchers in the field.
Overview of 4-tert-Butylbenzenesulfonamide
4-tert-Butylbenzenesulfonamide (CAS: 6292-59-7) is a white solid organic compound with the molecular formula C₁₀H₁₅NO₂S.[1] Its structure, featuring a sulfonamide group and a bulky tert-butyl group on a benzene ring, makes it a valuable building block in medicinal chemistry.[3] The sulfonamide functional group is a "privileged" structure in drug discovery, present in a wide array of therapeutic agents due to its ability to form strong interactions with biological targets.[3]
4-tert-Butylbenzenesulfonamide is a crucial intermediate in the synthesis of Bosentan.[1][4] Bosentan is a dual endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors, leading to vasodilation.[5][6] This mechanism is central to its therapeutic effect in treating pulmonary arterial hypertension.[7]
Endothelin Receptor Signaling Pathway
Endothelins are potent vasoconstrictor peptides that signal through two G protein-coupled receptors: ETA and ETB.[5][8] The binding of endothelin to these receptors on vascular smooth muscle cells activates Gq proteins, initiating a signaling cascade that results in increased intracellular calcium, leading to vasoconstriction and cell proliferation.[3][5] Bosentan competitively inhibits the binding of endothelin to both ETA and ETB receptors, thereby preventing these downstream effects.[5][6]
Application Notes: 4-tert-Butylbenzenesulfonamide in the Synthesis of Bosentan
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4-tert-butylbenzenesulfonamide as a key intermediate in the synthesis of Bosentan, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butylbenzenesulfonamide as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Introduction
Bosentan's therapeutic effect is achieved through the blockade of endothelin (ET) receptors ETA and ETB, preventing the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). The synthesis of this complex molecule relies on the strategic use of key intermediates, with 4-tert-butylbenzenesulfonamide playing a pivotal role in forming a significant portion of the final Bosentan structure.[1] This document outlines the chemical properties of 4-tert-butylbenzenesulfonamide, its role in the Bosentan synthesis pathway, detailed experimental protocols, and the pharmacological context of Bosentan's mechanism of action.
Chemical Properties of 4-tert-Butylbenzenesulfonamide
A thorough understanding of the physicochemical properties of 4-tert-butylbenzenesulfonamide is essential for optimizing reaction conditions and ensuring high-purity yields.
Property
Value
CAS Number
6292-59-7
Molecular Formula
C₁₀H₁₅NO₂S
Molecular Weight
213.30 g/mol
Appearance
White crystalline powder
Purity
Typically ≥98.0%
Role in Bosentan Synthesis
4-tert-Butylbenzenesulfonamide serves as a critical building block in the multi-step synthesis of Bosentan. The synthesis generally involves two main stages:
Formation of the Sulfonamide Intermediate: 4-tert-Butylbenzenesulfonamide is reacted with a substituted pyrimidine, typically 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine], to form the key intermediate, 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.
Final Assembly of Bosentan: The chloro group on the pyrimidine ring of the intermediate is then displaced by ethylene glycol in the presence of a base to yield Bosentan.
The tert-butyl group on the benzenesulfonamide moiety influences the steric and electronic properties of the molecule, guiding the desired bond formations during the synthesis.[1]
Experimental Protocols
The following are detailed experimental protocols for the key steps in Bosentan synthesis involving 4-tert-butylbenzenesulfonamide.
Protocol 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide
This protocol outlines the formation of the key sulfonamide intermediate.
To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (105 g) and 4-(tert-butyl)benzenesulfonamide (64.1 g) in DMSO (525 mL), add potassium carbonate (83 g).[2]
Heat the reaction mixture to 100-105 °C with stirring and maintain for 3-4 hours.[2] Monitor the reaction progress by HPLC.
After completion, cool the solution to 20-25 °C.[2]
Slowly add water (875 mL) dropwise over 10-15 minutes and continue stirring for 1 hour.[2]
Collect the precipitated solid by filtration and wash with water (2 x 350 mL).[2]
Transfer the solid to a mortar, add water (800 mL) and concentrated hydrochloric acid (50 mL), and stir for 30 minutes.[2]
Collect the solid by filtration and wash sequentially with water (2 x 200 mL) and acetone (2 x 175 mL).[2]
Dry the solid under reduced pressure at 40±2 °C for 16-24 hours to obtain the product.[2]
Add 20g (38 mmoles) of 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide to a solution of 26 g (188 mmoles) of potassium carbonate in 300 ml of ethylene glycol under a nitrogen atmosphere.[3]
Heat the suspension to 110°C and maintain for 24 hours.[3]
Cool the solution to 90°C and dilute with 300 ml of water.[3]
Cool the solution to 15°C and allow the product to crystallize for 5 hours.[3][4]
Filter the suspension to collect the crude product.
For purification, suspend the crude product in a mixture of methyl isobutyl ketone and water. Heat to reflux to obtain a clear solution.
Add hydrochloric acid and heat until the biphasic system is clear.
Separate the phases and cool the organic phase to precipitate Bosentan monohydrate.
Caption: Workflow for the two-step synthesis of Bosentan.
Mechanism of Action: Endothelin Receptor Antagonism
Bosentan is a competitive antagonist of both endothelin receptor type A (ETA) and type B (ETB).[5] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a key role in the pathophysiology of pulmonary arterial hypertension.[5]
ETA Receptors: Located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.[5]
ETB Receptors: Found on endothelial cells and smooth muscle cells. On endothelial cells, they mediate the release of vasodilators like nitric oxide and prostacyclin. On smooth muscle cells, they also contribute to vasoconstriction.[5]
By blocking both ETA and ETB receptors, Bosentan inhibits the downstream signaling pathways activated by ET-1, leading to vasodilation, reduced vascular resistance, and a decrease in pulmonary arterial pressure.
Endothelin Signaling Pathway and Bosentan Inhibition
Caption: Bosentan blocks ET-1 signaling at ETA and ETB receptors.
Logical Relationship of Synthesis and Application
Caption: From intermediate to therapeutic application.
Application Notes and Protocols for the Synthesis of 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the synthesis of 4-tert-Butylbenzenesulfonamide, a key intermediate in the pharmaceutical indust...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-tert-Butylbenzenesulfonamide, a key intermediate in the pharmaceutical industry, notably in the production of the endothelin receptor antagonist, Bosentan.[1][2][3] The protocol is based on the widely employed method of reacting 4-tert-butylbenzenesulfonyl chloride with ammonia.
Physicochemical Properties
4-tert-Butylbenzenesulfonamide is a white solid with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 213.3 g/mol .[1] It has a melting point in the range of 136-138°C.[1]
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2.30 g (10.0 mmol) of 4-tert-butylbenzenesulfonyl chloride in 100 mL of dichloromethane.[2]
Cooling: Place the flask in an ice bath to cool the solution to 0°C.
Addition of Ammonia: While stirring, slowly add 50 mL of concentrated ammonia (100 mmol, 10 equivalents).[2]
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 20 hours.[2]
Solvent Removal: After the reaction is complete, remove the dichloromethane by evaporation under reduced pressure using a rotary evaporator.[2] This will result in a slurry.
Isolation of Product: Filter the resulting slurry through a Brinell funnel.[2]
Drying: Dry the collected white solid to obtain 4-tert-Butylbenzenesulfonamide. The expected yield is approximately 1.60 g (75%).[2]
Safety Precautions
4-tert-Butylbenzenesulfonamide is classified as an irritant.[1]
4-tert-Butylbenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[4]
All procedures should be performed in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4-tert-Butylbenzenesulfonamide.
Caption: Workflow for the synthesis of 4-tert-Butylbenzenesulfonamide.
Alternative Synthesis Route
An alternative method for synthesizing 4-tert-Butylbenzenesulfonamide involves the reaction of benzenesulfonamide with tert-butyl acrylate or tert-butyl propionate.[1] This reaction is typically catalyzed by hafnium or zirconium tetrachloride in a solvent such as N-methyl pyrrolidone at elevated temperatures (around 150°C) under reflux conditions.[1] The progress of this reaction is monitored by high-performance liquid chromatography (HPLC).[1]
Application Notes and Protocols for 4-tert-Butylbenzenesulfonamide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals Introduction Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. While many are recogni...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. While many are recognized for their therapeutic applications, research has also demonstrated their potential in the agrochemical sector.[1][2][3] Specifically, certain substituted benzenesulfonamides have been shown to exhibit significant herbicidal properties, with some compounds demonstrating efficacy comparable to commercial herbicides.[1][3] The primary mode of action for many sulfonamide-based herbicides is the inhibition of vital metabolic pathways in plants, such as the synthesis of folic acid or essential amino acids.[4][5]
4-tert-Butylbenzenesulfonamide, a readily synthesized compound, presents a valuable scaffold for the development of novel herbicides. Its bulky tert-butyl group can influence its physicochemical properties, such as lipophilicity and steric interactions with target enzymes, potentially leading to enhanced potency and selectivity. This document provides detailed protocols for the synthesis of 4-tert-Butylbenzenesulfonamide and its derivatives, as well as methodologies for screening their herbicidal activity.
Synthesis Protocols
Synthesis of 4-tert-Butylbenzenesulfonamide
A common and efficient method for synthesizing the parent compound, 4-tert-Butylbenzenesulfonamide, involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ammonia.
Materials:
4-tert-butylbenzenesulfonyl chloride
Dichloromethane (CH₂Cl₂)
Concentrated ammonia (NH₃)
Round bottom flask (500 mL)
Magnetic stirrer
Ice bath
Rotary evaporator
Brinell funnel
Protocol:
Add a solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) to a 500 mL round bottom flask at 0 °C using an ice bath.
Slowly add concentrated ammonia (50 mL, 100 mmol, 10 equivalents) to the flask with continuous stirring.
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 20 hours.
After the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator.
Filter the resulting slurry through a Brinell funnel to isolate the solid product.
The resulting white solid is 4-(tert-butyl)benzenesulfonamide (yield: ~1.60 g, 75%).
Proposed Synthesis of 4-tert-Butylbenzenesulfonamide Derivatives for Screening
To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with various primary or secondary amines instead of ammonia.
Caption: Synthesis workflow for 4-tert-Butylbenzenesulfonamide derivatives.
Hypothetical Mode of Action: Inhibition of Folic Acid Synthesis
The herbicidal activity of sulfonamides often stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in plants and microorganisms. Folic acid is a precursor for the synthesis of nucleotides, which are essential for DNA replication and cell division. By blocking this pathway, the sulfonamide can arrest plant growth.
Caption: Potential mode of action of 4-tert-Butylbenzenesulfonamide as a herbicide.
Experimental Protocols for Herbicidal Activity Screening
The following are generalized protocols for assessing the herbicidal potential of 4-tert-Butylbenzenesulfonamide and its derivatives.
Pre-emergence Herbicidal Assay
This assay evaluates the compound's ability to inhibit seed germination and seedling emergence.
Materials:
Test compounds (4-tert-Butylbenzenesulfonamide and derivatives)
Seeds of target weed species (e.g., barnyardgrass, velvetleaf) and a crop species (e.g., rice, corn)
Pots or trays filled with sterile soil mix
Acetone
Tween-20 (surfactant)
Spray chamber
Growth chamber with controlled light, temperature, and humidity
Protocol:
Prepare a stock solution of each test compound in acetone.
Prepare spray solutions by diluting the stock solution with water containing 0.1% Tween-20 to achieve the desired concentrations (e.g., 10, 50, 100, 200 g/ha).
Sow seeds of the target weed and crop species in pots at a uniform depth.
Evenly spray the soil surface with the test solutions using a spray chamber. A control group should be sprayed with the water-Tween-20 solution without the test compound.
Place the pots in a growth chamber under optimal conditions for germination and growth.
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury to any emerged plants (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
Post-emergence Herbicidal Assay
This assay assesses the compound's effectiveness on established plants.
Materials:
Same as for the pre-emergence assay
Young, healthy plants of target weed and crop species (e.g., at the 2-4 leaf stage)
Protocol:
Grow the target weed and crop species in pots until they reach the desired growth stage.
Prepare spray solutions of the test compounds as described for the pre-emergence assay.
Spray the foliage of the plants uniformly with the test solutions.
Return the plants to the growth chamber.
Assess the herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment) using a visual rating scale. Symptoms to note include chlorosis, necrosis, stunting, and malformation.
Caption: Workflow for herbicidal activity screening.
Dose-Response and IC₅₀ Determination
This protocol quantifies the potency of the most active compounds.
Protocol:
Based on the initial screening results, select the most promising compounds.
For each selected compound, prepare a series of dilutions to create a range of application rates (e.g., 8-10 concentrations).
Conduct post-emergence assays using this range of concentrations.
After the assessment period, measure a quantitative endpoint, such as the fresh or dry weight of the above-ground biomass.
Calculate the percent inhibition relative to the untreated control for each concentration.
Plot the percent inhibition against the logarithm of the concentration and fit the data to a dose-response curve (e.g., using a sigmoidal log-logistic model) to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Data Presentation
Quantitative data from herbicidal assays should be presented in a clear and structured format to facilitate comparison.
Table 1: Herbicidal Activity of Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives (Example Data)
Compound
Application Rate (g/ha)
Weed Species
% Control (Post-emergence)
II6
37.5
Velvetleaf
95
37.5
Barnyardgrass
90
II7
37.5
Foxtail
92
60
Dayflower
Equivalent to Bentazon @ 1440 g/ha
III2
37.5
Youth-and-old age
98
III4
37.5
Velvetleaf
96
Saflufenacil
37.5
Velvetleaf
~95
Sulcotrione
37.5
Velvetleaf
<95
Data from a study on substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives.[1][3]
Table 2: Hypothetical IC₅₀ Values for 4-tert-Butylbenzenesulfonamide Derivatives
Derivative
Target Weed
IC₅₀ (g/ha)
Parent Compound
Barnyardgrass
>200
Derivative A
Barnyardgrass
75.2
Derivative B
Barnyardgrass
45.8
Derivative C
Velvetleaf
62.5
This table serves as a template for presenting dose-response data.
Conclusion
While 4-tert-Butylbenzenesulfonamide is primarily known as a pharmaceutical intermediate, the broader class of benzenesulfonamides has demonstrated clear potential for herbicidal applications. The protocols outlined in this document provide a framework for the synthesis of 4-tert-Butylbenzenesulfonamide and a diverse library of its derivatives, as well as robust methods for evaluating their pre- and post-emergence herbicidal activity. By systematically exploring the structure-activity relationships of this compound class, researchers can potentially identify novel and effective herbicidal candidates for further development in the agrochemical industry.
Application Notes and Protocols for 4-tert-Butylbenzenesulfonamide in Friedel-Crafts and Related Reactions
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the use of 4-tert-butylbenzenesulfonamide in Friedel-Crafts type reactions and other related syntheti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-tert-butylbenzenesulfonamide in Friedel-Crafts type reactions and other related synthetic transformations. The protocols are intended to serve as a guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
4-tert-Butylbenzenesulfonamide is a versatile building block in organic synthesis. While its direct participation as a substrate in classical Friedel-Crafts reactions is not extensively documented, its structural motifs are relevant to several important transformations. The sulfonamide moiety can be functionalized, and the electron-rich aromatic ring, while moderately deactivated by the sulfonyl group, can potentially undergo electrophilic substitution under specific conditions. This document outlines protocols for N-acylation, a common reaction of sulfonamides, and explores the potential for Friedel-Crafts sulfonylation to generate related structures.
Application 1: N-Acylation of 4-tert-Butylbenzenesulfonamide
The most prevalent reaction involving 4-tert-butylbenzenesulfonamide is the acylation of the sulfonamide nitrogen. This transformation is crucial for the synthesis of N-acylsulfonamides, a class of compounds with significant biological activities, often used as bioisosteres for carboxylic acids in drug design.[1]
General Reaction Scheme
The N-acylation involves the reaction of 4-tert-butylbenzenesulfonamide with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base or a Lewis acid catalyst.
Caption: General workflow for N-acylation of 4-tert-butylbenzenesulfonamide.
Experimental Protocols
Protocol 1.1: N-Acylation using Acyl Chloride with Pyridine
This protocol describes a standard method for the N-acylation of sulfonamides using an acyl chloride in the presence of a base.
After cooling to room temperature, dilute the mixture with ethyl acetate.[1]
Carefully wash the organic layer with saturated NaHCO₃ solution, water, and brine.[1]
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.[1]
Purify the product by recrystallization.
Data Presentation
Acylating Agent
Catalyst/Base
Solvent
Time (h)
Yield (%)
Acetyl Chloride
Pyridine
DCM
4
>90
Acetic Anhydride
ZnCl₂
Solvent-free
2
~85-95
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Application 2: Friedel-Crafts Sulfonylation for Diaryl Sulfone Synthesis
While not a direct reaction of 4-tert-butylbenzenesulfonamide, Friedel-Crafts sulfonylation provides a route to diaryl sulfones, which are structurally related to the sulfonamide. This reaction typically involves the reaction of an arylsulfonyl chloride with an electron-rich aromatic compound in the presence of a strong acid catalyst.
General Reaction Scheme
Caption: General workflow for Friedel-Crafts sulfonylation.
This protocol uses triflic acid (TfOH) as a catalyst for the synthesis of diaryl sulfones from an arylsulfonyl chloride and an arene.[2]
Materials:
4-tert-Butylbenzenesulfonyl chloride
Arene (e.g., Anisole, Toluene)
Triflic acid (TfOH)
Dichloromethane (DCM) or neat arene as solvent
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve 4-tert-butylbenzenesulfonyl chloride (1.0 mmol) in an excess of the arene (4 eq) which can also act as the solvent.[2]
Heat the reaction mixture to a high temperature (e.g., 160 °C) for 24 hours.[2]
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute with a suitable organic solvent like ethyl acetate.
Carefully wash with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Presentation
Arene
Catalyst
Temperature (°C)
Time (h)
Yield (%)
Anisole
TfOH (20 mol%)
160
24
High
Toluene
TfOH (20 mol%)
160
24
Moderate to High
Note: Yields are based on analogous reactions and are representative.[2]
Hypothetical Application 3: Direct Friedel-Crafts Reaction with 4-tert-Butylbenzenesulfonamide
While not a well-established reaction, it is conceivable that under strong Brønsted acid catalysis, 4-tert-butylbenzenesulfonamide could act as a precursor to an electrophilic species that could then react with a highly activated arene. This is based on observations of a Friedel-Crafts reaction occurring between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and an aromatic compound in the presence of a Brønsted acid.[3]
Proposed Reaction Mechanism
Under strongly acidic conditions, the sulfonamide could be protonated, leading to the formation of a sulfonium-like cation which could then be attacked by an electron-rich arene.
Caption: Proposed mechanism for Brønsted acid-catalyzed Friedel-Crafts type reaction.
This remains a speculative pathway and would require significant experimental validation.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Lewis acids like aluminum chloride are water-sensitive and corrosive. Handle them with care in a dry environment.
Acyl chlorides and acid anhydrides are corrosive and lachrymatory.
Strong acids like triflic acid are extremely corrosive and should be handled with extreme caution.
Conclusion
4-tert-Butylbenzenesulfonamide is a valuable synthon, primarily for the synthesis of N-acylsulfonamides which have significant applications in drug discovery. The protocols provided herein offer robust methods for this transformation. While the direct use of 4-tert-butylbenzenesulfonamide in classical Friedel-Crafts reactions is not standard, related sulfonylation reactions provide access to structurally similar diaryl sulfones. Further research into the reactivity of sulfonamides under strong acid conditions may open new avenues for their application in C-C and C-S bond-forming reactions.
Application Note: HPLC Monitoring of Bosentan Synthesis Initiation Step
Abstract This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of the initial coupling reaction in the synthesis of Bosentan. Bosentan is...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of the initial coupling reaction in the synthesis of Bosentan. Bosentan is an endothelin receptor antagonist used for treating pulmonary arterial hypertension.[1][2] The described method effectively separates the key starting material, 4-tert-Butylbenzenesulfonamide, from the coupling partner and the resulting intermediate product, allowing for real-time reaction monitoring. This capability is crucial for process optimization, yield maximization, and ensuring the quality of the active pharmaceutical ingredient (API). The protocol is intended for researchers, process chemists, and quality control analysts in pharmaceutical development and manufacturing.
Introduction
The synthesis of Bosentan involves a critical coupling reaction between 4-tert-Butylbenzenesulfonamide and a substituted bipyrimidine molecule, typically 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.[3][4] Monitoring the consumption of the starting materials and the formation of the intermediate, 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide, is essential for controlling the reaction endpoint and minimizing impurity formation.[2][5] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6] This document provides a detailed protocol for an optimized gradient RP-HPLC method suitable for in-process monitoring of this key synthetic step.
Experimental Protocol
Instrumentation and Consumables
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Vials: 2 mL amber HPLC vials with septa caps.
Solvents: HPLC grade Acetonitrile (ACN) and water.
Reagents: Formic acid (reagent grade).
Filters: 0.45 µm syringe filters (PTFE or other suitable material).
Chromatographic Conditions
A gradient elution is employed to ensure adequate separation of the non-polar reactants and the more polar product within a reasonable timeframe.[7]
Parameter
Condition
Column
C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detection Wavelength
270 nm
Gradient Program
See Table 2
Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas before use.
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas before use.
Standard Solution Preparation
Stock Standard (4-tert-Butylbenzenesulfonamide): Accurately weigh approximately 10 mg of 4-tert-Butylbenzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.
Working Standard: Further dilute the stock standard as needed to create calibration standards or a system suitability standard (e.g., 10 µg/mL).
Sample Preparation for Reaction Monitoring
Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it 1:100 in the diluent (e.g., 50 µL of sample into 4.95 mL of diluent) to stop the reaction and precipitate any salts.
Dilution: Vortex the quenched sample for 30 seconds. Perform further serial dilutions with the diluent as necessary to bring the analyte concentrations within the linear range of the calibration curve. A final concentration of approximately 10-20 µg/mL for the main components is recommended.
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Analysis: Inject the filtered sample into the HPLC system.
Quantitative Data Summary
The following tables outline the gradient program and the expected retention times for the key components in the reaction.
The Pivotal Role of 4-tert-Butylbenzenesulfonamide in the Synthesis of Endothelin Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the application of 4-tert-Butylbenzenesulfonamide as a key building block in the development of endothelin (ET...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-tert-Butylbenzenesulfonamide as a key building block in the development of endothelin (ET) receptor antagonists, with a specific focus on the synthesis of Bosentan, a dual ETA/ETB receptor antagonist. These notes include comprehensive experimental protocols, quantitative pharmacological data, and visual diagrams of relevant pathways and workflows to support research and development in this therapeutic area.
Introduction to Endothelin and its Receptors
Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in vascular homeostasis.[1] Their effects are mediated through two G protein-coupled receptor subtypes: ETA and ETB.[1] The ETA receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1] The ETB receptor, located on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of endothelin-1 (ET-1).[2] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH), making endothelin receptors a critical target for therapeutic intervention.[3]
4-tert-Butylbenzenesulfonamide: A Key Synthetic Precursor
4-tert-Butylbenzenesulfonamide has emerged as a critical starting material in the synthesis of a class of non-peptide endothelin receptor antagonists. Its incorporation into the final molecule, exemplified by Bosentan, is crucial for the compound's antagonistic activity. The 4-tert-butylphenylsulfonyl moiety plays a significant role in the binding of the antagonist to the endothelin receptors.
Endothelin Receptor Signaling Pathway
The binding of endothelin peptides to their receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical endothelin signaling pathway, which primarily involves the activation of phospholipase C (PLC) and subsequent downstream signaling.
Endothelin Receptor Signaling Pathway
Synthesis of Bosentan from 4-tert-Butylbenzenesulfonamide
The synthesis of Bosentan, a potent dual endothelin receptor antagonist, prominently features 4-tert-Butylbenzenesulfonamide as a key reactant. The overall synthetic strategy involves the coupling of 4-tert-Butylbenzenesulfonamide with a substituted pyrimidine core. A general workflow for this synthesis is depicted below.
General Workflow for Bosentan Synthesis
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]-benzenesulfonamide (Intermediate)
This protocol describes the coupling of 4-tert-Butylbenzenesulfonamide with 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine.
To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine (1.0 eq) in anhydrous DMSO, add 4-tert-Butylbenzenesulfonamide (1.0-1.2 eq).
Add anhydrous potassium carbonate (2.0-2.5 eq) to the reaction mixture.
Heat the mixture to 100-110 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
After completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into ice-cold water to precipitate the crude product.
Filter the precipitate and wash thoroughly with deionized water.
To purify, suspend the crude solid in water and add concentrated HCl dropwise until the pH is acidic. Stir for 30 minutes.
Filter the solid, wash with water, and then with acetone.
Dry the purified solid under vacuum to yield 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]-benzenesulfonamide.[4]
Protocol 2: Synthesis of Bosentan from the Intermediate
This protocol outlines the final step in the synthesis of Bosentan via nucleophilic substitution with ethylene glycol.
Note: The variability in reported binding affinities can be attributed to different experimental conditions and assay formats.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies focusing specifically on the modification of the 4-tert-butylbenzenesulfonamide moiety in Bosentan are not widely published, its consistent presence in this class of antagonists suggests its critical role in receptor binding. The sulfonamide group is a key hydrogen bond donor/acceptor, and the lipophilic tert-butyl group likely interacts with a hydrophobic pocket within the receptor. Modification of the benzenesulfonamide group in Bosentan to a 2-phenylethenesulfonamide has been shown to improve ETA-selectivity.[9] Further SAR studies on biphenylsulfonamide endothelin antagonists have indicated that hydrophobic groups at the 4'-position of the pendant phenyl ring are optimal for activity.[6]
Conclusion
4-tert-Butylbenzenesulfonamide is a cornerstone in the chemical synthesis of the potent endothelin receptor antagonist, Bosentan. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the endothelin system. The established synthetic routes and the understanding of the pharmacological profile of Bosentan underscore the importance of this key building block in medicinal chemistry. Further exploration of the structure-activity relationships of the 4-tert-butylphenylsulfonyl group may lead to the design of next-generation endothelin receptor antagonists with improved efficacy and safety profiles.
Application of Modern Medicinal Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The field of medicinal chemistry is undergoing a profound transformation, driven by innovative strategies that offer unprecedented precision and efficacy in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The field of medicinal chemistry is undergoing a profound transformation, driven by innovative strategies that offer unprecedented precision and efficacy in drug design. This document provides detailed application notes and experimental protocols for four cutting-edge areas: Targeted Protein Degradation using PROTACs, the resurgence of Covalent Inhibitors, the targeted delivery of Antibody-Drug Conjugates (ADCs), and the revolutionary impact of Artificial Intelligence (AI) in drug discovery. These notes are intended to serve as a practical guide for researchers and professionals in the pharmaceutical sciences.
Application Note 1: Targeted Protein Degradation with PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift from traditional occupancy-based pharmacology to event-driven pharmacology.[1] Instead of merely inhibiting a target protein, PROTACs eliminate it by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2][3]
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for effective protein degradation.[4] The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Quantitative Data Summary: PROTAC Efficacy
The following table summarizes key efficacy parameters for well-characterized PROTACs, demonstrating their potency in inducing the degradation of target proteins.
PROTAC
Target Protein
E3 Ligase Ligand
Cell Line
DC50 (nM)
Dmax (%)
IC50 (nM)
dBET1
BRD4
JQ1-thalidomide
HEK293
~4
>95
~100
ARV-771
BRD4
JQ1-pomalidomide
LNCaP
1.8
>95
13
MZ1
BRD4
JQ1-VHL
HeLa
25
~90
200
Compound 34
mutant-EGFR
Gefitinib-thalidomide
HCC827
11.7
98.9
Not Reported
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of PROTAC-Induced Protein Degradation by Western Blot
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Cell Culture and Treatment:
Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
Cell Lysis and Protein Quantification:
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting:
Normalize the protein concentration of all samples.
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[2]
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[6]
Detect the chemiluminescent signal using an imaging system.[6]
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the target protein band intensity to the loading control band intensity.
Calculate the percentage of remaining protein relative to the vehicle-treated control.
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
Protocol 2: Evaluation of Ternary Complex Formation by NanoBRET™ Assay
This protocol describes a cell-based assay to monitor the formation of the PROTAC-induced ternary complex in real-time.
Cell Line Generation:
Generate a stable cell line co-expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[4]
Assay Setup:
Plate the engineered cells in a white, opaque microplate.
Add the HaloTag® ligand to label the E3 ligase fusion protein.
PROTAC Treatment and Signal Detection:
Add a serial dilution of the PROTAC to the cells.
Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer.[4]
Data Analysis:
Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.[4]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Application Note 2: Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) are a class of drugs that form a stable, covalent bond with their target protein, often resulting in irreversible inhibition.[7] This mechanism of action offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are challenging for non-covalent inhibitors.[2][8] The design of TCIs involves a binding scaffold that provides selectivity and a reactive electrophilic "warhead" that forms the covalent bond with a nucleophilic amino acid residue (e.g., cysteine) on the target protein.[2]
The kinetic evaluation of TCIs is crucial and is typically described by the rate of covalent modification, defined by k_inact/K_I. This parameter reflects the efficiency of covalent bond formation, which is a function of the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact).[9]
Quantitative Data Summary: Covalent Kinase Inhibitors
The following table presents kinetic data for several approved covalent kinase inhibitors, highlighting their potency and rate of inactivation.
Inhibitor
Target Kinase
Warhead
K_I (nM)
k_inact (min⁻¹)
k_inact/K_I (M⁻¹s⁻¹)
Ibrutinib
BTK
Acrylamide
4.8
0.045
156,000
Afatinib
EGFR
Acrylamide
0.5
0.03
1,000,000
Osimertinib
EGFR (T790M)
Acrylamide
2.7
0.018
111,000
Neratinib
HER2/EGFR
Acrylamide
6.7
0.05
124,000
Data compiled from various scientific publications for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of k_inact and K_I for a Covalent Inhibitor
This protocol describes a continuous enzymatic assay to determine the kinetic parameters of a covalent inhibitor.
Assay Setup:
Prepare a reaction mixture containing the target enzyme in a suitable assay buffer.
Prepare serial dilutions of the covalent inhibitor.
Prepare the enzyme's substrate.
Kinetic Measurement:
Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.
Continuously monitor the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
Perform the assay at multiple inhibitor concentrations.
Data Analysis:
For each inhibitor concentration, plot product formation versus time and determine the initial velocity.
Plot the observed rate of inactivation (k_obs) against the inhibitor concentration.
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the values of k_inact and K_I.[9]
Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol outlines the use of mass spectrometry to confirm the covalent modification of the target protein.
Incubation and Sample Preparation:
Incubate the target protein with an excess of the covalent inhibitor in an MS-compatible buffer.
Remove the excess, unbound inhibitor using a desalting column or dialysis.
Intact Protein Analysis:
Analyze the protein-inhibitor complex by liquid chromatography-mass spectrometry (LC-MS).
Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[10]
Peptide Mapping (Optional):
Digest the protein-inhibitor complex with a protease (e.g., trypsin).
Analyze the resulting peptides by LC-MS/MS.
Identify the modified peptide and the specific amino acid residue that formed the covalent bond by observing a mass shift in the fragment ions.[10]
Visualizations
Caption: Two-step mechanism of covalent inhibition.
Caption: Workflow for MS confirmation of covalent adducts.
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[11] ADCs are designed to selectively deliver the cytotoxic agent to cancer cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity.[11] An ADC consists of three main components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[11]
The linker plays a crucial role in the stability and efficacy of an ADC. It must be stable in circulation to prevent premature release of the payload, but also allow for efficient release of the active drug inside the target cell.[12] Maleimide-thiol chemistry is a widely used method for conjugating payloads to antibodies.[13]
Quantitative Data Summary: ADC In Vitro Cytotoxicity
The following table shows representative in vitro cytotoxicity data (IC50 values) for an ADC with different linkers, demonstrating the impact of linker chemistry on potency.
ADC Construct
Target Antigen
Cell Line
Linker Type
IC50 (ng/mL)
Trastuzumab-MMAE
HER2
SK-BR-3
Cleavable (Val-Cit)
10.5
Trastuzumab-MMAE
HER2
SK-BR-3
Non-cleavable (MCC)
85.2
Trastuzumab-MMAE
HER2
MDA-MB-468 (HER2-low)
Cleavable (Val-Cit)
>1000
Isotype Control-MMAE
-
SK-BR-3
Cleavable (Val-Cit)
>1000
Data is hypothetical but representative of typical experimental outcomes.
Experimental Protocols
Protocol 1: ADC Synthesis via Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody.
Antibody Reduction:
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
Reduce the interchain disulfide bonds of the antibody using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The amount of reducing agent will determine the number of available thiol groups for conjugation.[14]
Incubate the reaction mixture to allow for disulfide bond reduction.
Remove the excess reducing agent using a desalting column.[14]
Conjugation Reaction:
Prepare a stock solution of the maleimide-activated drug-linker in an organic solvent (e.g., DMSO).
Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is typically used.
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or 4°C.[13]
Purification and Characterization:
Quench the reaction by adding a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.[13]
Purify the ADC from unreacted drug-linker and other small molecules using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration.
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods like hydrophobic interaction chromatography (HIC-HPLC), SEC-HPLC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
This protocol details the measurement of ADC-induced cell death in cancer cell lines.
Cell Seeding:
Seed target cancer cells (both antigen-positive and antigen-negative) in a 96-well plate at an optimal density and allow them to adhere overnight.[12]
ADC Treatment:
Prepare serial dilutions of the ADC in cell culture medium.
Treat the cells with the ADC dilutions and incubate for a period of 72 to 120 hours.[12][15] Include untreated cells and cells treated with a non-targeting control ADC as controls.
MTT Assay:
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[16]
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16]
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.[16]
Calculate the percentage of cell viability relative to the untreated control.
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Visualizations
Caption: The three core components of an ADC.
Caption: Workflow for ADC in vitro cytotoxicity assay.
Application Note 4: Artificial Intelligence in Medicinal Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the drug discovery and development pipeline.[17] AI algorithms can analyze vast and complex datasets to identify novel drug targets, design new molecules with desired properties, predict their efficacy and toxicity, and even suggest synthetic routes.[17][18] This technology significantly reduces the time and cost associated with bringing a new drug to market.[19]
Key applications of AI in medicinal chemistry include:
Target Identification and Validation: AI can analyze genomic, proteomic, and clinical data to identify and validate novel drug targets.[20]
De Novo Drug Design: Generative AI models can design novel molecules with optimized properties for a specific biological target.[18]
Retrosynthesis Planning: AI tools can devise efficient synthetic routes for novel drug candidates.
Quantitative Data Summary: AI-Driven Drug Discovery
The following table provides examples of the impact of AI on drug discovery timelines and outcomes.
AI Application
Traditional Timeline
AI-Accelerated Timeline
Outcome
Hit-to-Lead Optimization
2-3 years
6-12 months
Faster identification of potent and selective lead compounds.
Preclinical Candidate Nomination
4-6 years
1-2 years
Reduced time and cost of preclinical development.[7]
Application Notes and Protocols for the Custom Synthesis of 4-tert-Butylbenzenesulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities.[1] Since the discovery of the antibacterial properties of Prontosil, sulfonamide-containing molecules have been developed as antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[1][2] 4-tert-Butylbenzenesulfonamide and its derivatives are of particular interest as versatile intermediates and pharmacophores. The bulky tert-butyl group can influence the molecule's physicochemical properties, such as solubility and binding affinity to biological targets.[1]
A notable application is the use of 4-tert-butylbenzenesulfonamide as a key intermediate in the synthesis of Bosentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[3][4] The ability to create a diverse library of derivatives from this starting scaffold is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. These application notes provide detailed protocols for the synthesis of the parent compound and various custom derivatives, along with relevant biological context.
General Synthesis Workflow
The custom synthesis of 4-tert-Butylbenzenesulfonamide derivatives typically follows a multi-step process. It begins with the sulfonation of tert-butylbenzene to produce a key sulfonic acid intermediate, which is then converted to the more reactive sulfonyl chloride. This sulfonyl chloride serves as the primary precursor for introducing the sulfonamide group and for subsequent derivatization at the nitrogen atom or through further reactions on the aromatic ring.
Caption: General workflow for the synthesis of 4-tert-Butylbenzenesulfonamide and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylbenzenesulfonic Acid
This protocol outlines the sulfonation of tert-butylbenzene, a common starting material.
Materials:
tert-Butylbenzene
Fuming sulfuric acid (oleum)
Sodium bicarbonate
Sodium chloride
Ice
Round-bottomed flask with stirring apparatus
Heating mantle
Procedure:
In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene over approximately 20 minutes. Maintain the temperature below 25°C using an ice bath and frequent shaking.[5][6]
After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring. Continue heating until the tert-butylbenzene oil layer is fully dissolved.[5][7]
Partially neutralize the solution by carefully adding sodium bicarbonate.[5]
Filter the solution to remove any solid impurities.[5]
To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it is completely dissolved.[5][6]
Cool the solution in an ice bath to crystallize the product.[5]
Collect the crystals by filtration and wash with a saturated sodium chloride solution.[5] The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.[5]
Protocol 2: Synthesis of 4-tert-Butylbenzenesulfonamide (Parent Compound)
This protocol describes the conversion of 4-tert-butylbenzenesulfonyl chloride to the parent sulfonamide.
Materials:
4-tert-Butylbenzenesulfonyl chloride
Dichloromethane (DCM)
Concentrated ammonia (NH₃)
Round-bottomed flask
Magnetic stirrer
Rotary evaporator
Procedure:
Dissolve 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) in a 500 mL round-bottomed flask and cool to 0°C.[4]
Slowly add concentrated ammonia (50 mL, 100 mmol, 10 equiv) to the solution.[4]
Allow the reaction mixture to gradually warm to room temperature and stir continuously for 20 hours.[4]
Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC).
Upon completion, remove the solvent by evaporation under reduced pressure.[4]
Filter the resulting slurry to afford 4-tert-butylbenzenesulfonamide as a white solid.[4]
Table 1: Physicochemical and Yield Data for 4-tert-Butylbenzenesulfonamide Synthesis
Application Note 1: Custom Synthesis of N-Alkyl Derivatives
N-alkylation of the sulfonamide nitrogen is a common strategy to modulate lipophilicity and steric bulk, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. A direct N-alkylation can be achieved using various alkylating agents.
Caption: Reaction scheme for the N-tert-butylation of 4-tert-Butylbenzenesulfonamide.
Protocol 3: Synthesis of N-tert-Butyl-p-toluenesulfonamide (Representative Protocol)
This protocol, adapted from a general method for N-alkylation, demonstrates the synthesis of an N-tert-butyl derivative.[10]
Materials:
A substituted benzenesulfonamide (e.g., p-toluenesulfonamide)
Methyl tertiary butyl ether
Toluene
Catalyst system (e.g., ethyltriphenylphosphonium bromide-silver compounds-porphyrin)[10]
Application Note 2: Synthesis of Complex Heterocyclic Derivatives for Drug Discovery
The synthesis of more complex derivatives often involves coupling the parent sulfonamide with a heterocyclic scaffold. This is exemplified by the synthesis of Bosentan, where 4-tert-butylbenzenesulfonamide is reacted with a substituted pyrimidine.
Protocol 4: Synthesis of a Bosentan Precursor
This generalized protocol describes the coupling of 4-tert-butylbenzenesulfonamide with a di-substituted pyrimidine, a key step in the synthesis of endothelin receptor antagonists.[11]
Materials:
4-tert-Butylbenzenesulfonamide
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (or similar activated pyrimidine)
An appropriate base (e.g., alkali metal hydroxides or carbonates)[11]
A suitable solvent (e.g., DMSO, N-methyl pyrrolidone)[3]
Reaction vessel with heating and stirring
Procedure:
Combine the substituted pyrimidine and 4-tert-butylbenzenesulfonamide in a suitable solvent.
Add the base to the reaction mixture.
Heat the mixture under reflux conditions (e.g., 150°C) and stir.[3]
Monitor the reaction for the formation of the desired product, 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide.[11]
Upon completion, cool the reaction mixture and use appropriate workup and purification procedures (e.g., precipitation, crystallization, chromatography) to isolate the final product.
4-tert-Butylbenzenesulfonamide derivatives, such as Bosentan, function as antagonists of endothelin (ET) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes, ETₐ and ETₑ. In pulmonary arterial hypertension, elevated levels of ET-1 cause vasoconstriction and cell proliferation. Bosentan competitively blocks both ETₐ and ETₑ receptors, inhibiting these downstream effects and leading to vasodilation.
Caption: Simplified signaling pathway of Endothelin-1 and its inhibition by Bosentan.
Conclusion
The 4-tert-butylbenzenesulfonamide scaffold provides a robust and versatile platform for the custom synthesis of a wide range of derivatives. The protocols and application notes presented here demonstrate reliable methods for producing the parent compound and for subsequent modifications, including N-alkylation and coupling to complex heterocyclic systems. The ability to systematically alter the structure of these derivatives is essential for researchers in drug discovery and medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutics targeting various biological pathways.
Perfecting Purity: Advanced Recrystallization Techniques for 4-tert-Butylbenzenesulfonamide
For Immediate Release Shanghai, China - December 23, 2025 – For researchers, scientists, and drug development professionals working with the key pharmaceutical intermediate, 4-tert-Butylbenzenesulfonamide, achieving high...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China - December 23, 2025 – For researchers, scientists, and drug development professionals working with the key pharmaceutical intermediate, 4-tert-Butylbenzenesulfonamide, achieving high purity is paramount for ensuring the quality and efficacy of final drug products. This application note provides detailed protocols and techniques for the effective recrystallization of 4-tert-Butylbenzenesulfonamide, a critical step in its purification.
4-tert-Butylbenzenesulfonamide (t-BBSA) is a white to off-white crystalline solid that serves as a crucial building block in the synthesis of various pharmaceuticals. Its purity can significantly impact reaction yields, impurity profiles, and the overall safety of the active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique to purify solid organic compounds, and its successful application to t-BBSA is detailed herein.
Understanding the Fundamentals of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.
Key Physical and Chemical Properties
A thorough understanding of the physical properties of 4-tert-Butylbenzenesulfonamide is essential for developing an effective recrystallization protocol.
Property
Value
Molecular Formula
C₁₀H₁₅NO₂S
Molecular Weight
213.3 g/mol
Melting Point
136-141 °C
Appearance
White to off-white powder/crystal
Solubility
Slightly soluble in chloroform, sparingly soluble in ethyl acetate.
Experimental Protocols
Two primary methods for the recrystallization of 4-tert-Butylbenzenesulfonamide are presented: a single-solvent method and a mixed-solvent (antisolvent) method. The choice of method depends on the solubility characteristics of the crude material in various solvents.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that exhibits a significant difference in solubility for t-BBSA at high and low temperatures. Alcohols such as isopropanol have been shown to be effective for the recrystallization of similar sulfonamides.
Materials:
Crude 4-tert-Butylbenzenesulfonamide
Isopropanol (or other suitable alcohol)
Erlenmeyer flask
Heating mantle or hot plate
Condenser (optional, to prevent solvent loss)
Büchner funnel and flask
Filter paper
Ice bath
Procedure:
Solvent Selection: Begin by performing small-scale solubility tests to confirm the suitability of isopropanol or another chosen solvent. The ideal solvent should dissolve the crude t-BBSA when hot and allow for good crystal recovery upon cooling.
Dissolution: Place the crude 4-tert-Butylbenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
This method is employed when a single suitable solvent cannot be identified. A solvent in which t-BBSA is soluble (the "solvent") is paired with a miscible solvent in which it is insoluble (the "antisolvent"). A common and effective system for sulfonamides is an alcohol-water mixture (e.g., ethanol-water or isopropanol-water).
Materials:
Crude 4-tert-Butylbenzenesulfonamide
Ethanol (or Isopropanol)
Deionized Water (antisolvent)
Erlenmeyer flask
Heating mantle or hot plate
Büchner funnel and flask
Filter paper
Ice bath
Procedure:
Dissolution: Dissolve the crude 4-tert-Butylbenzenesulfonamide in a minimum amount of the hot primary solvent (e.g., ethanol) in an Erlenmeyer flask.
Antisolvent Addition: While the solution is still hot, add the antisolvent (e.g., water) dropwise until the solution becomes faintly cloudy, indicating the point of saturation.
Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce maximum crystallization.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the solvent and antisolvent (in the same approximate ratio as the crystallization mixture).
Drying: Dry the purified crystals under vacuum.
Data Presentation
While specific quantitative solubility data for 4-tert-Butylbenzenesulfonamide is not widely available in the literature, the following table provides a qualitative guide to solvent selection based on general principles for sulfonamides.
Solvent/System
Suitability for Recrystallization
Rationale
Isopropanol
Good (Single Solvent)
Sulfonamides often show good solubility in hot alcohols and poor solubility in cold alcohols.
Ethanol/Water
Excellent (Mixed Solvent)
Ethanol is a good solvent for many organic compounds, while water acts as an effective antisolvent.
Ethyl Acetate/Hexane
Good (Mixed Solvent)
Ethyl acetate can dissolve the compound, while hexane, being nonpolar, acts as an antisolvent.
Chloroform
Poor (as a primary solvent)
Although it shows some solubility, the difference between hot and cold solubility may not be ideal for high recovery.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process, applicable to both single and mixed-solvent methods.
Caption: General workflow for the recrystallization of 4-tert-Butylbenzenesulfonamide.
Conclusion
The recrystallization techniques outlined in this application note provide robust and effective methods for the purification of 4-tert-Butylbenzenesulfonamide. The selection of the appropriate solvent system is critical and should be determined through preliminary solubility testing. By following these detailed protocols, researchers, scientists, and drug development professionals can consistently obtain high-purity 4-tert-Butylbenzenesulfonamide, ensuring the quality and integrity of their subsequent research and development activities.
Method
Application Notes and Protocols: 4-tert-Butylbenzenesulfonamide in Catalyst Design
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4-tert-butylbenzenesulfonamide in the design of a specialized iron(II) phthalocyanine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butylbenzenesulfonamide in the design of a specialized iron(II) phthalocyanine catalyst. Detailed protocols for the synthesis of the catalyst and its application in the oxidation of olefins are provided, along with relevant data and visualizations to guide researchers in their experimental work.
Introduction
4-tert-Butylbenzenesulfonamide is a versatile organic compound that has found a niche application in the design of advanced catalysts. While primarily known as a key intermediate in the synthesis of pharmaceuticals like Bosentan[1], its unique structural features—a bulky tert-butyl group and a sulfonamide moiety—have been leveraged to enhance the properties of metallophthalocyanine catalysts. Specifically, its incorporation into an iron(II) phthalocyanine complex has been shown to improve solubility and oxidative stability, crucial parameters for efficient catalytic processes[2].
This document details the synthesis of a tetra-peripherally substituted iron(II) phthalocyanine catalyst bearing 4-tert-butylbenzenesulfonamide substituents and its subsequent application in the catalytic oxidation of olefins, such as cyclohexene and styrene[2].
Catalyst Synthesis and Characterization
The synthesis of the sulfonamide-substituted iron(II) phthalocyanine catalyst involves a two-step process starting from the reaction of 4-aminophthalonitrile with 4-tert-butylbenzene-1-sulfonyl chloride to form a phthalonitrile precursor, followed by a metal-templated cyclotetramerization.
Technical Support Center: Optimizing the Synthesis of 4-tert-Butylbenzenesulfonamide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the yield and purity of 4-tert-Butylbenzenesulfonamide. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the yield and purity of 4-tert-Butylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis route for 4-tert-Butylbenzenesulfonamide?
The most prevalent and adaptable laboratory method involves a two-step process:
Chlorosulfonation: Electrophilic aromatic substitution of tert-butylbenzene using chlorosulfonic acid to produce 4-tert-butylbenzenesulfonyl chloride.
Amination: Nucleophilic substitution of the chloride in 4-tert-butylbenzenesulfonyl chloride with ammonia to yield the final product, 4-tert-Butylbenzenesulfonamide.
Q2: What are the key factors influencing the yield and purity in the chlorosulfonation step?
The primary factors are reaction temperature, the molar ratio of reactants, and reaction time. The bulky tert-butyl group strongly directs the substitution to the para position, but harsh conditions can lead to side reactions. Key considerations include:
Temperature Control: Maintaining a low temperature is crucial to minimize the formation of undesired isomers and prevent dealkylation.
Stoichiometry: A controlled molar ratio of chlorosulfonic acid to tert-butylbenzene is necessary to avoid polysulfonation.
Reaction Time: Monitoring the reaction to completion prevents extended exposure to acidic conditions, which can promote side reactions.
Q3: What are the common side reactions during the amination of 4-tert-butylbenzenesulfonyl chloride?
The primary side reaction is the hydrolysis of the sulfonyl chloride intermediate by any water present in the reaction mixture. This can be mitigated by using anhydrous solvents and reagents. If using a primary amine, N-sulfonylation can sometimes lead to the formation of a disulfonylated byproduct, although this is less common with ammonia.
Q4: How can I purify the final 4-tert-Butylbenzenesulfonamide product?
The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent depends on the impurities present. The product's purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by its melting point (136-138°C) and spectroscopic methods (NMR, IR).[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low Yield of 4-tert-butylbenzenesulfonyl chloride (Step 1)
Symptom: The isolated yield of the sulfonyl chloride intermediate is significantly lower than expected.
Probable Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or low temperature.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
Probable Cause 2: Dealkylation. At higher temperatures, the tert-butyl group can be cleaved from the aromatic ring, forming benzene and isobutylene gas.[2]
Solution: Maintain a low reaction temperature, typically between 0-10°C, during the addition of chlorosulfonic acid.[2]
Probable Cause 3: Hydrolysis during Work-up. The sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid during the aqueous work-up.
Solution: Perform the work-up quickly and at a low temperature. Use ice-cold water for quenching and ensure efficient extraction into a non-polar organic solvent.
Issue 2: Presence of Isomeric Impurities
Symptom: NMR or HPLC analysis shows the presence of ortho or meta isomers of the desired para product.
Probable Cause: Although the tert-butyl group is a strong para director, higher reaction temperatures can lead to the formation of the thermodynamically more stable meta isomer.[2]
Solution: Strict temperature control is essential. The addition of the sulfonating agent should be done slowly at a low temperature (e.g., 0°C) to dissipate the heat of the reaction and maximize para-selectivity.[2]
Issue 3: Low Yield of 4-tert-Butylbenzenesulfonamide (Step 2)
Symptom: The final product yield is low despite a good yield of the sulfonyl chloride intermediate.
Probable Cause 1: Incomplete Amination. The reaction may not have reached completion.
Solution: Ensure a sufficient excess of the ammonia nucleophile is used. A reaction time of several hours at room temperature is often required.[3] Monitor the disappearance of the starting sulfonyl chloride by TLC.
Probable Cause 2: Hydrolysis of the Sulfonyl Chloride. If the reaction is run in a wet solvent or with aqueous ammonia, competing hydrolysis of the sulfonyl chloride can reduce the yield.
Solution: While aqueous ammonia is often used successfully, ensure the concentration is high enough to favor amination over hydrolysis. Alternatively, use anhydrous ammonia in an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylbenzenesulfonyl Chloride (Step 1)
This protocol is adapted from standard laboratory procedures for chlorosulfonation.
Materials:
tert-Butylbenzene
Chlorosulfonic acid
Dichloromethane (anhydrous)
Ice-cold water
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylbenzene (1.0 eq) in anhydrous dichloromethane.
Cool the flask to 0°C in an ice-water bath.
Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5-10°C.
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours.
Monitor the reaction by TLC until the starting material is consumed.
Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
Separate the organic layer. Wash the organic layer sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylbenzenesulfonyl chloride, which can be used in the next step without further purification. A Japanese patent reports a 55% yield for this step with subsequent purification yielding a product with 99.8% purity by HPLC.[4]
Protocol 2: Synthesis of 4-tert-Butylbenzenesulfonamide (Step 2)
This protocol is adapted from a known procedure with a reported yield of 75%.[3]
Materials:
4-tert-butylbenzenesulfonyl chloride
Dichloromethane
Concentrated aqueous ammonia (e.g., 28-30%)
Water
Procedure:
Dissolve the crude 4-tert-butylbenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
Cool the solution to 0°C in an ice-water bath.
Slowly add an excess of concentrated aqueous ammonia (approx. 10 eq) with vigorous stirring.[3]
Allow the reaction mixture to gradually warm to room temperature and stir for 12-20 hours.[3]
Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.
Once complete, remove the dichloromethane under reduced pressure.
Filter the resulting aqueous slurry to collect the solid product.
Wash the solid with cold water and dry under vacuum to afford 4-tert-Butylbenzenesulfonamide as a white solid.[3]
If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.
Quantitative Data on Reaction Parameters
Table 1: Optimizing the Chlorosulfonation of tert-Butylbenzene
Parameter
Condition
Expected Outcome
Rationale / Comments
Temperature
0-10°C
High para-selectivity, minimized dealkylation
Low temperature favors the kinetically controlled para product and suppresses side reactions.[2]
> 25°C
Increased formation of meta-isomer, potential dealkylation
Higher temperatures can lead to isomerization to the more stable meta product and cleavage of the tert-butyl group.[2]
Reactant Ratio
~3 eq. Chlorosulfonic Acid
Good conversion
A significant excess of the sulfonating agent drives the reaction to completion.
> 5 eq. Chlorosulfonic Acid
Increased risk of polysulfonation
Excessively harsh conditions can lead to the introduction of a second sulfonyl group.[2]
Table 2: Optimizing the Amination of 4-tert-butylbenzenesulfonyl chloride
Parameter
Condition
Reported Yield
Rationale / Comments
Ammonia
10 eq. conc. NH₃ (aq) in DCM
75%
A large excess of aqueous ammonia in a two-phase system can effectively produce the desired sulfonamide.[3]
Base
Excess Ammonia
Effective
The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.
Temperature
0°C to Room Temp.
75%
The reaction is typically started at a low temperature and allowed to warm to room temperature for completion.[3]
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Logic
Caption: Logic for diagnosing the source of low yield.
Technical Support Center: Purification of 4-tert-Butylbenzenesulfonamide
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successf...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-tert-Butylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 4-tert-Butylbenzenesulfonamide?
A1: The most common and effective methods for purifying crude 4-tert-Butylbenzenesulfonamide, which is a white solid at room temperature, are recrystallization and column chromatography.[1][2] Recrystallization is often the preferred first choice if the impurity profile is not complex, as it can be highly efficient for crystalline solids.[2][3] Column chromatography is used for more complex mixtures or when impurities have similar solubility characteristics to the product.
Q2: What are the common impurities I might encounter in my crude 4-tert-Butylbenzenesulfonamide?
A2: Common impurities typically arise from the synthesis process.[4] These can include:
Unreacted Starting Materials: Such as 4-tert-butylbenzenesulfonyl chloride if the reaction with ammonia was incomplete.[5]
By-products: Formed during the synthesis of the sulfonamide.
Degradation Products: 4-tert-Butylbenzenesulfonamide itself is known as a degradation impurity of the drug Bosentan, indicating it can be formed from other compounds.[1][5][6]
Q3: What is the expected appearance and melting point of pure 4-tert-Butylbenzenesulfonamide?
A3: Pure 4-tert-Butylbenzenesulfonamide should be a white to almost white crystalline powder.[7] Its reported melting point is consistently in the range of 136-142°C.[1][7][8] A sharp melting point within this range is a good indicator of high purity.
Q4: My final product has a low and broad melting point range. What does this signify?
A4: A melting point that is lower than the literature value (136-142°C) and melts over a wide range (e.g., 125-132°C) typically indicates the presence of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification is recommended.
Data Presentation
Table 1: Physical and Chemical Properties of 4-tert-Butylbenzenesulfonamide
This section provides solutions to specific problems you may encounter during the purification process.
Guide 1: Recrystallization Issues
Problem
Possible Cause(s)
Suggested Solution(s)
Product "Oils Out" Instead of Forming Crystals
1. The solution is too saturated. 2. The rate of cooling is too rapid, preventing crystal lattice formation.[9] 3. The presence of impurities is significantly depressing the product's melting point.[10]
1. Reheat the mixture to redissolve the oil. 2. Add a small amount (1-5%) of additional hot solvent to slightly reduce saturation.[10] 3. Allow the flask to cool very slowly to room temperature (e.g., by insulating it) before placing it in an ice bath.[9] 4. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[9]
Low Yield of Recovered Crystals
1. Too much solvent was used during dissolution, keeping the product in the mother liquor upon cooling.[3][10] 2. The cooling period was insufficient or not cold enough. 3. Premature crystallization occurred during a hot filtration step.
1. Use the minimum amount of hot solvent required to fully dissolve the crude solid.[10] 2. Once the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[3] 3. If a second crop of crystals is desired, reduce the volume of the mother liquor by evaporation and cool again. Be aware this crop may have lower purity.[10]
Crystals Appear Colored or Impure After Recrystallization
1. Colored impurities were not effectively removed. 2. Impurities have co-crystallized with the product.[3]
1. Redissolve the crystals in the hot solvent and add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. 2. Perform a second recrystallization, potentially using a different solvent system to alter the solubility of the impurities.[3]
Crude Solid Will Not Dissolve in the Solvent
1. The chosen solvent is inappropriate for 4-tert-Butylbenzenesulfonamide.[11]
1. Select a different solvent. Good solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot.[11] 2. Consider a mixed-solvent (co-solvent) system. Dissolve the crude solid in a minimal amount of a "good" solvent (in which it is highly soluble), then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[3]
Guide 2: Column Chromatography Issues
Problem
Possible Cause(s)
Suggested Solution(s)
Poor Separation of Product and Impurities
1. The solvent system (eluent) is not optimized.[12] 2. The column was overloaded with too much crude material. 3. The column was packed improperly, leading to channeling.[12]
1. First, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives the product an Rf value of approximately 0.25-0.35 for the best separation.[12] 2. Use a silica gel-to-crude material weight ratio of at least 30:1. For difficult separations, increase this to 50:1 or more.[12] 3. Ensure the silica gel is packed uniformly as a slurry and does not run dry.
Product is Streaking or Tailing on the Column
1. The compound is interacting too strongly with the acidic nature of the silica gel.[13] 2. The crude sample was not fully dissolved when loaded onto the column.
1. Add a small amount of a modifier to the eluent. Since the sulfonamide proton is weakly acidic, adding a small amount of triethylamine (0.1-0.5%) to the eluent can often improve the peak shape.[14] 2. Ensure the sample is fully dissolved in a minimal amount of the eluent before loading. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
Product is Not Eluting from the Column
1. The eluent is not polar enough to move the product. 2. The product may be degrading on the silica gel.[15]
1. Gradually increase the polarity of the eluent. For example, if you are using 80:20 hexane:ethyl acetate, move to a 70:30 or 60:40 mixture. 2. Test the stability of your compound on a TLC plate. Spot the crude material, wait for 30-60 minutes, and then elute the plate. If a new spot appears or the original spot diminishes, degradation is likely. In this case, consider using a less acidic stationary phase like neutral alumina.[15]
Experimental Protocols
Protocol 1: Recrystallization of 4-tert-Butylbenzenesulfonamide
This protocol provides a general methodology for the recrystallization of crude 4-tert-Butylbenzenesulfonamide.
1. Solvent Selection:
Place a small amount (approx. 20-30 mg) of the crude material into a test tube.
Add a potential solvent (e.g., ethanol, isopropanol, or toluene) dropwise at room temperature until the total volume is ~0.5 mL. If the solid dissolves, the solvent is unsuitable as it is too soluble at room temperature.
If the solid does not dissolve, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[11]
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a large number of crystals.[11] A solvent pair like ethanol/water may also be effective.
2. Dissolution:
Place the crude 4-tert-Butylbenzenesulfonamide into an Erlenmeyer flask of appropriate size.
Add the chosen hot solvent in portions, with swirling and heating, until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.[2]
3. Decolorization (Optional):
If the hot solution is colored, remove it from the heat source and add a small amount of activated charcoal.
Swirl the mixture and reheat to boiling for a few minutes.
4. Hot Filtration (Optional, but required if charcoal was used):
If there are insoluble impurities or charcoal present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents the desired product from crystallizing prematurely in the funnel.[11]
5. Crystallization:
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[9]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
6. Isolation and Drying:
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[11]
Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass to air dry or dry in a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 4-tert-Butylbenzenesulfonamide.
Technical Support Center: Synthesis of 4-tert-Butylbenzenesulfonamide
Here is a technical support center with troubleshooting guides and FAQs for the synthesis of 4-tert-Butylbenzenesulfonamide. This technical support guide is intended for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: December 2025
Here is a technical support center with troubleshooting guides and FAQs for the synthesis of 4-tert-Butylbenzenesulfonamide.
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of 4-tert-Butylbenzenesulfonamide, focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary steps in the synthesis of 4-tert-Butylbenzenesulfonamide?
The synthesis is typically a two-step process. The first step is the electrophilic sulfonation of tert-butylbenzene to produce 4-tert-butylbenzenesulfonyl chloride. The second step involves the reaction of this intermediate with ammonia to form the final product, 4-tert-Butylbenzenesulfonamide.
Q2: What are the most common side products in this synthesis?
The majority of side products are formed during the initial sulfonation of tert-butylbenzene. These can include:
Isomeric Byproducts: Ortho- and meta-tert-butylbenzenesulfonic acids are common isomers formed alongside the desired para-isomer.[1]
Dealkylation Products: Under harsh acidic conditions, the tert-butyl group can be cleaved, leading to the formation of benzene and isobutylene.[1]
Disulfonated Products: With potent sulfonating agents or prolonged reaction times, disulfonation of the benzene ring can occur, yielding products like t-butylbenzene-2,4-disulphonic acid.[2]
Hydrolysis Product: The intermediate, 4-tert-butylbenzenesulfonyl chloride, can be hydrolyzed back to 4-tert-butylbenzenesulfonic acid if water is present.
Q3: What factors influence the formation of isomeric side products?
The formation of ortho- and meta-isomers is influenced by reaction conditions. The bulky tert-butyl group strongly directs electrophilic substitution to the para position. However, higher temperatures and strong acid concentrations can lead to isomerization, favoring the formation of the more thermodynamically stable meta-isomer.[1]
Q4: How can the dealkylation of the tert-butyl group be minimized?
Dealkylation, or des-tert-butylation, is more likely to occur at higher temperatures and with higher concentrations of acid.[1] To minimize this side reaction, it is recommended to use milder reaction conditions, such as lower temperatures and less concentrated sulfuric acid.[1]
Troubleshooting Guide
Issue 1: The final product is contaminated with significant amounts of m-tert-Butylbenzenesulfonamide and/or o-tert-Butylbenzenesulfonamide.
Probable Cause: Isomerization of the product can occur under certain conditions. High temperatures and high concentrations of sulfuric acid can promote the formation of the more thermodynamically stable meta isomer.[1]
Recommended Solution:
Temperature Control: It is crucial to maintain a lower reaction temperature. For instance, conducting the reaction at 25°C with 98.5% sulfuric acid results in a higher para-to-meta ratio.[1][2]
Choice of Sulfonating Agent: The use of a milder sulfonating agent or a sulfur trioxide complex can help to minimize isomerization.[1] Side reactions generally increase with higher reaction temperatures and greater sulfur trioxide content.[1]
Reaction Time: Avoid unnecessarily long reaction times, as this can favor isomerization. Monitor the reaction's progress to determine the optimal duration.[1]
Issue 2: The presence of benzene and the evolution of gas (isobutylene) are observed.
Probable Cause: This indicates that dealkylation (des-tert-butylation) is occurring. This side reaction is promoted by the acidic conditions of the sulfonation, particularly at elevated temperatures and acid concentrations.[1] The mechanism involves the protonation of the aromatic ring, followed by the elimination of the tert-butyl cation, which then deprotonates to form 2-methylpropene (isobutylene).[1]
Recommended Solution:
Milder Conditions: Employ lower temperatures and less concentrated sulfuric acid to reduce the rate of dealkylation.[1]
Inert Gas Sparging: Passing a stream of inert gas through the reaction mixture can help to remove the eliminated isobutylene, preventing it from undergoing further reactions.[1]
Issue 3: The formation of di-sulfonated byproducts is detected.
Probable Cause: The use of a highly reactive sulfonating agent, such as fuming sulfuric acid (oleum), or extended reaction times can lead to the introduction of a second sulfonic acid group onto the aromatic ring.
Recommended Solution:
Control Stoichiometry: Use a controlled amount of the sulfonating agent.
Milder Reagents: Consider using concentrated sulfuric acid instead of oleum for a less aggressive sulfonation.
Monitor Reaction Progress: Carefully monitor the reaction to stop it once the desired mono-sulfonated product has been formed.
Quantitative Data on Side Product Formation
The ratio of isomers formed during the sulfonation of tert-butylbenzene is highly dependent on the reaction conditions.
Sulfonating Agent
Temperature
para-Isomer (%)
meta-Isomer (%)
98.5% H₂SO₄
25°C
82 ± 2%
18 ± 2%
Data sourced from a study on the sulfonation of t-butylbenzene.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butylbenzenesulfonic acid
This protocol is a general method for the sulfonation of tert-butylbenzene.[3][4][5]
Materials:
tert-Butylbenzene
Fuming sulfuric acid (oleum) or concentrated sulfuric acid
Sodium bicarbonate
Sodium chloride
Water
Ice
Procedure:
In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25°C using an ice bath.
After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring until the tert-butylbenzene layer has fully dissolved.
Pour the reaction mixture into water.
Partially neutralize the solution by carefully adding sodium bicarbonate.
Filter the solution to remove any solid impurities.
To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it is dissolved.
Cool the solution in an ice bath to crystallize the product.
Collect the crystals by filtration and wash them with a saturated sodium chloride solution.
The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and then extracting it with a suitable organic solvent.
Protocol 2: Synthesis of 4-tert-Butylbenzenesulfonamide
This protocol describes the conversion of 4-(tert-butyl)benzenesulfonyl chloride to 4-(tert-butyl)benzenesulfonamide.[6]
Materials:
4-(tert-butyl)benzenesulfonyl chloride
Dichloromethane
Concentrated ammonia
Procedure:
Add a solution of 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol) in dichloromethane (100 mL) to a 500 mL round-bottom flask at 0°C.
Technical Support Center: Scaling Up 4-tert-Butylbenzenesulfonamide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-tert-Butylbe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-tert-Butylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 4-tert-Butylbenzenesulfonamide?
A1: There are two primary routes for the industrial synthesis of 4-tert-Butylbenzenesulfonamide:
Route 1: From tert-Butylbenzene: This is a multi-step process that begins with the sulfonation of tert-butylbenzene to produce 4-tert-butylbenzenesulfonic acid. This intermediate is then converted to 4-tert-butylbenzenesulfonyl chloride, which is subsequently amidated to yield the final product.
Route 2: From Benzenesulfonamide: This route involves the direct N-alkylation of benzenesulfonamide with a tert-butylating agent, such as tert-butyl acrylate or tert-butyl propionate, in the presence of a catalyst.[1]
Q2: What are the most significant challenges when scaling up the production of 4-tert-Butylbenzenesulfonamide?
A2: Scaling up the synthesis of 4-tert-Butylbenzenesulfonamide presents several key challenges that can affect yield, purity, and safety. These include:
Reaction Kinetics and Heat Management: The sulfonation of tert-butylbenzene is a highly exothermic reaction. Inadequate heat removal on a larger scale can lead to temperature gradients, promoting the formation of unwanted side products and posing a potential risk of a thermal runaway.
Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more complex. Poor mixing can result in localized "hot spots" during exothermic reactions and can negatively impact reaction rates and the overall impurity profile.
Impurity Profile Control: The types and quantities of impurities may differ between lab-scale and large-scale production due to longer reaction times, temperature fluctuations, and variations in the grade of raw materials.
Product Isolation and Purification: Crystallization is the primary method for purifying 4-tert-Butylbenzenesulfonamide. The efficiency of crystallization and the final product's purity can be significantly influenced by the impurity profile of the crude product from a large-scale batch.
Q3: What are the common impurities encountered during the synthesis of 4-tert-Butylbenzenesulfonamide?
A3: Common impurities depend on the synthetic route chosen.
In the sulfonation of tert-butylbenzene route:
Isomers: ortho- and meta- isomers of 4-tert-butylbenzenesulfonic acid can form. High temperatures and high sulfuric acid concentrations can favor the formation of the thermodynamically more stable meta-isomer.[2]
Polysulfonated byproducts: The formation of disulfonated tert-butylbenzene can occur under harsh reaction conditions.
Sulfones: Diaryl sulfones can be formed as byproducts, particularly when using strong sulfonating agents like oleum.[2]
Dealkylation products: At elevated temperatures and high acid concentrations, the tert-butyl group can be cleaved, leading to the formation of benzene and isobutylene.[2]
In the N-alkylation of benzenesulfonamide route:
Unreacted starting materials.
Byproducts from the decomposition of the tert-butylating agent.
4-tert-Butylbenzenesulfonamide itself is also considered a degradation impurity of the endothelin receptor antagonist, Bosentan.[1][3]
Q4: How can the progress of the reaction be monitored during production?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction.[1] It allows for the quantitative analysis of the starting materials, intermediates, the final product, and any major byproducts. For the N-alkylation route, the reaction endpoint is typically determined by the disappearance of the starting benzenesulfonamide, as monitored by HPLC.
Troubleshooting Guides
Issue 1: Low Yield of 4-tert-Butylbenzenesulfonamide
Symptom
Possible Cause
Troubleshooting Action
Low conversion of starting material (tert-butylbenzene or benzenesulfonamide)
Insufficient reaction time or temperature: On a larger scale, heat and mass transfer limitations can lead to slower reaction rates.
Gradually increase the reaction temperature while carefully monitoring for byproduct formation. Extend the reaction time and monitor the conversion of the starting material by HPLC.
Poor mixing: Inadequate agitation can lead to localized areas of low reactant concentration.
Increase the agitation speed. For very large reactors, consider installing baffles or using a different type of impeller to improve mixing efficiency.
Catalyst deactivation or insufficient catalyst loading (for N-alkylation route): The catalyst may be poisoned by impurities in the starting materials or the loading may not be sufficient for the larger scale.
Ensure the purity of the starting materials. Consider a modest increase in the catalyst loading (e.g., from 1% to 3% of the mass of benzenesulfonamide).
Significant formation of side products
Over-reaction or localized overheating: Exothermic reactions can be difficult to control at scale, leading to the formation of degradation products or unwanted side-products like sulfones and dealkylation products.
Improve the reactor's heat removal capacity (e.g., by using a jacketed reactor with a high-flow cooling fluid). For highly exothermic steps like sulfonation, consider a semi-batch process where one reactant is added gradually to control the temperature.
Incorrect stoichiometry: Inaccurate measurement of reactants on a large scale can lead to an excess of one reactant, which may promote side reactions.
Calibrate all weighing and dosing equipment. Double-check all calculations for scaling up the recipe.
Product loss during work-up and isolation
Incomplete crystallization: The presence of impurities can inhibit crystallization or lead to the formation of fine crystals that are difficult to filter.
Optimize the crystallization solvent and cooling profile. Consider seeding the solution with a small amount of pure product to induce crystallization.
Product solubility in the crystallization solvent: The chosen solvent may be too good a solvent for the product, leading to significant losses in the mother liquor.
Perform solubility studies to select an optimal solvent system that provides good recovery. Consider using an anti-solvent to precipitate the product.
Issue 2: Product Purity Does Not Meet Specification (>98.0% by HPLC)
Symptom
Possible Cause
Troubleshooting Action
Presence of isomeric impurities (ortho-, meta-isomers)
High reaction temperature during sulfonation: Higher temperatures can promote isomerization to the thermodynamically more stable meta-isomer.[2]
Maintain a lower and tightly controlled reaction temperature during the sulfonation step (e.g., below 25°C).[2]
Presence of sulfone byproducts
Use of a very strong sulfonating agent: Vigorous reagents like fuming sulfuric acid (oleum) can increase the formation of sulfones.[2]
Consider using a milder sulfonating agent, such as a sulfur trioxide complex.[2]
Presence of unreacted starting materials
Incomplete reaction: See "Low conversion of starting material" in the low yield troubleshooting guide.
Refer to the troubleshooting actions for low conversion.
Colored impurities in the final product
Degradation of starting materials or product at high temperatures.
Reduce the reaction temperature and/or reaction time. Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the process to prevent oxidation.
Charring during sulfonation.
Ensure slow and controlled addition of the sulfonating agent with efficient cooling to prevent localized overheating.
Inefficient removal of impurities during crystallization
Impurities co-crystallize with the product.
Experiment with different crystallization solvents or solvent mixtures. Consider a multi-step purification process, such as a wash of the crude product before the final crystallization.
Occlusion of mother liquor in the crystals.
Control the crystallization rate. A slower cooling rate often leads to larger, purer crystals. Ensure efficient washing of the filter cake after filtration.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 4-tert-Butylbenzenesulfonamide via Sulfonylation and Amidation
This protocol is for laboratory-scale synthesis and serves as a baseline for scaling up.
Step 1: Sulfonation of tert-Butylbenzene
In a round-bottom flask equipped with a stirrer and an ice bath, add 40g of tert-butylbenzene.
Over a period of 20 minutes, slowly add 45 ml of fuming sulfuric acid, ensuring the temperature is maintained below 25°C with frequent shaking.
After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.
Pour the reaction mixture into 300 ml of water.
Partially neutralize the solution by carefully adding sodium bicarbonate.
Filter the solution to remove any solid impurities.
To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.
Cool the solution in an ice bath to crystallize the product.
Collect the crystals by filtration and wash with a saturated sodium chloride solution.
Step 2: Chlorination of 4-tert-Butylbenzenesulfonic Acid
In a suitable reaction vessel, charge 144.3 g (1.0 mol) of 4-tert-butylbenzenesulfonic acid and 73 g of N,N-dimethylformamide.
While maintaining the temperature at 70°C, add 333.1 g (2.8 mol) of thionyl chloride dropwise over 2 hours.
Stir the mixture at the same temperature for an additional 2 hours to obtain a solution containing crude 4-tert-butylbenzenesulfonyl chloride.
Step 3: Amidation of 4-tert-Butylbenzenesulfonyl Chloride
In a 500 mL round-bottom flask at 0°C, add a solution of 2.30 g (10.0 mmol) of 4-(tert-butyl)benzenesulfonyl chloride in 100 mL of dichloromethane.
Slowly add 50 mL of concentrated ammonia (100 mmol, 10 equiv).
Allow the reaction mixture to gradually warm to room temperature and stir for 20 hours.
Remove the solvent by evaporation under reduced pressure.
Filter the resulting slurry to afford 4-(tert-butyl)benzenesulfonamide as a white solid. A typical yield is around 75%.[3]
Protocol 2: Industrial-Scale Synthesis via N-Alkylation of Benzenesulfonamide
This protocol is based on a patented industrial process.
Charge a suitable reactor with benzenesulfonamide, tert-butyl acrylate (or tert-butyl propionate), a catalyst (hafnium tetrachloride or zirconium tetrachloride), and a solvent (N-methylpyrrolidone). The catalyst loading is typically 1-10% of the mass of the benzenesulfonamide.
Heat the mixture to 150°C and maintain reflux with stirring.
Monitor the reaction by HPLC until the benzenesulfonamide is consumed. The chromatographic conditions are typically a mobile phase of methanol-water (70:30) with detection at 254 nm.
Cool the reaction mixture to room temperature.
Filter to remove any insoluble substances.
Isolate the product by decompression and desolventization to yield N-tert-butylbenzenesulfonamide. This process can achieve yields of over 95.5% and a purity of over 98%.
Data Presentation
Table 1: Comparison of Laboratory-Scale and Industrial-Scale Synthesis Parameters (Illustrative)
Navigating the Nuances of HPLC Purification: A Technical Support Center for 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to enhancing the purity of 4-tert-Butylbenzenesulfonamide through High-Performance Liquid Chromatography (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to enhancing the purity of 4-tert-Butylbenzenesulfonamide through High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the HPLC purification of 4-tert-Butylbenzenesulfonamide, offering systematic solutions to improve separation and purity.
Issue
Potential Cause
Recommended Solution
Poor Resolution Between Main Peak and Impurities
Inappropriate Mobile Phase Composition: The solvent strength may not be optimal for separating compounds with similar polarities.
Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, a common starting point is a 70:30 mixture of methanol and water.[1] Adjust the ratio in small increments (e.g., 5%) to observe the effect on resolution.
Incorrect Mobile Phase pH: The ionization state of 4-tert-Butylbenzenesulfonamide and its impurities can significantly affect retention and selectivity.
Adjust Mobile Phase pH: The pKa of 4-tert-Butylbenzenesulfonamide's sulfonamide group influences its ionization. To ensure consistent retention and sharp peaks, buffer the mobile phase to a pH that is at least 2 units away from the pKa of the analyte and any ionizable impurities.
Peak Tailing
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column can interact with the sulfonamide group, causing peak tailing.
Use a Suitable Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) into the mobile phase to maintain a constant pH and minimize silanol interactions.
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
Reduce Sample Concentration: Prepare a more dilute sample solution and inject a smaller volume onto the column.
Ghost Peaks
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. Implement a Column Wash Step: After each run, wash the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
Irreproducible Retention Times
Fluctuations in Pump Pressure or Flow Rate: Inconsistent mobile phase delivery can cause shifts in retention times.
Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump. Check for Leaks: Inspect all fittings and connections for any signs of leakage.
Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times.
Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time (typically 10-15 column volumes) before each injection.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 4-tert-Butylbenzenesulfonamide purification?
A1: A good starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of a mixture of methanol and water (e.g., 70:30 v/v) and UV detection at 254 nm.[1] From here, you can optimize the mobile phase composition, pH, and flow rate to achieve the desired separation.
Q2: How can I identify the impurities in my 4-tert-Butylbenzenesulfonamide sample?
A2: Impurities in 4-tert-Butylbenzenesulfonamide can originate from the starting materials or side reactions during its synthesis.[2] Common potential impurities may include unreacted benzenesulfonamide or byproducts from the tert-butylation step. Techniques such as HPLC coupled with mass spectrometry (LC-MS) can be used to identify the molecular weights of the impurity peaks, aiding in their structural elucidation.
Q3: Should I use normal-phase or reversed-phase HPLC for purification?
A3: The choice between normal-phase and reversed-phase HPLC depends on the polarity of your compound and the impurities you need to separate. Since 4-tert-Butylbenzenesulfonamide is a moderately polar compound, reversed-phase HPLC is generally the more common and robust choice. However, if your sample contains non-polar impurities, normal-phase HPLC might offer better separation.
Q4: What is the expected purity of 4-tert-Butylbenzenesulfonamide after a single HPLC purification step?
A4: The achievable purity depends on the initial purity of the crude material and the optimization of the HPLC method. A well-optimized preparative HPLC method can significantly improve purity, often achieving >98%.[3]
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method for Purity Assessment
This protocol outlines a standard analytical method to determine the purity of a 4-tert-Butylbenzenesulfonamide sample.
Column: C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase: Isocratic elution with 70% Methanol and 30% Water.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Preparative Reversed-Phase HPLC for Purification
This protocol is designed for the purification of larger quantities of 4-tert-Butylbenzenesulfonamide.
Column: C18, 10 µm particle size, 21.2 x 250 mm (or larger, depending on the scale)
Mobile Phase: A gradient elution may be necessary to effectively separate the main compound from impurities.
Solvent A: Water with 0.1% Formic Acid
Solvent B: Acetonitrile with 0.1% Formic Acid
Gradient: Start with a lower percentage of Solvent B and gradually increase it over the run to elute the more strongly retained impurities. A typical gradient might be from 30% to 90% B over 30 minutes.
Flow Rate: 20 mL/min (will vary depending on column dimensions)
Detection: UV at 254 nm
Sample Preparation: Dissolve the crude 4-tert-Butylbenzenesulfonamide in a minimal amount of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). The concentration will depend on the loading capacity of the preparative column.
Fraction Collection: Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.
Quantitative Data Summary
The following table illustrates the potential improvement in the purity of 4-tert-Butylbenzenesulfonamide by optimizing the mobile phase composition in a reversed-phase HPLC method.
Mobile Phase (Methanol:Water)
Initial Purity (%)
Purity after a Single HPLC Run (%)
Resolution (Main Peak vs. Closest Impurity)
50:50
85.2
95.1
1.2
60:40
85.2
97.5
1.8
70:30
85.2
99.2
2.5
80:20
85.2
98.3
2.1
Note: This data is illustrative and serves to demonstrate the impact of mobile phase optimization on purity. Actual results may vary depending on the specific sample and HPLC system.
Visualizing the Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: A general workflow for the HPLC purification of 4-tert-Butylbenzenesulfonamide.
Caption: A logical troubleshooting workflow for common HPLC purification issues.
Technical Support Center: N-Alkylation of Sterically Hindered Sulfonamides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation o...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of sterically hindered sulfonamides.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is giving a low yield or failing completely. What are the common causes and troubleshooting steps?
A1: Low conversion in the N-alkylation of sterically hindered sulfonamides is a frequent issue, often stemming from the reduced nucleophilicity of the sulfonamide nitrogen and steric clash.
Troubleshooting Strategies:
Re-evaluate Your Base: Complete deprotonation of the sulfonamide is critical. If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor results, switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[1][2] The larger, softer cesium cation can sometimes favor N-alkylation.[1]
Optimize Reaction Temperature and Time: Sterically hindered reactions are often slow and may require higher temperatures to proceed.[2] Monitor the reaction over time; short reaction times may be insufficient. However, be aware that prolonged heating can lead to decomposition.[2] If the reaction is sluggish at room temperature, consider gradually increasing the heat to 50-80°C.[1]
Assess Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the base's cation, leading to a more reactive "naked" sulfonamide anion.[1]
Check Your Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with low success, switching to the corresponding bromide or iodide could improve the yield.[2] For particularly challenging substrates, consider alternative alkylating agents like trichloroacetimidates or alcohols (in "borrowing hydrogen" reactions).[2][3][4]
Q2: I am observing significant amounts of the N,N-dialkylated byproduct. How can I promote mono-alkylation?
A2: N,N-dialkylation occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second molecule of the alkylating agent.[1] This is especially problematic with less sterically hindered sulfonamides and highly reactive, small alkylating agents like methyl iodide.
Troubleshooting Strategies:
Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[1] A large excess will strongly favor dialkylation.[2]
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain its low concentration in the reaction mixture, favoring the initial mono-alkylation.[1][2]
Leverage Steric Hindrance: If your synthesis allows, using a bulkier sulfonamide starting material can sterically prevent the second alkylation.[1][2]
Modify Reaction Conditions: Using a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thus suppressing the second alkylation.[1] Lowering the reaction temperature can also improve selectivity.[1]
Parameter
Condition to Favor Mono-alkylation
Expected Impact on N,N-Dialkylation
Alkylating Agent
Bulky (e.g., benzyl bromide) vs. Small (e.g., methyl iodide)
Significantly Reduced
Stoichiometry
Near-equimolar (1.05 eq. alkylating agent)
Reduced
Addition Method
Slow/Portion-wise addition of alkylating agent
Reduced
Sulfonamide Structure
Sterically hindered N-substituent
Significantly Reduced/Eliminated
Q3: My reaction is producing the O-alkylated isomer (sulfonate ester). How can I favor N-alkylation?
A3: The sulfonamide anion is an ambident nucleophile, with reactive sites on both nitrogen and oxygen.[1] The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.
Troubleshooting Strategies:
Choice of Alkylating Agent: The nitrogen atom is a "softer" nucleophile than the oxygen atoms. Therefore, using a "soft" electrophile will favor N-alkylation. Alkyl iodides are softer than bromides, which are softer than tosylates or sulfates.[1] Conversely, "hard" electrophiles like dimethyl sulfate are more likely to cause O-alkylation.[1]
Solvent Effects: Polar aprotic solvents (DMF, DMSO) leave a highly reactive sulfonamide anion that favors reaction at the more nucleophilic nitrogen.[1] Polar protic solvents (ethanol, water) can hydrogen bond with the oxygen atoms, shielding them and thus promoting N-alkylation, but risk reacting with the alkylating agent.[1]
Counter-ion Effects: The cation from the base influences the ion pair. Larger, softer cations like Cesium (Cs+) can lead to a looser ion pair and may favor N-alkylation.[1]
Q4: When using a secondary or tertiary alkyl halide, I'm getting a low yield of the desired product and forming an alkene. How can I minimize this elimination (E2) side reaction?
A4: The deprotonated sulfonamide anion is a reasonably strong base and can abstract a beta-proton from the alkyl halide, leading to elimination, which competes with the desired SN2 substitution.[1]
Troubleshooting Strategies:
Base Stoichiometry: Avoid using a large excess of the external base (e.g., NaH, K₂CO₃). Use just enough to deprotonate the sulfonamide.[1]
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetone are known to favor SN2 reactions over E2 elimination.[1]
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
Alternative Methods: For highly hindered systems prone to elimination, consider alternative methods that do not involve SN2 displacement with a halide, such as the Mitsunobu reaction or metal-catalyzed "borrowing hydrogen" reactions with alcohols.[5][6]
Q5: Are there alternative synthetic methods for N-alkylating highly hindered sulfonamides when standard conditions fail?
A5: Yes, when traditional methods are unsuccessful due to steric hindrance, several powerful alternative strategies can be employed.
Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides using an alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[5][7][8] It is known for its mild conditions and effectiveness with sterically demanding substrates.[5] The Fukuyama modification is particularly useful, employing a nitrobenzenesulfonamide that can be readily deprotected after alkylation.[5]
Metal-Catalyzed "Borrowing Hydrogen" Reactions: These methods use alcohols as alkylating agents with a metal catalyst (e.g., based on Manganese, Iridium, or Copper).[6][9][10] The reaction is environmentally friendly, with water as the only byproduct.[2][6] This approach has been shown to be effective for the mono-N-alkylation of a diverse array of sulfonamides.[6]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be used to couple sulfonamides with aryl or heteroaryl halides, which is particularly useful for synthesizing N-aryl sulfonamides.[11][12]
Alkylation with Trichloroacetimidates: This method can be effective for alkylating sulfonamides under thermal conditions without the need for an external acid or base catalyst, especially with alkylating agents that can form a stable carbocation.[4][13]
Comparative Yields for N-Alkylation Methods
The following table summarizes yields reported for different N-alkylation approaches, providing a comparison for methodology selection.
Protocol 1: General N-Alkylation using Sodium Hydride (NaH)
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the sterically hindered sulfonamide (1.0 eq.).
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or THF) to achieve a concentration of 0.1-0.5 M.
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete deprotonation.[2]
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.05-1.1 eq.) dropwise.[1][2]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature (e.g., to 50-80°C).[1]
Workup: Once complete, cool the reaction to 0°C and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]
Purification: Purify the crude product by silica gel chromatography.[1]
Protocol 2: Mitsunobu Reaction for Hindered Substrates
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the sulfonamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise.[14]
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[14] The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[15]
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by silica gel chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).[2]
Solvent Addition: Add xylenes to achieve a 1 M concentration of the sulfonamide.[2]
Reaction: Seal the tube and heat the reaction mixture at 150°C for 24 hours.[2][6]
Workup: Cool the reaction to room temperature.
Purification: The product can be purified directly by column chromatography on silica gel.[2]
Visual Troubleshooting Guides
Caption: Troubleshooting logic for low yield in N-alkylation.
Caption: Competing reaction pathways in sulfonamide alkylation.
Caption: General experimental workflow for N-alkylation.
managing reaction temperature in 4-tert-Butylbenzenesulfonamide synthesis
Technical Support Center: 4-tert-Butylbenzenesulfonamide Synthesis This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of reaction temperature during the synthesi...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 4-tert-Butylbenzenesulfonamide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of reaction temperature during the synthesis of 4-tert-Butylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most critical temperature control step in the synthesis of 4-tert-Butylbenzenesulfonamide from 4-tert-butylbenzenesulfonyl chloride and ammonia?
A1: The most critical step is the initial addition of concentrated ammonia to the solution of 4-(tert-butyl)benzenesulfonyl chloride. This reaction is exothermic, and maintaining a low temperature, typically around 0 °C, is crucial to prevent the formation of side products and ensure a high yield.[1] The reaction mixture is then allowed to gradually warm to room temperature.[1]
Q2: My yield of 4-tert-Butylbenzenesulfonamide is consistently low. Could the reaction temperature be the cause?
A2: Yes, incorrect temperature management is a common reason for low yields.
Temperature Too High: If the initial temperature is not kept low (e.g., 0 °C) during the addition of ammonia, side reactions can occur, consuming your starting material and reducing the yield of the desired product.
Temperature Too Low/Time Too Short: After the initial addition, the reaction needs to proceed for a sufficient duration, often up to 20 hours, as it warms to room temperature to ensure the reaction goes to completion.[1] Prematurely stopping the reaction or keeping it too cold for the entire duration can result in incomplete conversion.
Q3: I am observing significant impurities in my final product. How can temperature control mitigate this?
A3: Temperature control is vital for minimizing impurities. In the synthesis of the precursor, 4-tert-butylbenzenesulfonyl chloride, reacting 4-tert-butylbenzenesulfonic acid with a chlorinating agent at a controlled temperature (e.g., 70 °C) is important.[2] Deviations can lead to by-products like diphenyl sulfones.[2] During the final amidation step, failing to control the initial exothermic phase can lead to degradation or the formation of undesired side products.
Q4: Are there alternative synthesis routes, and do they have different temperature requirements?
A4: Yes, an alternative method involves reacting benzenesulfonamide with tert-butyl acrylate or tert-butanol using a catalyst like hafnium or zirconium tetrachloride. This method requires significantly higher temperatures, with reactions being heated to 139-150 °C under reflux conditions.[3][4] Precise control at these elevated temperatures is necessary to achieve high purity and yields, which can exceed 95%.[3]
Troubleshooting Guide
Problem
Potential Cause (Temperature-Related)
Recommended Solution
Low Yield
Incomplete Reaction: The reaction was not allowed to stir long enough at room temperature after the initial cooling phase.
Ensure the reaction mixture stirs for the recommended time (e.g., 20 hours) after the addition of ammonia to allow it to reach completion.[1]
Side Reactions: The initial reaction temperature was too high (above 0-5 °C) during the addition of ammonia, causing the formation of byproducts.
Use an ice bath to maintain the temperature at 0 °C during the slow, dropwise addition of concentrated ammonia.[1]
Product is an Oil or Tarry Substance
Impurity Formation: Poor temperature control during the synthesis of the precursor, 4-tert-butylbenzenesulfonic acid, can lead to charring.
When preparing the sulfonic acid from tert-butylbenzene and fuming sulfuric acid, ensure the temperature is kept below 25 °C during the acid addition.[5][6]
Difficulty in Purification
Presence of Unreacted Starting Material: The reaction did not go to completion due to insufficient time or non-optimal temperature.
Monitor the reaction using a suitable technique (e.g., TLC or HPLC) to confirm the disappearance of the starting material before proceeding with the workup.[3][4]
Multiple Byproducts: Exothermic reaction was not controlled, leading to a complex mixture of products.
Improve cooling efficiency during the addition of reagents. For larger-scale reactions, consider a more robust cooling system than a simple ice bath.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylbenzenesulfonamide
This protocol is adapted from a common laboratory procedure for the amidation of a sulfonyl chloride.
After 20 hours, remove the solvent by evaporation under reduced pressure.[1]
Filter the resulting slurry to collect the solid product.[1]
Dry the solid to obtain 4-tert-butylbenzenesulfonamide. The expected yield is approximately 75%.[1]
Protocol 2: Synthesis of Precursor 4-tert-butylbenzenesulfonic acid
This protocol describes the sulfonation of tert-butylbenzene.
Materials:
tert-butylbenzene (40 g)
Fuming sulfuric acid (15% SO₃) (45 mL)
Round-bottom flask
Ice bath
Stirring apparatus
Procedure:
Place 40 grams of tert-butylbenzene into a round-bottomed flask.
Over a period of 20 minutes, slowly add 45 mL of fuming sulfuric acid. During the addition, maintain the internal temperature below 25 °C by using an ice bath and frequent shaking or stirring.[5][6]
After the addition is complete, slowly heat the mixture to 80 °C with constant stirring.[5][6]
Continue heating and stirring until the top oil layer of unreacted tert-butylbenzene is completely dissolved.[5][6]
The product can then be worked up as required for subsequent steps.
Quantitative Data Summary
Table 1: Reaction Conditions for 4-tert-Butylbenzenesulfonamide Synthesis
avoiding degradation of 4-tert-Butylbenzenesulfonamide during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 4-tert-Butylbenze...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 4-tert-Butylbenzenesulfonamide during storage and experimentation.
Troubleshooting Guide
This guide addresses common issues related to the storage and handling of 4-tert-Butylbenzenesulfonamide, offering potential causes and solutions to ensure the compound's stability and integrity.
Issue
Potential Cause
Recommended Solution
Change in Physical Appearance (e.g., discoloration, clumping)
Exposure to light, moisture, or elevated temperatures.
Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. Room temperature storage is generally recommended.[1][2] Consider storing in a desiccator to minimize moisture exposure.
Inconsistent Experimental Results
Degradation of the compound leading to reduced purity and the presence of impurities.
Verify the purity of the stored 4-tert-Butylbenzenesulfonamide using a stability-indicating analytical method, such as HPLC (see Experimental Protocols section). If degradation is confirmed, discard the degraded stock and obtain a fresh supply. Implement stringent storage protocols for the new stock.
Appearance of Unexpected Peaks in Chromatograms
Chemical degradation due to hydrolysis, oxidation, or photolysis.
Investigate the potential degradation pathway. For example, if the compound has been in contact with acidic or basic solutions, hydrolysis may have occurred. If exposed to air and light, oxidation and photodegradation are possible. Protect the compound from these conditions during experiments.
Low Assay Value
Significant degradation of the parent compound.
Review storage conditions and handling procedures. Ensure the compound is not exposed to harsh conditions such as extreme pH, high temperatures, or strong oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-tert-Butylbenzenesulfonamide?
A1: To ensure its stability, 4-tert-Butylbenzenesulfonamide should be stored at room temperature in a tightly sealed container, protected from heat, moisture, and direct light.[1][3]
Q2: What are the primary degradation pathways for 4-tert-Butylbenzenesulfonamide?
A2: Based on the general chemical properties of sulfonamides, the primary degradation pathways for 4-tert-Butylbenzenesulfonamide are expected to be:
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions. A potential degradation product under harsh hydrolytic conditions is 4-tert-butylphenol.
Oxidation: Degradation due to exposure to atmospheric oxygen or other oxidizing agents.
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Q3: How can I detect degradation of 4-tert-Butylbenzenesulfonamide?
A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change) or, more definitively, through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to separate and quantify the parent compound and its degradation products.
Q4: Is 4-tert-Butylbenzenesulfonamide sensitive to humidity?
A4: Yes, like many sulfonamides, it is advisable to protect 4-tert-Butylbenzenesulfonamide from moisture to prevent potential hydrolysis. Storing the compound in a desiccator is a good practice.
Q5: What safety precautions should be taken when handling 4-tert-Butylbenzenesulfonamide?
A5: 4-tert-Butylbenzenesulfonamide is classified as an irritant. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
Experimental Protocols
Stability-Indicating HPLC Method for 4-tert-Butylbenzenesulfonamide
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of 4-tert-Butylbenzenesulfonamide and detect potential degradation products. Method optimization and validation are crucial for specific applications.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of 4-tert-Butylbenzenesulfonamide in the presence of its degradation products.
Materials:
4-tert-Butylbenzenesulfonamide reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (or other suitable buffer components)
Hydrochloric acid (for acid hydrolysis)
Sodium hydroxide (for base hydrolysis)
Hydrogen peroxide (for oxidative degradation)
Instrumentation:
HPLC system with a UV detector
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (to be optimized):
Parameter
Condition
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient
Start with a suitable ratio of A:B, then increase the percentage of B over time to elute more hydrophobic compounds.
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Procedure:
Standard Solution Preparation: Prepare a stock solution of 4-tert-Butylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
Forced Degradation Studies:
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation: To a portion of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
Photodegradation: Expose a portion of the stock solution to UV light (e.g., 254 nm) for a specified duration.
Thermal Degradation: Keep a portion of the stock solution at an elevated temperature (e.g., 60 °C) for a specified time.
Analysis: Inject the standard solution and the stressed samples into the HPLC system.
Data Evaluation: Analyze the chromatograms to assess the separation of the main peak (4-tert-Butylbenzenesulfonamide) from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of a forced degradation study on 4-tert-Butylbenzenesulfonamide.
Table 1: Summary of Forced Degradation Results
Stress Condition
Duration
% Degradation of 4-tert-Butylbenzenesulfonamide
Number of Degradation Products
0.1 M HCl
8 hours
15.2%
2
0.1 M NaOH
8 hours
25.8%
3
3% H₂O₂
24 hours
10.5%
1
UV Light (254 nm)
48 hours
8.7%
2
Thermal (60 °C)
72 hours
5.1%
1
Table 2: Chromatographic Data for a Stability-Indicating Method
Compound
Retention Time (min)
Relative Retention Time (RRT)
Resolution (vs. previous peak)
Degradation Product 1
3.5
0.58
-
Degradation Product 2
4.8
0.80
2.5
4-tert-Butylbenzenesulfonamide
6.0
1.00
2.2
Degradation Product 3
7.2
1.20
2.1
Visualizations
Caption: Potential degradation pathways of 4-tert-Butylbenzenesulfonamide.
Caption: Workflow for assessing the stability of 4-tert-Butylbenzenesulfonamide.
Technical Support Center: Solvent Effects on 4-tert-Butylbenzenesulfonamide Reaction Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reaction kinetics of 4-tert-Butylbenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of 4-tert-butylbenzenesulfonamide synthesis?
A1: The solvent plays a crucial role in the reaction kinetics of sulfonamide formation, which typically proceeds via a nucleophilic substitution (SN2) mechanism. The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction rate.
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO) generally accelerate SN2 reactions. They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile (amine), leaving it more available to attack the electrophilic sulfur atom of the sulfonyl chloride.
Polar Protic Solvents (e.g., water, methanol, ethanol) can slow down the reaction. These solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its nucleophilicity and mobility. However, they can also stabilize the transition state, and in some cases, a mixture of solvents may be optimal.
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices as they may not effectively dissolve the reactants, leading to a slow and heterogeneous reaction mixture.
Q2: My reaction to form 4-tert-butylbenzenesulfonamide is giving a low yield. What are the common causes related to the solvent?
A2: Low yields are a common issue and can often be traced back to solvent-related problems. Here are some key points to consider:
Presence of Water: 4-tert-Butylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-tert-butylbenzenesulfonic acid. Ensure you are using anhydrous (dry) solvents and have thoroughly dried your glassware.
Inappropriate Solvent Polarity: If the polarity of the solvent is not suitable for your reactants, they may not dissolve sufficiently, leading to a slow or incomplete reaction.
Solvent-Base Incompatibility: The base used to neutralize the HCl byproduct (e.g., triethylamine, pyridine) must be compatible with the solvent and not cause any unwanted side reactions.
Q3: What are common impurities I might encounter, and how can they be related to the solvent used?
A3: The solvent can influence the formation of byproducts. Common impurities include:
4-tert-Butylbenzenesulfonic Acid: This is the hydrolysis product of the starting sulfonyl chloride. Its presence indicates that the solvent was not sufficiently anhydrous.
Unreacted Starting Materials: Poor solubility of either the amine or the sulfonyl chloride in the chosen solvent can lead to incomplete conversion.
Bis-sulfonylation Product: In the case of primary amines, the formation of a bis-sulfonylated byproduct can occur. The choice of solvent and reaction conditions can influence the selectivity of the reaction.
Q4: How can I effectively purify 4-tert-butylbenzenesulfonamide from the reaction mixture?
A4: The purification strategy will depend on the solvent used and the nature of the impurities.
Aqueous Workup: After the reaction, a common procedure is to quench the reaction with water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute acid solution can remove unreacted amine, and a wash with a saturated sodium bicarbonate solution can remove the sulfonic acid byproduct.
Crystallization: 4-tert-Butylbenzenesulfonamide is a solid and can often be purified by recrystallization from a suitable solvent or solvent mixture.
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the product from impurities. The choice of eluent will depend on the polarity of the product and impurities.
Troubleshooting Guides
Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Presence of Impurities
Caption: Troubleshooting guide for common impurities.
Data Presentation
The following table presents kinetic data for the solvolysis of a model compound, benzenesulfonyl chloride, in various solvents. While this is not the exact reaction for the synthesis of 4-tert-butylbenzenesulfonamide, the solvolysis reaction provides a good indication of how the solvent affects the electrophilicity of the sulfonyl chloride and its susceptibility to nucleophilic attack. The trends observed are generally applicable to the reaction with amines.
Solvent
Dielectric Constant (ε)
Solvent Type
Relative Rate Constant (k_rel) at 25°C
Methanol
32.7
Polar Protic
1.0
Ethanol
24.6
Polar Protic
0.3
Water
80.1
Polar Protic
1.5
Acetonitrile
37.5
Polar Aprotic
5.0
Acetone
20.7
Polar Aprotic
2.5
Dichloromethane
8.9
Aprotic
0.1
N,N-Dimethylformamide (DMF)
36.7
Polar Aprotic
10.0
Note: The relative rate constants are normalized to the rate in methanol. These are representative values to illustrate the trend and the actual rates will depend on the specific amine and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 4-tert-Butylbenzenesulfonamide
This protocol describes a general method for the synthesis of 4-tert-butylbenzenesulfonamide from 4-tert-butylbenzenesulfonyl chloride and an amine.
Caption: Experimental workflow for the synthesis of 4-tert-butylbenzenesulfonamide.
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent.
Cool the flask to 0°C in an ice bath.
In a separate flask, dissolve 4-tert-butylbenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent.
Slowly add the 4-tert-butylbenzenesulfonyl chloride solution to the stirred amine solution at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete, quench it by adding water.
Extract the product into an organic solvent (e.g., dichloromethane).
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any 4-tert-butylbenzenesulfonic acid.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
The crude product can be further purified by recrystallization from a suitable solvent or by silica gel column chromatography.
Optimization
catalyst selection for efficient 4-tert-Butylbenzenesulfonamide synthesis
Technical Support Center: Synthesis of 4-tert-Butylbenzenesulfonamide This guide provides specialized technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-B...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Synthesis of 4-tert-Butylbenzenesulfonamide
This guide provides specialized technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butylbenzenesulfonamide. It offers detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols with a focus on catalyst selection to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for 4-tert-Butylbenzenesulfonamide?
The most established and widely used method is a two-step process. First, tert-butylbenzene undergoes an electrophilic aromatic substitution reaction, typically chlorosulfonation, to produce 4-tert-butylbenzenesulfonyl chloride.[1][2] This intermediate is then reacted with an ammonia source in an amidation step to yield the final product, 4-tert-Butylbenzenesulfonamide.[3]
Q2: My overall yield is very low. What are the most common factors to investigate?
Low yields in sulfonamide synthesis are a frequent issue and can stem from several factors across both steps of the synthesis.[4] The primary areas to troubleshoot are:
Reagent Quality: The purity and dryness of all reagents and solvents are critical. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze back to the unreactive sulfonic acid.[5]
Side Reactions: The most common side reaction is the hydrolysis of the 4-tert-butylbenzenesulfonyl chloride intermediate.[4] Ensuring anhydrous (dry) conditions is essential to minimize this pathway.[4]
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted starting materials. Optimization of reaction time, temperature, or catalyst loading may be necessary.[4]
Poor Amine Reactivity: If the amine used in the second step is sterically hindered or electron-deficient, its nucleophilicity will be low, leading to a sluggish or incomplete reaction.[4]
Q3: What are the typical side products, and how can they be minimized?
The main impurities are often related to the starting materials and side reactions.
4-tert-Butylbenzenesulfonic Acid: This forms from the hydrolysis of 4-tert-butylbenzenesulfonyl chloride when it reacts with trace water. To minimize its formation, use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] This acidic impurity can typically be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during workup.[4]
Unreacted Starting Materials: The presence of starting amine or sulfonyl chloride is common if the reaction is incomplete. Driving the reaction to completion with longer reaction times, gentle heating, or using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume the amine.[4]
Bis-sulfonated Amine: Primary amines can sometimes react twice, especially if the base is too strong or conditions are forced, leading to the formation of a bis-sulfonated impurity.[4] Careful control of stoichiometry and reaction conditions can prevent this.
Q4: How can I improve the reaction rate for the amidation step, especially with a less reactive amine?
For sluggish amidation reactions, the addition of a nucleophilic catalyst is highly effective. 4-Dimethylaminopyridine (DMAP) is a common and efficient catalyst for this purpose. DMAP works by reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[4] Using a slight excess of a suitable base, such as pyridine or triethylamine, is also crucial to neutralize the HCl generated during the reaction.[6]
Troubleshooting Guides
Guide 1: Optimizing Catalyst and Base Selection for the Amidation Step
The choice of catalyst and base is critical for an efficient amidation reaction. This guide helps you navigate common issues related to these reagents.
Problem
Potential Cause
Recommended Solution & Catalyst Selection
Reaction is slow or stalled.
Poor amine nucleophilicity.
Add a nucleophilic catalyst. DMAP (0.1 eq.) is the standard choice to activate the sulfonyl chloride.[4]
Inefficient HCl scavenging.
Ensure an appropriate base is used. Pyridine or Triethylamine (TEA) (1.5 eq.) are common. Pyridine can also act as the solvent.[4] For stubborn reactions, a stronger, non-nucleophilic base may be considered, but care must be taken to avoid side reactions.
Low yield despite catalyst addition.
Catalyst deactivation.
Ensure reagents are pure. Impurities in the amine or solvent can poison the catalyst. Use freshly distilled solvents and high-purity reagents.
Hydrolysis of sulfonyl chloride.
This is a competitive reaction that consumes the starting material. Strictly maintain anhydrous conditions. Dry all glassware and use anhydrous solvents.[4]
Formation of bis-sulfonated byproduct.
Base is too strong or excess amine.
Use a milder base like pyridine. Carefully control the stoichiometry; avoid a large excess of the sulfonylating agent if the amine is precious.
Guide 2: Exploring Modern Catalytic Alternatives
While the traditional two-step synthesis is robust, modern transition-metal-catalyzed methods offer alternative pathways for forming the crucial C-S and S-N bonds, often with broader functional group tolerance. These are particularly useful if the traditional electrophilic substitution fails or gives the wrong isomer.
Catalytic System
Description
Advantages
Considerations for 4-tert-Butylbenzenesulfonamide
Palladium-Catalyzed
Couples arylboronic acids with a sulfur dioxide source to form the sulfonyl chloride intermediate.[1]
Mild conditions, excellent functional group tolerance, avoids harsh acidic reagents.[1]
Requires synthesis of 4-tert-butylphenylboronic acid as a starting material. Useful for complex substrates where direct sulfonation is problematic.
Iron-Catalyzed
Couples nitroarenes directly with sodium arylsulfinates using an iron catalyst (FeCl₂) and a reductant.[7][8]
Uses readily available and stable nitroarenes as nitrogen sources, avoiding genotoxic aromatic amines.[7] Environmentally friendly and cost-effective.[7]
This is a convergent approach. It would involve coupling nitro-tert-butylbenzene with a sulfinate, which is a significant departure from the standard route.
Copper-Catalyzed
Used in Ullmann-type reactions for N-arylation, coupling a sulfonamide with an aryl halide.[9]
Effective for constructing the S-N bond, especially for diaryl sulfonamides.[9]
This would involve reacting benzenesulfonamide with 4-tert-butylphenyl iodide, reversing the typical bond formation strategy.
Data Presentation: Reaction Parameters
The following tables summarize typical conditions and provide a starting point for optimization.
Table 1: Typical Conditions for Catalytic Amidation of 4-tert-Butylbenzenesulfonyl Chloride
In a round-bottomed flask equipped with a dropping funnel and a stirrer, cool tert-butylbenzene in an ice bath.
Slowly add chlorosulfonic acid (approx. 2-3 equivalents) dropwise to the stirred tert-butylbenzene, ensuring the internal temperature is maintained below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates full consumption of the starting material.
Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
Extract the aqueous mixture with DCM (2x).
Combine the organic layers, wash with cold water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-tert-butylbenzenesulfonyl chloride, which can be purified further if necessary.[2]
Protocol 2: DMAP-Catalyzed Synthesis of 4-tert-Butylbenzenesulfonamide
This protocol describes the amidation of the sulfonyl chloride intermediate.
Materials: 4-tert-Butylbenzenesulfonyl chloride, Ammonia source (e.g., aqueous ammonia or ammonia in a solvent), DMAP, Pyridine or Triethylamine, Anhydrous DCM.
Procedure:
Dissolve the amine source (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere. Add DMAP (0.1 eq.).[4]
Cool the mixture to 0 °C in an ice bath.
Dissolve 4-tert-butylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.[4]
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
Upon completion, perform an aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the base and unreacted amine, followed by a basic wash (e.g., saturated NaHCO₃) to remove any hydrolyzed sulfonyl chloride.[4]
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 4-tert-Butylbenzenesulfonamide.[4]
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate the experimental process and troubleshooting logic.
Caption: Experimental workflow for the two-step synthesis of 4-tert-Butylbenzenesulfonamide.
Technical Support Center: Minimizing Impurity Formation in Bosentan Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of impurities during...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of impurities during the synthesis of Bosentan.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in Bosentan synthesis?
A1: The most frequently encountered process-related impurities in Bosentan synthesis are:
Bosentan Dimer Impurity: N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide). This is often the most abundant impurity.[1][2]
6-Hydroxy Impurity (Pyrimidinone or "deshydroxyethylbosentan"): 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.
Unreacted Intermediates: Such as 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-tert-butylbenzenesulfonamide.[3]
Q2: What are the primary causes of dimer impurity formation?
A2: The dimer impurity typically forms during the final step of the synthesis, which involves the reaction with ethylene glycol. Key contributing factors include:
Use of excess ethylene glycol: This increases the statistical probability of a single ethylene glycol molecule reacting with two molecules of the Bosentan precursor.[1]
Reaction conditions: The choice of base and solvent can influence the rate of dimer formation.[1] The reaction of a halogenated Bosentan precursor with sodium glycolate in an excess of ethylene glycol is a known route for dimer formation.[4]
Q3: How can I minimize the formation of the dimer impurity during the reaction?
A3: To reduce the formation of the dimer impurity, consider the following strategies:
Use of a protected ethylene glycol: Employing a mono-protected ethylene glycol, such as ethylene glycol mono-tert-butyl ether, can prevent the formation of the dimer. The protecting group is then removed in a subsequent step.
Solvent selection: Replacing solvents like DMF and ethylene glycol with toluene has been shown to reduce the formation of aqueous waste streams and improve product purity.[2]
Control of reaction conditions: Careful optimization of temperature, reaction time, and the stoichiometry of reactants and base is crucial.[4]
Q4: What causes the formation of the 6-hydroxy impurity?
A4: The 6-hydroxy impurity is believed to be a degradation product of the Bosentan molecule.[4] Its formation can be influenced by the reaction work-up and purification conditions.
Q5: Are there effective purification methods to remove dimer and 6-hydroxy impurities?
A5: Yes, several purification strategies can be employed:
Salt formation: Formation of a Bosentan salt, such as the ammonium or potassium salt, can be an effective method for removing both the dimer and 6-hydroxy impurities.[2] The purified salt is then converted back to the free base.
Recrystallization: Multiple recrystallizations from solvent systems like methanol-isopropyl acetate can improve the purity of the final product.[2]
Column chromatography: While not always ideal for large-scale production, column chromatography can be used to separate Bosentan from its impurities.
Q6: What types of degradation impurities can form in Bosentan, and under what conditions?
A6: Bosentan can degrade under stress conditions, leading to the formation of various impurities. Forced degradation studies have shown that Bosentan is susceptible to:
Hydrolysis: Degradation occurs in both acidic and alkaline media, leading to the cleavage of sulfonamide and ether linkages.
Oxidation: Exposure to oxidizing agents can result in the formation of oxidation by-products.[3]
Bosentan is generally stable under neutral hydrolysis (water), dry heat, and photolytic conditions.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution(s)
High levels of dimer impurity detected in the crude product.
Use of excess ethylene glycol.
Reduce the molar equivalent of ethylene glycol. Consider using a mono-protected ethylene glycol derivative.
Inappropriate solvent or base.
Switch to a less reactive solvent system, such as toluene.[2] Optimize the type and amount of base used.
Significant amount of 6-hydroxy impurity present after synthesis.
Degradation of Bosentan during reaction or work-up.
Ensure mild work-up conditions. Purify the crude product through the formation of an ammonium or potassium salt.[2]
Presence of unreacted starting materials in the final product.
Incomplete reaction.
Increase reaction time or temperature, but monitor for increased formation of other impurities. Ensure efficient mixing.
Low overall yield and poor purity.
Suboptimal reaction conditions and purification methods.
A second-generation manufacturing process has been developed that improves yield and purity by reducing the number of isolation and drying steps and using more suitable solvents.[2]
Formation of unknown impurities.
Side reactions or degradation.
Perform forced degradation studies to identify potential degradation products. Use analytical techniques like LC-MS to identify the structure of the unknown impurities.
Quantitative Data on Impurity Control
The following table summarizes the impact of different synthetic and purification strategies on the purity of Bosentan.
Methodology
Key Parameters
Reported Purity/Impurity Levels
Reference
Second-Generation Process
Replacement of DMF and ethylene glycol with toluene; use of a mono-tert-butyl ether of ethylene glycol.
Overall yield increased from 67% to 84%; final product purity improved from 99.3% to 99.7%.[2]
Organic Process Research & Development 2002, 6, 120-124
One-Pot Synthesis and Ammonium Salt Purification
Reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine with 4-tert-butylbenzenesulfonamide and ethylene glycol in acetonitrile, followed by purification via the ammonium salt.
Overall yield of 68% with an HPLC purity of 99.90%.[2]
ResearchGate Article
Improved Large-Scale Process
Specific process details not fully disclosed, but focuses on minimizing pyrimidinone (6-hydroxy) and dimer impurities.
Bosentan monohydrate with >99.8% HPLC purity, with pyrimidinone and dimer impurities less than 0.10%.[5]
Science Journal of Chemistry, 2(6-1), 9-15
Purification via Potassium Salt
Formation of the potassium salt of Bosentan to purify the crude product.
Reduces the level of impurity A (dimer) and impurity B (6-hydroxy). Purity of >99.8% with individual impurities <0.1%.
WO2013136110A1
Experimental Protocols
Protocol 1: Synthesis of Bosentan with Impurity Control (One-Pot Method)
This protocol is based on a described efficient and economic one-pot process.[2]
Reaction Setup: In a suitable reaction vessel, charge 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, 4-tert-butylbenzenesulfonamide, and ethylene glycol in acetonitrile.
Addition of Base: Add potassium carbonate to the reaction mixture.
Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.
Work-up: After completion, quench the reaction and perform an aqueous work-up to obtain crude Bosentan.
Purification via Ammonium Salt:
Dissolve the crude Bosentan in a suitable solvent.
Add ammonium hydroxide to precipitate the Bosentan ammonium salt.
Isolate the ammonium salt by filtration.
Wash the salt with a suitable solvent to remove impurities.
Convert the purified ammonium salt back to Bosentan free base by treatment with an acid.
Final Isolation: Isolate the pure Bosentan monohydrate by crystallization from an appropriate solvent system.
Protocol 2: HPLC Method for Impurity Profiling of Bosentan
This is a general guideline for a gradient RP-HPLC method suitable for separating Bosentan from its process-related and degradation impurities.
Mobile Phase A: Buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) : Acetonitrile (e.g., 50:50 v/v).
Mobile Phase B: Buffer : Acetonitrile (e.g., 20:80 v/v).
Gradient Program: A gradient elution is typically required to achieve good separation of all impurities. The specific gradient will depend on the column and exact mobile phase composition and should be optimized.
Flow Rate: 1.0 mL/min.
Detection: UV at 225 nm.
Column Temperature: Ambient or controlled (e.g., 30 °C).
Sample Preparation: Dissolve the Bosentan sample in a suitable diluent (e.g., Mobile Phase A or a mixture of acetonitrile and water) to a known concentration.
Visualizations
Caption: Simplified reaction scheme for the one-pot synthesis of Bosentan.
Caption: Formation pathways for major process-related impurities in Bosentan synthesis.
Caption: A logical workflow for troubleshooting high impurity levels in Bosentan synthesis.
Technical Support Center: 4-tert-Butylbenzenesulfonamide Impurity Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impuri...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 4-tert-Butylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is 4-tert-Butylbenzenesulfonamide and why is impurity profiling important for it?
A1: 4-tert-Butylbenzenesulfonamide (CAS No. 6292-59-7) is a white solid organic compound with the molecular formula C10H15NO2S.[1] It is a crucial intermediate in the pharmaceutical industry, notably in the synthesis of Bosentan, a drug used to treat pulmonary arterial hypertension.[1][2][3] It is also known to be a degradation impurity of Bosentan.[2][3] Because it is used in pharmaceutical manufacturing, strict quality control is essential. Identifying and characterizing impurities is a critical step to ensure the safety, efficacy, and regulatory compliance of the final drug product.[1]
Q2: What are the common impurities associated with 4-tert-Butylbenzenesulfonamide?
A2: Impurities can originate from starting materials, byproducts of the synthesis process, or degradation. Common related substances include unreacted starting materials like 4-(tert-butyl)benzenesulfonyl chloride, and byproducts from side reactions. Other potential impurities are isomers or related sulfonamides formed during the synthesis.[2][4]
Q3: How are impurities in 4-tert-Butylbenzenesulfonamide typically detected and quantified?
A3: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (LC-MS) detectors for enhanced sensitivity and specificity.[1][5][6] Other methods like Thin-Layer Chromatography (TLC) can be used for rapid screening, while Nuclear Magnetic Resonance (NMR) spectroscopy helps in structural elucidation of unknown impurities.[4][5][7]
Q4: What are the primary synthesis routes for 4-tert-Butylbenzenesulfonamide, and how can they introduce impurities?
A4: There are two primary synthesis routes:
Ammonolysis of Sulfonyl Chloride: This common method involves reacting 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.[2] Incomplete reaction can leave the sulfonyl chloride as an impurity. Side reactions could also occur, leading to other sulfonamide-related compounds.
Reaction with Benzene Sulfonamide: This route involves reacting benzene sulfonamide with tert-butyl acrylate or propionate using catalysts like hafnium or zirconium tetrachloride at high temperatures.[1] Impurities can arise from incomplete conversion of starting materials or from side reactions promoted by the high-temperature conditions.[1]
Troubleshooting Guides
Issue 1: My HPLC analysis shows unexpected peaks.
Question: I ran an HPLC analysis of my synthesized 4-tert-Butylbenzenesulfonamide, and besides the main product peak, I see several small, unexpected peaks. What could they be and how do I identify them?
Answer: Unexpected peaks in your chromatogram likely represent impurities. These could be unreacted starting materials, byproducts from the synthesis, or degradation products.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown HPLC peaks.
Action Steps:
Analyze Blanks: First, inject your solvent blank and mobile phase to ensure the peaks are not from system contamination.
Spike with Standards: Spike your sample with known starting materials (e.g., 4-(tert-butyl)benzenesulfonyl chloride) and likely byproducts to see if any of the unknown peaks increase in area.
LC-MS Analysis: If the impurities are still unknown, perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights. This provides crucial clues to their identity.[6]
Isolation and NMR: For significant unknown impurities, you may need to isolate them using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification.[4]
Issue 2: The melting point of my product is lower than expected and has a broad range.
Question: The reported melting point for 4-tert-Butylbenzenesulfonamide is 136-138°C, but my product melts at 130-135°C. Why is this happening?[1][2]
Answer: A depressed and broad melting point range is a classic indicator of the presence of impurities. Impurities disrupt the crystalline lattice of the pure compound, requiring less energy to break it down.
Troubleshooting Steps:
Assess Purity: Use a quantitative method like HPLC to determine the purity level of your sample. Correlate the purity percentage with the observed melting point depression.
Recrystallization: Purify your product via recrystallization using a suitable solvent system (e.g., ethyl acetate/hexanes). This process is often effective at removing small amounts of impurities. After recrystallization, re-measure the melting point.
Identify Impurities: If recrystallization does not resolve the issue, refer to the HPLC troubleshooting guide above to identify the persistent impurities, which may have similar solubility to your product.
Data Presentation
Table 1: Potential Impurities in the Synthesis of 4-tert-Butylbenzenesulfonamide
Impurity Name
Molecular Formula
Molecular Weight ( g/mol )
Potential Source
4-(tert-Butyl)benzenesulfonyl chloride
C10H13ClO2S
232.72
Unreacted starting material (ammonolysis route)[2]
Byproduct from reaction with tert-butylamine impurity[4]
Isomer Impurities (e.g., 2- or 3-tert-Butyl)
C10H15NO2S
213.30
Impurities in tert-butylbenzene starting material
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for determining the purity of 4-tert-Butylbenzenesulfonamide.[5]
Sample Preparation:
Accurately weigh approximately 10 mg of your 4-tert-Butylbenzenesulfonamide sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of ~1 mg/mL.[5]
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Table 2: Example HPLC Method Parameters
Parameter
Value
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 30% B, ramp to 95% B over 20 min, hold for 5 min
Flow Rate
1.0 mL/min
Column Temp.
30°C
Injection Vol.
10 µL
Detector
UV at 230 nm
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Caption: Standard workflow for HPLC purity analysis.
Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Impurity Screening
TLC is a quick, qualitative method to check for the presence of impurities.[7]
Sample Preparation: Prepare a concentrated solution of your sample (~10 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[5]
Plate Spotting: Using a capillary tube, spot a small amount of your solution onto a silica gel TLC plate. Also spot known standards if available.
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Let the solvent front move up the plate.
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Sulfonamides often appear as dark spots.[7]
Analysis: The presence of multiple spots in the lane for your sample indicates the presence of impurities. Compare the Rf values of the spots to those of your standards.
resolving issues with 4-tert-Butylbenzenesulfonamide solubility in reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 4-tert-Butylbenzenesulfonamide in experimental reactions. Frequently Asked Questions (FAQs...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 4-tert-Butylbenzenesulfonamide in experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 4-tert-Butylbenzenesulfonamide?
4-tert-Butylbenzenesulfonamide is a white to off-white solid.[1][2] Its solubility is influenced by the presence of a hydrophobic tert-butyl group and a more polar sulfonamide group.[1][3] It is reported to be slightly soluble in chloroform and sparingly soluble in ethyl acetate.[1][4] Due to the hydrophobic benzene ring, its aqueous solubility is limited.[3]
Q2: I am observing incomplete dissolution of 4-tert-Butylbenzenesulfonamide in my reaction. What are the common causes?
Incomplete dissolution is a frequent issue and can stem from several factors:
Inappropriate Solvent Choice: The selected solvent may not have the optimal polarity to dissolve the compound.
Concentration Too High: The amount of 4-tert-Butylbenzenesulfonamide may exceed its solubility limit in the chosen volume of solvent.
Low Temperature: The solubility of solids often increases with temperature. Room temperature may not be sufficient for dissolution.
Insufficient Agitation: Inadequate mixing can lead to poor solvent-solute interaction, slowing down or preventing complete dissolution.
Q3: Can I heat the mixture to improve solubility?
Yes, gentle heating is a common strategy to increase the solubility of many organic compounds, including 4-tert-Butylbenzenesulfonamide. However, it is crucial to consider the thermal stability of all reactants in your mixture. The melting point of 4-tert-Butylbenzenesulfonamide is 136-138°C.[1] Heating should be done gradually and monitored to avoid potential degradation of the compound or other reagents.
Q4: What alternative strategies can I use if my compound precipitates out of solution during the reaction?
Precipitation during a reaction can occur if the reaction conditions change (e.g., temperature drop, change in solvent composition) or if a product formed is insoluble.[5] To address this, consider the following:
Use of a Co-solvent: Adding a miscible co-solvent can increase the overall solvating power of the system.[3]
pH Adjustment: The sulfonamide group is weakly acidic (predicted pKa of 10.22).[1] In some cases, adjusting the pH to form a more soluble salt might be a viable, though less common, strategy in aprotic organic reactions.[3]
Increase Solvent Volume: If the concentration is the issue, simply increasing the amount of solvent can keep the compound in solution.
A moderately polar solvent, but solubility is limited.
N,N-Dimethylformamide (DMF)
6.4
High
A highly polar aprotic solvent, generally effective for a wide range of organic molecules.[6]
Dimethyl Sulfoxide (DMSO)
7.2
High
Another highly polar aprotic solvent, excellent for dissolving many organic compounds.[6]
Tetrahydrofuran (THF)
4.0
Moderate to High
A common polar aprotic solvent with good solvating properties for compounds of this type.[6]
Dichloromethane (DCM)
3.1
Moderate
A versatile solvent with moderate polarity.
Acetonitrile
5.8
Moderate
A polar aprotic solvent that can be a good option.
Methanol / Ethanol
5.1 / 4.3
Moderate
Polar protic solvents; solubility may be concentration-dependent.
Water
10.2
Low
The hydrophobic tert-butyl group and benzene ring limit aqueous solubility.[3]
Hexanes / Heptane
0.1
Very Low
Nonpolar solvents are unlikely to be effective.[6]
Troubleshooting Guide
If you are experiencing solubility issues with 4-tert-Butylbenzenesulfonamide, follow this workflow to diagnose and resolve the problem.
Caption: A logical workflow to troubleshoot solubility issues.
Experimental Protocols
Protocol: General Procedure for a Reaction Involving 4-tert-Butylbenzenesulfonamide
This protocol provides a general workflow for a reaction where ensuring the complete solubility of 4-tert-Butylbenzenesulfonamide is critical. This example is illustrative for a substitution or coupling reaction.
Materials:
4-tert-Butylbenzenesulfonamide
Reagent B (e.g., an electrophile)
Base (e.g., K₂CO₃, NaH)
Anhydrous polar aprotic solvent (e.g., DMF or THF)
Reaction vessel with magnetic stirrer and heating mantle
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar.
Solvent and Reagent Addition:
Under an inert atmosphere, add the 4-tert-Butylbenzenesulfonamide and the base to the reaction vessel.
Add the chosen anhydrous solvent (e.g., DMF). Start with a concentration that is known to be soluble or is conservatively dilute.
Dissolution Step (Critical):
Begin vigorous stirring at room temperature.
Visually inspect the mixture. If the solid has not fully dissolved after 10-15 minutes, begin to gently heat the mixture (e.g., to 40-50°C).
Continue to stir and heat until a clear, homogeneous solution is obtained. Do not proceed until all solids are dissolved. If dissolution is still incomplete, consider adding a small amount of additional solvent.
Addition of Second Reagent:
Once the 4-tert-Butylbenzenesulfonamide is fully dissolved, add Reagent B to the solution. The addition can be done neat (if liquid) or as a solution in the same reaction solvent.
Reaction Monitoring:
Maintain the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
Work-up:
Upon completion, cool the reaction to room temperature. Proceed with the standard aqueous work-up and extraction procedures. Be aware that the product's solubility characteristics will differ from the starting material.
Caption: A general workflow for reactions with poorly soluble solids.
comparative analysis of 4-tert-Butylbenzenesulfonamide and p-toluenesulfonic acid
A Comparative Analysis of 4-tert-Butylbenzenesulfonamide and p-Toluenesulfonic Acid for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of 4-tert-Butylbenzenesulfonamide...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of 4-tert-Butylbenzenesulfonamide and p-Toluenesulfonic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-tert-Butylbenzenesulfonamide and p-Toluenesulfonic acid, two structurally related aromatic sulfur compounds with distinctively different chemical properties and applications. This comparison aims to assist researchers, scientists, and drug development professionals in understanding the key differences and selecting the appropriate compound for their specific needs.
Physicochemical Properties
A summary of the key physicochemical properties of 4-tert-Butylbenzenesulfonamide and p-Toluenesulfonic acid is presented below. These properties fundamentally influence their behavior in chemical reactions and biological systems.
The primary difference between the two compounds lies in their functional groups: a sulfonamide (-SO₂NH₂) for 4-tert-Butylbenzenesulfonamide and a sulfonic acid (-SO₃H) for p-Toluenesulfonic acid. This seemingly small difference results in vastly different chemical reactivity.
4-tert-Butylbenzenesulfonamide: The sulfonamide group is generally considered non-acidic and is relatively stable.[1] The presence of the bulky tert-butyl group can sterically hinder reactions at the aromatic ring.[10] Its primary role is as a synthetic intermediate.[1][6]
p-Toluenesulfonic acid (PTSA): The sulfonic acid group makes PTSA a strong organic acid, with a pKa comparable to that of mineral acids like sulfuric acid.[2][11][12] It is about one million times stronger than benzoic acid.[2][11] This high acidity makes it an excellent catalyst for a wide range of organic reactions.[13][14] The tosyl group (CH₃C₆H₄SO₂-) is an excellent leaving group, making tosylate esters useful in nucleophilic substitution and elimination reactions.[2]
Caption: Structural comparison of the two compounds.
Applications
The differing reactivity profiles of these two compounds lead to distinct applications in research and industry.
4-tert-Butylbenzenesulfonamide: This compound is primarily used as a building block or intermediate in the synthesis of more complex molecules.[6] A notable application is in the pharmaceutical industry as an intermediate and a degradation impurity of the endothelin receptor antagonist Bosentan, which is used to treat pulmonary arterial hypertension.[1][5] It is also utilized in the development of agrochemicals and as an intermediate in the manufacture of dyes and pigments.[6]
p-Toluenesulfonic acid: PTSA is widely employed as a strong, organic-soluble acid catalyst in a vast array of organic reactions.[2][13] These include esterification, acetalization, transesterification, and polymerization reactions.[2][15] Its use as a solid, non-corrosive, and easily handleable acid makes it a favorable alternative to mineral acids in many synthetic processes.[11][14] It also serves as an intermediate in the production of pharmaceuticals, dyes, and pigments.[11][15]
Caption: Primary applications of each compound.
Experimental Protocols
Detailed methodologies for the synthesis of each compound are outlined below.
Synthesis of 4-tert-Butylbenzenesulfonamide
This protocol describes the synthesis of 4-tert-Butylbenzenesulfonamide from 4-(tert-butyl)benzenesulfonyl chloride.
Materials:
4-(tert-butyl)benzenesulfonyl chloride
Dichloromethane
Concentrated ammonia
Procedure:
A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0°C.[5]
Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is slowly added to the flask.[5]
The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.[5]
Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[5]
The resulting slurry is filtered through a Büchner funnel to yield 4-(tert-butyl)benzenesulfonamide as a white solid (1.60 g, 75% yield).[5]
Industrial Preparation of p-Toluenesulfonic Acid
The industrial-scale preparation of p-Toluenesulfonic acid involves the sulfonation of toluene.
Materials:
Toluene
Concentrated sulfuric acid
Procedure:
Toluene is reacted with concentrated sulfuric acid.
The reaction mixture is heated to facilitate the electrophilic aromatic substitution reaction, where the sulfonic acid group is introduced onto the toluene ring, primarily at the para position due to the directing effect of the methyl group.
Common impurities from this process include benzenesulfonic acid and residual sulfuric acid.[2]
Purification can be achieved by recrystallization from a concentrated aqueous solution, followed by azeotropic drying with toluene to remove water.[2]
Caption: Experimental workflow for the synthesis.
Safety and Handling
4-tert-Butylbenzenesulfonamide: This compound may be harmful if swallowed and can cause skin and serious eye irritation.[3][10]
p-Toluenesulfonic acid: As a strong acid, it is corrosive and can cause irritation to the skin, eyes, and mucous membranes.[8][12] Ingestion can cause irritation of the mouth and stomach.[16]
It is imperative to handle both chemicals with appropriate personal protective equipment in a well-ventilated area.
Validating the Structure of Synthesized 4-tert-Butylbenzenesulfonamide: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of synthesized 4-tert-Butylbenzenesulfonamide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of synthesized 4-tert-Butylbenzenesulfonamide. By presenting experimental and predicted spectroscopic data alongside a reference compound, benzenesulfonamide, this document serves as a practical resource for researchers engaged in organic synthesis and drug development.
Spectroscopic Data Comparison
The structural integrity of a newly synthesized compound is paramount. A combination of spectroscopic methods is employed to unequivocally confirm the identity and purity of the target molecule. Below is a comparative summary of the expected spectroscopic data for 4-tert-Butylbenzenesulfonamide and the reference compound, benzenesulfonamide.
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a guide for obtaining high-quality data for structural validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
¹H NMR Spectroscopy:
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
Process the data with a line broadening of 0.3 Hz.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
Acquire the spectrum on the same instrument.
Use a proton-decoupled pulse sequence.
Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
Reference the spectrum to the deuterated solvent peaks.
2. Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
Data Acquisition:
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
The data is usually collected over the range of 4000-400 cm⁻¹.
Perform a background scan of the empty ATR crystal before running the sample.
3. Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electron Ionization - EI):
Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet.
Use a standard electron energy of 70 eV.
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized organic compound.
Caption: Workflow for the synthesis and structural validation of 4-tert-Butylbenzenesulfonamide.
A Comparative Guide to the Synthetic Routes of 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the primary synthetic routes to 4-tert-butylbenzenesulfonamide, a key intermediate in the pharmaceutical indust...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 4-tert-butylbenzenesulfonamide, a key intermediate in the pharmaceutical industry. The following sections present a side-by-side analysis of reaction yields, experimental protocols, and the relative advantages and disadvantages of each method to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
Parameter
Route 1: Direct Amination of Pre-synthesized Sulfonyl Chloride
Route 2: Direct Alkylation of Benzenesulfonamide
Route 3: Two-Step Synthesis via Sulfonyl Chloride Formation
Not specified, reaction completion monitored by HPLC[3]
Variable, multiple steps
Advantages
Straightforward final step.
High reported yield in a single step from a common starting material.
Utilizes readily available starting materials like tert-butylbenzene.
Disadvantages
Requires the prior synthesis of the sulfonyl chloride.
Requires specialized and costly catalysts.
Multi-step process with a lower overall yield. Use of hazardous reagents like chlorosulfonic acid or thionyl chloride.
Visualizing the Synthetic Pathways
Caption: Comparative flowchart of synthetic routes to 4-tert-Butylbenzenesulfonamide.
Experimental Protocols
Route 1: Synthesis from 4-tert-Butylbenzenesulfonyl Chloride and Ammonia
This method involves the direct amination of commercially available or pre-synthesized 4-tert-butylbenzenesulfonyl chloride.
Procedure:
A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.[1]
Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is slowly added to the flask.[1]
The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.[1]
Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[1]
The resulting slurry is filtered to afford 4-(tert-butyl)benzenesulfonamide as a white solid.[1]
Yield: 1.60 g (75%).[1]
Route 2: Synthesis from Benzenesulfonamide and a tert-Butylating Agent
This route offers a direct approach starting from benzenesulfonamide and a tert-butyl source, catalyzed by a Lewis acid.
Procedure:
In a four-neck flask equipped with a thermometer and a reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butyl acrylate (46.55 mmol), and zirconium tetrachloride (2.5448 mmol).[3]
Add N-methylpyrrolidone (30 mL) as a solvent.
Heat the mixture to 150 °C and maintain it under reflux.[4]
Monitor the reaction progress by HPLC until the benzenesulfonamide is consumed.[3]
After completion, cool the reaction mixture to room temperature.
Filter out any insoluble substances.
The filtrate is subjected to decompression and desolventization to yield the product.
Yield: >95.5% (as claimed in the patent).[2]
Purity: >98% (as claimed in the patent).[2]
Route 3: Two-Step Synthesis via 4-tert-Butylbenzenesulfonyl Chloride
This is a two-step process that begins with the synthesis of 4-tert-butylbenzenesulfonyl chloride from either tert-butylbenzene or 4-tert-butylbenzenesulfonic acid, followed by amination.
Step 3a: Synthesis of 4-tert-Butylbenzenesulfonyl Chloride
From tert-Butylbenzene:
In a four-necked flask, add tert-butylbenzene (1.0 mol).
While maintaining the temperature at 80°C, add a chlorinating agent such as chlorosulfonic acid dropwise over 2 hours.
Stir the mixture at the same temperature for an additional 8 hours.
The reaction mixture containing crude 4-tert-butylbenzenesulfonyl chloride is then worked up.
Yield: ~55% of high purity 4-tert-butylbenzenesulfonyl chloride.
From 4-tert-Butylbenzenesulfonic Acid:
Charge a flask with 4-tert-butylbenzenesulfonic acid (1.0 mol) and N,N-dimethylformamide.
While maintaining the temperature at 70°C, add thionyl chloride (2.8 mol) dropwise over 2 hours.
Stir the mixture at the same temperature for 2 hours to obtain a reaction liquid containing crude 4-tert-butylbenzenesulfonyl chloride.
Yield: ~61% of high purity 4-tert-butylbenzenesulfonyl chloride.
Step 3b: Amination of 4-tert-Butylbenzenesulfonyl Chloride
The procedure for the amination of the synthesized 4-tert-butylbenzenesulfonyl chloride is the same as described in Route 1 .
Cost and Safety Considerations
A preliminary cost analysis of the starting materials suggests that Route 3, starting from tert-butylbenzene, may be the most cost-effective in terms of raw materials. However, this route involves the use of highly corrosive and hazardous reagents like chlorosulfonic acid or thionyl chloride, which require stringent safety precautions and may increase overall process costs.[5][6]
Route 2, while potentially offering the highest yield in a single step, utilizes expensive catalysts such as hafnium tetrachloride or zirconium tetrachloride. The cost of these catalysts could be a significant factor for large-scale production.
Route 1 is a viable option if 4-tert-butylbenzenesulfonyl chloride is readily available at a competitive price.
Disclaimer: The provided yields and experimental conditions are based on literature data and may vary depending on the specific laboratory conditions and scale of the reaction. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
4-tert-Butylbenzenesulfonamide in Catalysis: A Comparative Analysis with Other Benzenesulfonamide Derivatives
For researchers, scientists, and drug development professionals, the selection of appropriate ligands and catalysts is paramount to the success of synthetic organic chemistry. Benzenesulfonamide derivatives have emerged...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate ligands and catalysts is paramount to the success of synthetic organic chemistry. Benzenesulfonamide derivatives have emerged as a versatile class of ligands and organocatalysts, with their utility spanning from transition metal-catalyzed cross-coupling reactions to asymmetric synthesis. This guide provides a comparative analysis of 4-tert-butylbenzenesulfonamide against other benzenesulfonamide derivatives in catalysis, supported by available experimental data and methodologies.
Introduction to Benzenesulfonamides in Catalysis
Benzenesulfonamides are organic compounds characterized by a benzenesulfonyl group attached to an amine. Their derivatives have garnered significant attention in catalysis due to their tunable electronic and steric properties, which can be readily modified by introducing different substituents on the benzene ring. These modifications influence the ligand's ability to coordinate with metal centers and, consequently, the activity, selectivity, and stability of the catalyst. The sulfonamide moiety itself can act as a coordinating group or a non-coordinating anion, further expanding the catalytic possibilities.
4-tert-Butylbenzenesulfonamide: A Sterically Demanding Ligand
4-tert-Butylbenzenesulfonamide is distinguished by the presence of a bulky tert-butyl group at the para-position of the benzene ring. This substituent exerts a significant steric influence, which can be advantageous in certain catalytic applications. For instance, bulky ligands are known to promote the reductive elimination step in palladium-catalyzed cross-coupling reactions, often leading to higher yields and faster reaction rates, particularly with sterically hindered substrates.
While direct comparative studies focusing solely on 4-tert-butylbenzenesulfonamide versus other benzenesulfonamide derivatives in a single catalytic reaction are not extensively documented in publicly available literature, its potential can be inferred from the broader understanding of steric and electronic effects in catalysis. The electron-donating nature of the tert-butyl group can also influence the electron density at the metal center, thereby modulating the catalytic activity.
Comparative Catalytic Performance: Insights from Related Systems
Although specific data for 4-tert-butylbenzenesulfonamide is sparse, studies on other para-substituted benzenesulfonamide ligands provide valuable insights into how substituents affect catalytic performance. In transition metal catalysis, the electronic properties of the ligand, often quantified by Hammett parameters, have a strong correlation with catalytic conversion rates. For instance, in iridium-catalyzed transfer hydrogenation reactions, electron-donating substituents on the benzenesulfonamide ligand have been shown to enhance catalyst performance.[1]
The following table summarizes the general effects of different para-substituents on the performance of benzenesulfonamide-based ligands in common catalytic reactions, providing a framework for understanding the potential role of the 4-tert-butyl group.
Para-Substituent
General Electronic Effect
General Steric Effect
Potential Impact on Catalysis (e.g., in Pd-catalyzed cross-coupling)
-H
Neutral
Minimal
Baseline performance.
-CH₃
Weakly Electron-Donating
Small
May slightly enhance catalyst activity.
-OCH₃
Strongly Electron-Donating
Small
Can significantly increase electron density on the metal, potentially accelerating oxidative addition.
-NO₂
Strongly Electron-Withdrawing
Small
Can decrease electron density on the metal, potentially slowing down oxidative addition but facilitating reductive elimination.
-Cl
Weakly Electron-Withdrawing
Small
Modest electronic effect.
-C(CH₃)₃ (tert-Butyl)
Electron-Donating
Large
The bulky nature can promote reductive elimination and enhance catalyst stability. The electron-donating effect can increase catalyst activity.
Experimental Protocols
Detailed experimental protocols for catalytic reactions are crucial for reproducibility and further development. While a specific protocol detailing the use of 4-tert-butylbenzenesulfonamide as a ligand in a comparative study is not available, a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a phosphine ligand is provided below. This can be adapted to test the efficacy of various benzenesulfonamide-based ligands.
General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
Aryl halide (1.0 mmol)
Arylboronic acid (1.2 mmol)
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
Ligand (e.g., SPhos, 2-4 mol%)
Base (e.g., K₃PO₄, 2.0 mmol)
Degassed solvent (e.g., Toluene/H₂O, 10:1 ratio)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware and magnetic stirrer
Procedure:
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, and the base.
The vessel is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
Under a positive pressure of inert gas, add the palladium precursor and the ligand.
Add the degassed solvent system via syringe.
The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the required duration (e.g., 2-8 hours).
After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel.[2]
Catalytic Cycles and Logical Relationships
The performance of benzenesulfonamide derivatives as ligands is intrinsically linked to their role in the catalytic cycle of a given reaction. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, the ligand influences key steps like oxidative addition, transmetalation, and reductive elimination.
Below is a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, illustrating the crucial role of the ligand (L).
Spectroscopic Scrutiny: Confirming the Identity of 4-tert-Butylbenzenesulfonamide
A comparative guide for researchers leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally identify 4-tert-Butylbenzenesulfonamide and distinguish it from str...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative guide for researchers leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally identify 4-tert-Butylbenzenesulfonamide and distinguish it from structurally similar alternatives.
In the landscape of drug development and chemical research, the precise identification of molecular compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 4-tert-Butylbenzenesulfonamide against common alternatives, namely Benzenesulfonamide and p-Toluenesulfonamide. By presenting key discriminators in their respective spectra, this document serves as a practical resource for scientists to ensure the identity and purity of their compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data points for 4-tert-Butylbenzenesulfonamide and its structural analogs. These values are critical for comparative analysis and confirmation of the compound's identity.
Table 1: ¹H NMR Spectroscopic Data
Compound
Aromatic Protons (ppm)
Alkyl Protons (ppm)
NH₂ Protons (ppm)
4-tert-Butylbenzenesulfonamide
~7.8 (d, 2H), ~7.5 (d, 2H)
~1.3 (s, 9H)
~7.3 (br s, 2H)
Benzenesulfonamide
~7.9 (m, 2H), ~7.5 (m, 3H)
-
~7.4 (br s, 2H)
p-Toluenesulfonamide
~7.7 (d, 2H), ~7.3 (d, 2H)
~2.4 (s, 3H)
~7.2 (br s, 2H)
Table 2: ¹³C NMR Spectroscopic Data
Compound
Aromatic Carbons (ppm)
Alkyl Carbons (ppm)
4-tert-Butylbenzenesulfonamide
~155, ~140, ~127, ~126
~35, ~31
Benzenesulfonamide
~143, ~133, ~129, ~127
-
p-Toluenesulfonamide
~143, ~140, ~130, ~127
~21
Table 3: Key IR Absorption Bands (cm⁻¹)
Compound
N-H Stretch
S=O Stretch (asym/sym)
C-H Aromatic Stretch
C-H Aliphatic Stretch
4-tert-Butylbenzenesulfonamide
~3350, ~3250
~1330, ~1160
~3100
~2960
Benzenesulfonamide
~3350, ~3250
~1330, ~1160
~3100
-
p-Toluenesulfonamide
~3350, ~3250
~1330, ~1160
~3100
~2920
Table 4: Mass Spectrometry Data (m/z)
Compound
Molecular Ion (M⁺)
Key Fragment Ions
4-tert-Butylbenzenesulfonamide
213
198 ([M-CH₃]⁺), 157 ([M-C₄H₈]⁺), 141, 91, 77
Benzenesulfonamide
157
141, 93, 77, 51
p-Toluenesulfonamide
171
155, 91, 65
Experimental Workflow
The conclusive identification of 4-tert-Butylbenzenesulfonamide is achieved through a systematic workflow involving sample preparation, spectroscopic analysis, and data interpretation.
A streamlined workflow for the spectroscopic identification of 4-tert-Butylbenzenesulfonamide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 200-220 ppm is standard.
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the reference data.
Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to analysis.
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses and confirm the molecular structure. For instance, in 4-tert-Butylbenzenesulfonamide, the loss of a methyl group (15 Da) or isobutylene (56 Da) from the tert-butyl group are characteristic fragmentation pathways.[1]
By adhering to these protocols and utilizing the comparative data provided, researchers can confidently verify the identity of 4-tert-Butylbenzenesulfonamide, ensuring the integrity of their research and development endeavors.
A Comparative Performance Guide to 4-tert-Butylbenzenesulfonamide as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 4-tert-Butylbenzenesulfonamide's performance as a plasticizer, contextualized with alternative compounds. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-tert-Butylbenzenesulfonamide's performance as a plasticizer, contextualized with alternative compounds. Due to the limited availability of direct side-by-side comparative studies, this analysis synthesizes data from research on structurally similar sulfonamides and establishes a framework for evaluation based on key performance indicators.
Introduction to Sulfonamide Plasticizers
Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably polymers. This is achieved by lowering the polymer's glass transition temperature (Tg). Benzenesulfonamides are a class of plasticizers commonly used in polymers like polyamides (nylons) due to their ability to form hydrogen bonds, which disrupts the polymer chain interactions.[1] 4-tert-Butylbenzenesulfonamide is a member of this class, valued for its thermal stability. Its performance is best understood by comparing it to its close structural analog, N-Butylbenzenesulfonamide (BBSA), and other plasticizer types.
Key Performance Indicators & Comparative Analysis
The effectiveness of a plasticizer is measured by several key metrics: plasticizing efficiency, thermal stability, migration resistance, and its effect on the mechanical properties of the polymer.
2.1. Plasticizing Efficiency (Tg Reduction)
The primary measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies greater flexibility.
4-tert-Butylbenzenesulfonamide and its Analogs: Benzenesulfonamides are effective plasticizers for polyamides because the sulfonamide group can form strong hydrogen bonds with the amide groups in the polymer backbone.[1] This interaction disrupts the polymer's own hydrogen bonding network, increasing chain mobility.
Comparison with N-Butylbenzenesulfonamide (BBSA): BBSA, a liquid plasticizer, is known to be fully miscible with amorphous aliphatic polyamides, causing a significant and uniform reduction in Tg across a range of concentrations.[1] The structure of 4-tert-Butylbenzenesulfonamide, with its bulky tert-butyl group, may introduce steric hindrance. This could potentially make it slightly less efficient at Tg reduction compared to the linear chain of BBSA, as branched chains can sometimes lead to phase separation or less effective interaction with polymer chains.[1]
Comparison with Phthalates: While phthalates are common, high-efficiency plasticizers for polymers like PVC, sulfonamides are preferred for polyamides due to their specific hydrogen bonding capability, which is crucial for compatibility.[1]
2.2. Thermal Stability
Thermal stability is critical for polymer processing at high temperatures and for the durability of the final product.
4-tert-Butylbenzenesulfonamide: The aromatic ring and stable tert-butyl group generally confer good thermal stability. This is advantageous in engineering plastics like polyamides, which require high processing temperatures.
Comparison: Sulfonamide plasticizers are generally considered to have good thermal properties. The specific performance would need to be quantified by thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.
2.3. Migration Resistance
Plasticizer migration is the process where the plasticizer leaches out of the polymer matrix over time. This can lead to embrittlement of the product and contamination of surrounding materials.
4-tert-Butylbenzenesulfonamide: As a solid at room temperature, it is expected to have lower volatility and migration tendency compared to liquid plasticizers like BBSA or Di(2-ethylhexyl) phthalate (DEHP). Higher molecular weight and strong interaction with the polymer (hydrogen bonding) typically reduce migration.
Comparison: Resistance to migration is a significant advantage of solid plasticizers over many liquid alternatives. Standard tests involve measuring weight loss after exposure to solvents or elevated temperatures.[2]
2.4. Mechanical Properties
A plasticizer should increase flexibility (increase elongation at break) without excessively compromising tensile strength and modulus.
4-tert-Butylbenzenesulfonamide in Polyamides: By increasing polymer chain mobility, 4-tert-Butylbenzenesulfonamide is expected to decrease the tensile modulus and increase the elongation at break, making the polyamide less rigid and more ductile.[3]
Comparison: The final mechanical properties depend on the plasticizer's concentration and its compatibility with the polymer.[4] An ideal plasticizer achieves the desired flexibility with minimal loss of strength. Over-plasticization can lead to a material that is too soft and weak.[5]
Below are generalized methodologies for evaluating the key performance indicators of a plasticizer like 4-tert-Butylbenzenesulfonamide in a polymer matrix (e.g., Polyamide 6).
4.1. Sample Preparation
Drying: Dry the base polymer (Polyamide 6) pellets in a vacuum oven at 80°C for 12-24 hours to remove moisture.
Compounding: Mix the dried polymer with the plasticizer at various weight percentages (e.g., 2%, 5%, 10%) using a twin-screw extruder. The extrusion temperature profile should be set according to the polymer's processing window (e.g., 220-240°C for PA6).
Specimen Molding: Pelletize the extruded blend and injection mold it into standardized test specimens (e.g., ASTM D638 for tensile tests, ASTM D256 for impact tests).[6][7]
4.2. Thermal Analysis
Differential Scanning Calorimetry (DSC):
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).
Protocol: Heat a 5-10 mg sample of the plasticized polymer from ambient temperature to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.[8][9]
Cool the sample rapidly (quench) to below its Tg.
Reheat the sample at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[8]
Thermogravimetric Analysis (TGA):
Objective: To assess thermal stability.
Protocol: Heat a 10-15 mg sample from ambient temperature to approximately 600°C at a rate of 10°C/min under a nitrogen atmosphere.[6]
The temperature at which 5% weight loss occurs (Td5) is often reported as the onset of degradation.
4.3. Mechanical Properties Testing
Tensile Testing (ASTM D638):
Objective: To measure tensile strength, elongation at break, and Young's modulus.
Protocol: Condition the molded "dog-bone" specimens at 23°C and 50% relative humidity for at least 48 hours.
Conduct the test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).[5]
Dynamic Mechanical Analysis (DMA):
Objective: To measure viscoelastic properties and provide a more sensitive measurement of Tg.
Protocol: Apply a sinusoidal stress to a rectangular bar specimen while ramping the temperature. The peak of the tan δ (loss tangent) curve is often reported as the Tg.[1]
4.4. Migration Resistance Test (ASTM D2199 modified)
Objective: To quantify the amount of plasticizer that leaches from the polymer.
Protocol: Accurately weigh a conditioned disc of the plasticized polymer.
Immerse the disc in a relevant solvent (e.g., ethanol/water solution, hexane) or place it between absorbent pads under a specified pressure and temperature (e.g., 70°C for 24 hours).[2]
After the exposure period, remove the sample, clean the surface, and dry it to a constant weight.
The percentage of weight loss corresponds to the amount of migrated plasticizer.[2]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of experiments for a comprehensive performance evaluation of a plasticizer.
Caption: Workflow for plasticizer performance evaluation.
Unveiling the Biological Potential: A Comparative Guide to 4-tert-Butylbenzenesulfonamide Analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological efficacy of 4-tert-Butylbenzenesulfonamide analogs. By presenting supporting experimental data,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological efficacy of 4-tert-Butylbenzenesulfonamide analogs. By presenting supporting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate the identification of promising candidates for further investigation in anticancer and antimicrobial research.
The 4-tert-butylbenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of various therapeutic agents. Analogs of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide synthesizes findings from multiple studies to provide a comparative analysis of these analogs, focusing on their efficacy and underlying mechanisms of action.
Comparative Efficacy of Benzenesulfonamide Analogs
The biological activity of 4-tert-butylbenzenesulfonamide analogs is significantly influenced by the nature and position of substituents on the benzenesulfonamide core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the anticancer and antimicrobial potencies of different derivatives.
Anticancer Activity
The anticancer efficacy of benzenesulfonamide analogs is often evaluated by their ability to inhibit specific enzymes crucial for tumor growth, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), or by their direct cytotoxic effects on cancer cell lines.
Table 1: Anticancer Activity of Benzenesulfonamide Analogs (IC50/Kᵢ in µM)
Several 4-tert-butylbenzenesulfonamide analogs have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing their antimicrobial efficacy.
Table 2: Antimicrobial Activity of Benzenesulfonamide Analogs (MIC in µg/mL)
Compound/Analog
Target Organism
MIC (µg/mL)
Reference
Compound VII (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative)
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Seeding: Cancer cells (e.g., MDA-MB-468, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydration assay.
Enzyme and Inhibitor Preparation: A solution of the purified hCA isoform and the test inhibitor at various concentrations are prepared in a buffer solution (e.g., TRIS-HCl).
CO₂ Hydration Measurement: The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
pH Monitoring: The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator (e.g., phenol red).
Kᵢ Determination: The initial rates of the reaction are measured at different inhibitor concentrations, and the inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
The antimicrobial activity of the compounds is assessed by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the prepared microbial suspension.
Incubation: The plates are incubated at 37°C for 18-24 hours.
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Mechanisms
To better understand the mode of action of these analogs, visual diagrams of relevant signaling pathways and experimental workflows are provided below.
Caption: Inhibition of key cancer-related enzymes by benzenesulfonamide analogs.
Caption: General workflow for the biological evaluation of benzenesulfonamide analogs.
Cross-Validation of Analytical Methods for 4-tert-Butylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of 4-tert-Butylbenzenesulfonamide. This compound is a key intermediate and potential impurity in the synthesis of pharmaceuticals, such as the endothelin receptor antagonist Bosentan.[1] The selection of an appropriate analytical method is crucial for quality control, impurity profiling, and regulatory compliance. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and presents a workflow for method cross-validation.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the analysis of 4-tert-Butylbenzenesulfonamide depends on several factors, including the sample matrix, the required sensitivity, and the desired turnaround time. While HPLC is a robust and widely used technique for non-volatile compounds like sulfonamides, GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. However, GC-MS analysis of polar compounds like sulfonamides often requires a derivatization step to improve volatility and thermal stability.
Data Presentation: Performance Characteristics
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of sulfonamides. It is important to note that while HPLC data for closely related sulfonamides is readily available, specific quantitative GC-MS performance data for 4-tert-Butylbenzenesulfonamide is less common in the literature, often due to the necessity of derivatization. The presented data is based on validated methods for similar sulfonamide compounds and serves as a reliable estimate for method development and validation for 4-tert-Butylbenzenesulfonamide.
Table 1: Typical Performance Characteristics of HPLC-UV Methods for Sulfonamide Analysis
Parameter
Typical Performance
Linearity (Correlation Coefficient, r²)
> 0.999
Accuracy (Recovery)
98 - 102%
Precision (RSD)
< 2%
Limit of Detection (LOD)
0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)
0.03 - 0.3 µg/mL
Table 2: Typical Performance Characteristics of GC-MS Methods for Sulfonamide Analysis (with derivatization)
This protocol describes a general reversed-phase HPLC method suitable for the quantification of 4-tert-Butylbenzenesulfonamide.
1. Instrumentation:
HPLC system with a UV detector
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Data acquisition and processing software
2. Reagents and Materials:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid or other suitable buffer components
4-tert-Butylbenzenesulfonamide reference standard
3. Chromatographic Conditions:
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH-adjusting buffer, e.g., phosphate buffer). A typical starting point is a 50:50 (v/v) mixture.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 230 nm
Injection Volume: 10 µL
4. Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve the 4-tert-Butylbenzenesulfonamide reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
Sample Solution: Dissolve the sample containing 4-tert-Butylbenzenesulfonamide in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general GC-MS method for the analysis of 4-tert-Butylbenzenesulfonamide, which includes a necessary derivatization step.
1. Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Extraction: Extract the sample containing 4-tert-Butylbenzenesulfonamide with a suitable solvent like dichloromethane. Dry the extract over anhydrous sodium sulfate.
Derivatization: Evaporate the solvent from the extract. Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and a small amount of pyridine. Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
4. GC-MS Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: Scan from a suitable m/z range (e.g., 50-400 amu)
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure that different methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The relationship between the analytical methods and the quality control of 4-tert-Butylbenzenesulfonamide as a pharmaceutical intermediate can be visualized as follows.
Caption: A diagram showing the relationship between analytical methods and quality control for ensuring drug product safety.
A Comparative Guide to the Inhibitory Activity of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the inhibitory activity of various sulfonamide derivatives against two key therapeutic targets: Vascular Endot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of various sulfonamide derivatives against two key therapeutic targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrases (CAs). The information presented herein is intended to assist researchers in the strategic design and development of novel sulfonamide-based inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of sulfonamide derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the inhibitory activities of selected sulfonamide derivatives against VEGFR-2 and various human carbonic anhydrase (hCA) isoforms.
VEGFR-2 Inhibition
Compound ID
Derivative Class
VEGFR-2 IC50 (µM)
Reference Cell Line(s)
Sorafenib (Standard)
Urea
0.082
-
Compound 11
Piperazinylquinoxaline
0.19
A549, HepG-2, Caco-2, MDA
Compound 10e
Piperazinylquinoxaline
0.241
A549, HepG-2, Caco-2, MDA
Compound 13a
Piperazinylquinoxaline
0.258
A549, HepG-2, Caco-2, MDA
Compound 8
Nicotinamide
0.077
HCT-116, HepG2
Compound 15
Thiadiazole
0.0787
HCT-116, HepG-2, MCF-7
Compound 3a
Carbodithioate
0.2007
HCT-116, HepG-2, MCF-7
Table 1: Comparative IC50 values of selected sulfonamide derivatives against VEGFR-2.[1][2][3]
Carbonic Anhydrase Inhibition
Compound ID
hCA I (Ki in nM)
hCA II (Ki in nM)
hCA IX (Ki in nM)
hCA XII (Ki in nM)
Acetazolamide (AAZ) (Standard)
250
12
25
5.7
Compound 15
725.7
3.3
6.1
80.5
Compound 10a
-
4.8
-
-
Compound 4c
10,000
866.7
8.5
61.3
Compound 5b
10,000
25.4
15.4
110.4
Compound 32
-
46
-
-
Table 2: Comparative Ki values of selected sulfonamide derivatives against human carbonic anhydrase isoforms.[4][5][6][7][8]
Experimental Protocols
General Synthesis of a Sulfonamide Derivative
This protocol outlines a general and widely used method for the synthesis of sulfonamides, which involves the reaction of a sulfonyl chloride with an amine.[9]
Prepare serial dilutions of the test sulfonamide derivative in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
Include control wells: "no inhibitor" (positive control) and "no enzyme" (background).
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
Measure the luminescence signal using a luminometer.
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control after subtracting the background signal.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
VEGFR-2 Signaling Pathway
The following diagram illustrates the key components and interactions within the VEGFR-2 signaling pathway, which is a critical regulator of angiogenesis.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory activity of sulfonamide derivatives against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Comparative Guide to the Applications of 4-tert-Butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-tert-Butylbenzenesulfonamide is a versatile organic compound with significant applications in the pharmaceutical industry and emerging potent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylbenzenesulfonamide is a versatile organic compound with significant applications in the pharmaceutical industry and emerging potential in materials science and catalysis. Its chemical structure, featuring a sulfonamide functional group and a sterically bulky tert-butyl group, imparts unique properties that are leveraged in various synthetic and functional contexts. This guide provides a comprehensive comparison of its primary applications, supported by experimental data and detailed protocols, to assist researchers and professionals in evaluating its utility and performance against relevant alternatives.
I. Pharmaceutical Intermediate: Synthesis of Bosentan
The most prominent application of 4-tert-Butylbenzenesulfonamide is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2] The synthesis of Bosentan typically involves the coupling of 4-tert-Butylbenzenesulfonamide with a substituted pyrimidine derivative.
A. Primary Synthetic Route Involving 4-tert-Butylbenzenesulfonamide
A common and well-documented route to Bosentan involves the reaction of 4-tert-Butylbenzenesulfonamide with 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. This is followed by the displacement of the remaining chlorine atom with ethylene glycol. This pathway is favored for its efficiency and scalability in industrial production.
A Comparative Guide to Assessing the Purity of Commercial 4-tert-Butylbenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of Hi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of commercial 4-tert-Butylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals.[1] The guide includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for purity determination and impurity profiling due to its high sensitivity and resolving power.[2] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] The choice between these two methods often depends on the specific requirements of the analysis.
Feature
High-Performance Liquid Chromatography (HPLC)
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle
Differential partitioning of analytes between a stationary phase and a liquid mobile phase.
The signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[3]
Information Obtained
Retention time, peak area for quantification, impurity profile.[2]
Structural confirmation, identification and quantification of impurities, absolute purity determination.[4]
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the determination of the purity of 4-tert-Butylbenzenesulfonamide.
a. Instrumentation and Materials:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for pH adjustment)
4-tert-Butylbenzenesulfonamide reference standard
Commercial 4-tert-Butylbenzenesulfonamide sample
b. Chromatographic Conditions:
Mobile Phase: A gradient of acetonitrile and water. For example, a starting condition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 230 nm
Injection Volume: 10 µL
c. Sample Preparation:
Standard Solution: Accurately weigh approximately 10 mg of 4-tert-Butylbenzenesulfonamide reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
Sample Solution: Accurately weigh approximately 10 mg of the commercial 4-tert-Butylbenzenesulfonamide sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
d. Data Analysis:
Inject the standard and sample solutions into the HPLC system.
Identify the peak corresponding to 4-tert-Butylbenzenesulfonamide based on the retention time of the reference standard.
Integrate the peak areas of the main component and any impurities in the sample chromatogram.
Calculate the purity of the sample using the area normalization method:
Purity (%) = (Area of main peak / Total area of all peaks) x 100
2. Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of the purity of 4-tert-Butylbenzenesulfonamide using ¹H qNMR with an internal standard.
a. Instrumentation and Materials:
NMR spectrometer (400 MHz or higher)
5 mm NMR tubes
Deuterated solvent (e.g., DMSO-d₆)
Certified internal standard (e.g., maleic acid)
Commercial 4-tert-Butylbenzenesulfonamide sample
b. Sample Preparation:
Accurately weigh approximately 10 mg of the commercial 4-tert-Butylbenzenesulfonamide sample into a vial.
Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.
Dissolve the mixture in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
c. NMR Data Acquisition:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[5]
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for small molecules).[5]
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5][6]
Apply a line broadening of 0.3 Hz, and manually phase and baseline correct the spectrum.
Integrate a well-resolved signal for 4-tert-Butylbenzenesulfonamide (e.g., the aromatic protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
Calculate the purity of the sample using the following equation:
Potential Impurities in Commercial 4-tert-Butylbenzenesulfonamide
The primary synthesis route for 4-tert-Butylbenzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ammonia.[7] Potential impurities may include:
A Comparative Guide to Structural Analogs of 4-tert-Butylbenzenesulfonamide and Their Properties
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 4-tert-Butylbenzenesulfonamide and its structural analogs, with a focus on their physicochemical propertie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-tert-Butylbenzenesulfonamide and its structural analogs, with a focus on their physicochemical properties and their activity as carbonic anhydrase inhibitors. The information presented is curated from experimental data to assist in structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Physicochemical and Biological Properties
The following table summarizes key physicochemical and biological data for 4-tert-Butylbenzenesulfonamide and a selection of its structural analogs. The primary biological activity highlighted is the inhibition of various human carbonic anhydrase (hCA) isoforms, which are critical targets in the treatment of glaucoma, epilepsy, and certain cancers.[1][2] Inhibition constants (Kᵢ) are provided to quantify the potency of these compounds.
A common laboratory-scale synthesis involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.[8]
Procedure:
A solution of 4-(tert-butyl)benzenesulfonyl chloride (10.0 mmol) in a suitable solvent like dichloromethane is prepared in a round-bottom flask and cooled to 0 °C.[8]
Concentrated ammonia (100 mmol) is added slowly to the flask.[8]
The reaction mixture is allowed to warm to room temperature and stirred for approximately 20 hours.[8]
After the reaction is complete, the solvent is removed under reduced pressure.[8]
The resulting solid is filtered to yield 4-(tert-butyl)benzenesulfonamide.[8]
This assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compounds is monitored by the change in pH using an indicator dye.[6][9]
Materials:
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
Inhibitor stock solutions (typically dissolved in DMSO).
pH indicator solution (e.g., 0.2 mM Phenol Red).[7]
CO₂-saturated water.
Stopped-flow spectrophotometer.
Procedure:
Enzyme and Inhibitor Pre-incubation: The carbonic anhydrase isoenzyme is pre-incubated with various concentrations of the inhibitor for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the formation of the enzyme-inhibitor complex.[6]
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution within the stopped-flow instrument.[6]
Data Acquisition: The change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) is monitored over a short period.[7][9]
Data Analysis: The initial rates of the CO₂ hydration reaction are determined from the slopes of the absorbance curves. The inhibition constants (Kᵢ) are then calculated by fitting the data to appropriate enzyme inhibition models.[9]
Visualizations
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The following diagram illustrates the mechanism by which sulfonamides inhibit carbonic anhydrase. The deprotonated sulfonamide nitrogen coordinates to the zinc ion (Zn²⁺) in the active site, displacing the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. This binding is further stabilized by hydrogen bonds with active site residues.
Caption: Sulfonamide inhibition of carbonic anhydrase.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
This diagram outlines the key steps involved in determining the inhibitory activity of a compound against carbonic anhydrase using the stopped-flow method.
A Comparative Guide to Catalysts for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals. The efficient synthesis of these compo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals. The efficient synthesis of these compounds is therefore of paramount importance. This guide provides a comparative overview of modern catalytic systems for sulfonamide synthesis, focusing on metal-based and organocatalytic approaches. Experimental data from selected publications are presented to aid in the selection of a suitable catalytic system for specific research and development needs.
Comparison of Catalytic Performance
The following table summarizes the performance of representative catalysts for the synthesis of N-aryl sulfonamides. It is important to note that the reaction conditions and starting materials vary significantly between these examples, reflecting the different activation strategies employed by each catalytic system. A direct comparison of yields should be considered in the context of the specific substrates and conditions reported.
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are summaries of the experimental protocols for the catalyst systems compared above.
Copper-Catalyzed Three-Component Synthesis
This method allows for the direct, single-step synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate.[1]
Reaction Setup: To an oven-dried vial is added Cu(OAc)₂ (10 mol%), the aryl boronic acid (1.0 equiv.), and DABSO (0.6 equiv.). The vial is sealed and purged with an inert atmosphere.
Reagent Addition: The amine (1.2 equiv.) and 1,2-dichloroethane are added via syringe.
Reaction Conditions: The mixture is stirred at 80 °C for 18 hours.
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by flash column chromatography to yield the desired sulfonamide.
Palladium-Catalyzed Synthesis from Aryl Halides
This protocol describes the synthesis of sulfinamides from aryl halides, which are precursors to sulfonamides.[2]
Reaction Setup: A mixture of the aryl halide (1.0 equiv.), N-triisopropylsilyl sulfinylamine (TIPS-NSO, 1.2 equiv.), and cesium formate (1.5 equiv.) is prepared in a vial.
Catalyst Addition: The palladium catalyst (SPhos Pd G3, 10 mol%) and 1,4-dioxane are added.
Reaction Conditions: The vial is sealed and the mixture is heated to 75 °C for 18 hours.
Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed. The organic layer is dried, concentrated, and purified by chromatography.
Photosensitized Nickel-Catalyzed Sulfonamidation
This approach utilizes a dual catalytic system to couple aryl halides with sulfonamides under visible light irradiation.[3]
Reaction Setup: In a vial, the aryl halide (1.0 equiv.), sulfonamide (1.5 equiv.), NiCl₂·glyme (5 mol%), Ir(ppy)₂(dtbbpy)PF₆ (0.5 mol%), and a base (e.g., tetramethylguanidine, 1.5 equiv.) are combined in DMSO.
Reaction Conditions: The vial is sealed and the mixture is stirred under irradiation with blue LEDs at room temperature for 24 hours.
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Organocatalytic Synthesis using an N-Heterocyclic Carbene (NHC)
This metal-free method employs an N-heterocyclic carbene and an additive to catalyze the reaction between sulfonyl fluorides and amines.
Reaction Setup: To a vial containing 4Å molecular sieves are added the sulfonyl fluoride (1.5 equiv.), the amine (1.0 equiv.), the NHC catalyst (10 mol%), and 1-hydroxybenzotriazole (HOBt, 10 mol%).
Reagent Addition: Toluene is added as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
Work-up and Purification: The mixture is directly purified by flash column chromatography on silica gel to afford the sulfonamide product.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate a general experimental workflow and a comparative overview of the catalyst types.
Caption: A generalized workflow for the comparative study of different catalysts in sulfonamide synthesis.
Validating 4-tert-Butylbenzenesulfonamide as a Pharmaceutical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 4-tert-Butylbenzenesulfonamide with a common alternative, p-toluenesulfonamide, for its application as a phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-tert-Butylbenzenesulfonamide with a common alternative, p-toluenesulfonamide, for its application as a pharmaceutical intermediate, particularly in the synthesis of the endothelin receptor antagonist, Bosentan. While direct head-to-head comparative studies in the synthesis of Bosentan are not extensively available in peer-reviewed literature, this guide consolidates available data on the physical and chemical properties of these intermediates, their performance in analogous reactions, and provides detailed experimental protocols to inform your research and development decisions.
Logical Workflow: Synthesis of Bosentan
The following diagram illustrates the key stages in the synthesis of Bosentan, highlighting the crucial step where 4-tert-Butylbenzenesulfonamide is incorporated.
Caption: Workflow for Bosentan synthesis using 4-tert-Butylbenzenesulfonamide.
Comparative Analysis of Sulfonamide Intermediates
The selection of a sulfonamide intermediate can impact reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Below is a comparison of 4-tert-Butylbenzenesulfonamide and p-Toluenesulfonamide.
Property
4-tert-Butylbenzenesulfonamide
p-Toluenesulfonamide
Molecular Formula
C₁₀H₁₅NO₂S
C₇H₉NO₂S
Molecular Weight
213.3 g/mol
171.22 g/mol
Melting Point
136-138 °C
134-137 °C
Purity (Typical)
≥98%
≥98%
Price Range
$28.00 - $100.00 / kg
$19.90 - $82.79 / kg
Key Feature
Bulky tert-butyl group may influence solubility and reaction kinetics.
Less sterically hindered methyl group.
Potential Advantage
The tert-butyl group can enhance lipophilicity, potentially improving the solubility of the intermediate in organic solvents used in subsequent steps.
Lower cost and wider availability.
Potential Disadvantage
Steric hindrance from the tert-butyl group might slow down reaction rates compared to less bulky analogues.
The methyl group is a potential site for metabolism (oxidation), which is a consideration in drug design but less critical for an intermediate that is not part of the final API structure.
Price ranges are indicative and subject to change based on supplier and market conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and the final product, Bosentan, using 4-tert-Butylbenzenesulfonamide.
This protocol describes a common method for the synthesis of the title intermediate.
Materials:
4-(tert-butyl)benzenesulfonyl chloride
Dichloromethane
Concentrated ammonia solution
Procedure:
A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.[1]
Concentrated ammonia (50 mL, 100 mmol, 10 equiv) is added slowly to the flask.[1]
The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours.[1]
Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[1]
The resulting slurry is filtered through a Büchner funnel to afford 4-(tert-butyl)benzenesulfonamide as a white solid.[1]
To a suspension of potassium carbonate (35g, 0.25 moles) in methyl isobutyl ketone (720 ml) under a nitrogen atmosphere, add 4-tert-butyl-benzenesulfonamide (44g, 0.21 moles), 4,6-dichloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidine (72g, 0.21 moles), and tetrabutylammonium bromide (0.7g).
Heat the suspension to reflux and remove the water that forms during the reaction azeotropically.
Maintain the reaction at reflux for 5 hours.
After the reaction is complete, cool the suspension to 50°C and dilute with 0.2 liters of water.
Add 20g (38 mmoles) of 4-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide to a solution of 20g (178 mmoles) of potassium tert-butylate in 300 ml of ethylene glycol under a nitrogen atmosphere.
Heat the suspension to 110°C and maintain for 24 hours.
Once the reaction is complete, cool the solution to 90°C and dilute with 300 ml of water.
Cool the solution to 15°C and allow the product to crystallize for 5 hours.
Filter the suspension to obtain Bosentan monohydrate.
Expected Purity: >99% (by HPLC).
Conclusion
4-tert-Butylbenzenesulfonamide is a well-established and validated intermediate for the synthesis of Bosentan. Its properties, including high purity and the influence of the tert-butyl group on solubility, make it a suitable choice for this multi-step synthesis. While p-toluenesulfonamide presents a potentially more cost-effective alternative, the impact of substituting the tert-butyl group with a methyl group on the reaction kinetics, yield, and impurity profile in the specific context of Bosentan synthesis would require further experimental validation. The provided protocols offer a solid foundation for researchers to work with 4-tert-Butylbenzenesulfonamide in their drug development endeavors.
Proper Disposal of 4-tert-Butylbenzenesulfonamide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential safety and logistical information for the proper dispos...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential safety and logistical information for the proper disposal of 4-tert-Butylbenzenesulfonamide.
4-tert-Butylbenzenesulfonamide is a chemical that may be harmful if swallowed, can cause skin irritation or severe burns and eye damage, and may lead to respiratory irritation[1][2]. Due to its corrosive and irritant properties, it must be managed as hazardous waste[1]. Adherence to the guidelines established by the Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) programs is mandatory[3][4].
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, and eye and face protection. Handle the chemical in a well-ventilated area to avoid inhalation of dust or vapors[2][5].
Disposal Plan: Step-by-Step Procedures
The primary and recommended method for the disposal of 4-tert-Butylbenzenesulfonamide is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. Do not attempt to dispose of this chemical in the regular trash or down the drain[2][3][6].
1. Waste Collection and Storage:
Container: Collect waste 4-tert-Butylbenzenesulfonamide and any materials contaminated with it (e.g., gloves, absorbent paper) in a designated, compatible, and leak-proof container[3][7][8]. Ensure the container is kept securely closed except when adding waste[7][8].
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
The full chemical name: "4-tert-Butylbenzenesulfonamide" (do not use abbreviations)[3].
Segregation: Store the hazardous waste container in a designated and secure area, segregated from incompatible materials[7][8].
2. Arrange for Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[3][9].
Complete any required hazardous waste disposal forms as instructed by your EHS department[3].
3. Disposal of Empty Containers:
An empty container that held 4-tert-Butylbenzenesulfonamide must be managed carefully.
Triple-rinse the container with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste[7][8][9].
After thorough rinsing and air-drying, deface or remove the original label from the container[8].
Once clean and properly prepared, the empty container may be disposed of in the regular trash or recycled according to your institution's policies[7][9].
Quantitative Data Summary
Parameter
Guideline
Citation
Sink Disposal
Generally not permitted for hazardous chemicals. Requires written permission from EHS and is typically for small quantities of dilute acids and bases with a pH between 5.5 and 10.5.
Not permitted for hazardous chemicals. To be disposed of in regular trash, a chemical must be non-radioactive, not a biological hazard, and not flammable, reactive, corrosive, or toxic.
Essential Safety and Logistics for Handling 4-tert-Butylbenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 4-tert-Butylb...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 4-tert-Butylbenzenesulfonamide, including operational and disposal plans.
Hazard Identification and Classification
4-tert-Butylbenzenesulfonamide is classified as an irritant and may cause respiratory irritation.[1] It is essential to understand its potential hazards to implement appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
GHS Hazard Summary for 4-tert-Butylbenzenesulfonamide
Hazard Class
Hazard Category
GHS Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 1B / 2
H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled
Specific target organ toxicity — single exposure
Category 3
H335: May cause respiratory irritation
Note: The classification may vary between suppliers. This table represents an aggregation of available data.[2]
Personal Protective Equipment (PPE)
When handling 4-tert-Butylbenzenesulfonamide, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment
Protection Type
Specification
Rationale
Eye/Face Protection
Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]
Protects against dust particles and splashes.
Skin Protection
Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[3][4][5] A lab coat or impervious clothing should be worn.[1]
Prevents skin contact, which can cause irritation or burns.
Respiratory Protection
For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]
Minimizes the inhalation of dust particles, which can cause respiratory irritation.[1]
Store in a cool, dry, and well-ventilated place.[1]
Keep the container tightly sealed to prevent moisture absorption as the material may be hygroscopic.[1]
Store away from incompatible materials, such as strong oxidizing agents.
4. In Case of a Spill:
Evacuate personnel from the immediate area.
Ensure adequate ventilation.
Wearing appropriate PPE, sweep or scoop up the spilled material without creating dust.[1]
Place the collected material into a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of 4-tert-Butylbenzenesulfonamide and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
Collect waste 4-tert-Butylbenzenesulfonamide and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
Disposal should be carried out by a licensed professional waste disposal service.
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]